molecular formula C17H16FN3 B1680050 RS-127445 CAS No. 199864-87-4

RS-127445

货号: B1680050
CAS 编号: 199864-87-4
分子量: 281.33 g/mol
InChI 键: ZZZQXCUPAJFVBN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine is an organic molecular entity.

属性

IUPAC Name

4-(4-fluoronaphthalen-1-yl)-6-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3/c1-10(2)15-9-16(21-17(19)20-15)13-7-8-14(18)12-6-4-3-5-11(12)13/h3-10H,1-2H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZQXCUPAJFVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941960
Record name 4-(4-Fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199864-87-4
Record name 4-(4-Fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199864-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(4-fluoronaphth-1-yl)-6-isopropylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199864874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RS-127445
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JAU3P8OBM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of RS-127445: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-127445 is a potent and highly selective antagonist of the serotonin 5-HT2B receptor.[1][2][3][4][5] With a nanomolar affinity for its target, this compound has proven to be an invaluable tool for elucidating the physiological and pathological roles of the 5-HT2B receptor.[3][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, functional antagonism, and the underlying signaling pathways. Experimental protocols for key assays are described, and all quantitative data are summarized for clarity. Visual diagrams generated using Graphviz are provided to illustrate key concepts and workflows.

Binding Affinity and Selectivity

This compound exhibits high affinity for the human 5-HT2B receptor, as determined by radioligand binding assays.[1][6] It potently displaces [3H]-5-HT from human recombinant 5-HT2B receptors expressed in CHO-K1 cells.[1][7] The compound demonstrates remarkable selectivity, with an approximately 1000-fold lower affinity for other serotonin receptor subtypes, including 5-HT2A and 5-HT2C, as well as numerous other receptors and ion channels.[1][3][6][7] This high selectivity makes this compound a precise pharmacological tool for investigating 5-HT2B receptor function.

Table 1: Binding Affinity of this compound at the 5-HT2B Receptor
ParameterValueSpecies/SystemReference
pKi9.5 ± 0.1Human recombinant 5-HT2B receptors in CHO-K1 cells[1][7]
Ki0.3 nMHuman 5-HT2B Receptor[8]
Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay to determine the affinity of this compound for the 5-HT2B receptor typically involves the following steps:

  • Membrane Preparation: Cell membranes are prepared from CHO-K1 cells stably expressing the human recombinant 5-HT2B receptor. This is achieved through homogenization and centrifugation of the cells.[9]

  • Incubation: The cell membranes are incubated with a fixed concentration of the radioligand, [3H]-5-HT (e.g., 0.2 nM), and varying concentrations of the competing ligand, this compound.[9]

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 48°C) for a sufficient duration (e.g., 120 minutes) to reach equilibrium.[9]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.[9]

  • Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.[9]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT).[9] Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-5-HT binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow prep Membrane Preparation (CHO-K1 cells with 5-HT2B receptors) incubate Incubation ([3H]-5-HT, this compound, membranes) prep->incubate separate Separation (Vacuum Filtration) incubate->separate quantify Quantification (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze

Workflow for a Radioligand Binding Assay

Functional Antagonism

This compound acts as a "silent" antagonist, meaning it does not exhibit any detectable intrinsic agonist activity.[6] Instead, it potently blocks the functional responses induced by 5-HT and other 5-HT2B receptor agonists.[6] This has been demonstrated in various in vitro functional assays.

Inhibition of Inositol Phosphate Formation

The 5-HT2B receptor is a Gq/11-coupled receptor.[10][11] Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] this compound effectively antagonizes 5-HT-evoked formation of inositol phosphates in HEK-293 cells expressing the human recombinant 5-HT2B receptor.[6]

Table 2: Functional Antagonism of this compound on Inositol Phosphate Formation
ParameterValueSpecies/SystemReference
pKB9.5 ± 0.1HEK-293 cells expressing human 5-HT2B receptor[6]
Experimental Protocol: Inositol Phosphate Formation Assay
  • Cell Culture and Labeling: HEK-293 cells expressing the human 5-HT2B receptor are incubated overnight with [3H]-myoinositol to label the cellular phosphoinositide pools.[9]

  • Pre-incubation: The cells are pre-incubated with this compound or vehicle for a defined period (e.g., 20 minutes) at 37°C.[9]

  • Stimulation: The cells are then stimulated with a 5-HT concentration that elicits a submaximal response (e.g., 10 nM) for a specific duration.[1][7]

  • Extraction: The reaction is terminated, and the inositol phosphates are extracted from the cells.

  • Quantification: The amount of [3H]-inositol phosphates is determined by scintillation counting.

  • Data Analysis: The concentration-response curves for 5-HT in the presence of different concentrations of this compound are generated. The pKB value is determined using the Schild equation.

Inhibition of Intracellular Calcium Mobilization

The increase in IP3 levels following 5-HT2B receptor activation triggers the release of calcium from intracellular stores, leading to a transient increase in intracellular calcium concentration ([Ca2+]i). This compound potently blocks 5-HT-evoked increases in [Ca2+]i in HEK-293 cells expressing the 5-HT2B receptor.[1][7]

Table 3: Functional Antagonism of this compound on Intracellular Calcium Mobilization
ParameterValueSpecies/SystemReference
pIC5010.4 ± 0.1HEK-293 cells expressing human 5-HT2B receptor[1][7]
Experimental Protocol: Intracellular Calcium Assay
  • Cell Loading: HEK-293 cells expressing the 5-HT2B receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Addition: this compound or vehicle is added to the cells.

  • Agonist Stimulation: The cells are then stimulated with 5-HT.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a fluorometric imaging plate reader or a fluorescence microscope.

  • Data Analysis: The pIC50 value, representing the concentration of this compound that causes a 50% inhibition of the 5-HT-induced calcium response, is calculated.

Antagonism in Tissue-Based Assays

The antagonist properties of this compound have also been confirmed in isolated tissue preparations. It effectively blocks 5-HT-evoked contraction of the rat isolated stomach fundus and (±)α-methyl-5-HT-mediated relaxation of the rat jugular vein, both of which are responses mediated by 5-HT2B receptors.[1][6]

Table 4: Functional Antagonism of this compound in Isolated Tissues
ParameterValueTissueReference
pA29.5 ± 1.1Rat isolated stomach fundus[6]
pA29.9 ± 0.3Rat jugular vein[1][6]

Signaling Pathway

The mechanism of action of this compound is to competitively block the binding of serotonin to the 5-HT2B receptor, thereby preventing the initiation of the downstream signaling cascade.

G cluster_0 5-HT2B Receptor Signaling Pathway serotonin Serotonin (5-HT) receptor 5-HT2B Receptor serotonin->receptor Activates rs127445 This compound rs127445->receptor Blocks g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

5-HT2B Receptor Signaling and this compound Inhibition

Conclusion

This compound is a highly potent and selective antagonist of the 5-HT2B receptor. Its mechanism of action involves the competitive blockade of serotonin binding, thereby inhibiting the Gq/11-mediated signaling cascade that leads to inositol phosphate production and intracellular calcium mobilization. The robust and well-characterized pharmacological profile of this compound makes it an essential research tool for investigating the diverse biological functions of the 5-HT2B receptor in both health and disease.

References

RS-127445: A Deep Dive into its Selectivity for the 5-HT2B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the serotonin 5-HT2B receptor antagonist, RS-127445, with a specific focus on its selectivity for the 5-HT2B receptor over the closely related 5-HT2A and 5-HT2C subtypes. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the pharmacological profile of this compound.

Core Quantitative Data: Binding Affinities

This compound exhibits a high affinity for the human 5-HT2B receptor, with a pKi of 9.5.[1][2] Its selectivity for the 5-HT2B receptor is approximately 1000-fold higher compared to numerous other receptor and ion channel binding sites, including the 5-HT2A and 5-HT2C receptors.[1][2] The binding affinity of this compound is summarized in the table below.

Receptor SubtypepKiKi (nM)Selectivity vs. 5-HT2BReference
5-HT2B 9.5 ± 0.1~0.3-[1][3]
5-HT2A <6.5>316~1000-fold[1]
5-HT2C <6.5>316~1000-fold[1]

Functional Activity

In functional assays, this compound acts as a potent antagonist. In cells expressing human recombinant 5-HT2B receptors, it effectively antagonized 5-HT-evoked formation of inositol phosphates with a pKB value of 9.5 ± 0.1.[1] Furthermore, it potently blocked 5-HT-evoked increases in intracellular calcium, demonstrating a pIC50 of 10.4 ± 0.1.[1][4] this compound has shown no detectable intrinsic agonist activity in these assays.[1]

Experimental Protocols

The determination of the binding affinity and functional activity of this compound involves standard in vitro pharmacological assays.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of this compound for the 5-HT2 receptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound for 5-HT2B, 5-HT2A, and 5-HT2C receptors.

Materials:

  • Cell membranes from CHO-K1 cells stably expressing human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptors.[1]

  • Radioligand: [3H]-5-HT for 5-HT2B and 5-HT2C receptors; [3H]-ketanserin can be used for 5-HT2A receptors.

  • This compound (test compound).

  • Non-specific binding control: 10 μM methysergide.[1]

  • Assay buffer.

  • Glass fiber filters (GF/B or GF/C), pretreated with 0.1% polyethyleneimine.[1]

  • Scintillation counter.

Procedure:

  • Membrane Preparation: CHO-K1 cells expressing the receptor of interest are harvested, and cell membranes are prepared through homogenization and centrifugation cycles.[1]

  • Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the cell membranes, the radioligand at a fixed concentration, and varying concentrations of this compound.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed with ice-cold buffer.[1]

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[1]

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell Culture Cell Culture Membrane Isolation Membrane Isolation Cell Culture->Membrane Isolation Incubation Incubation Membrane Isolation->Incubation Radioligand Prep Radioligand Prep Radioligand Prep->Incubation Compound Dilution Compound Dilution Compound Dilution->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Radioligand Binding Assay Workflow.
Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to antagonize the Gq-mediated signaling of the 5-HT2B receptor.

Objective: To determine the functional antagonist potency (pKB) of this compound at the 5-HT2B receptor.

Materials:

  • HEK-293 cells expressing the human 5-HT2B receptor.[1]

  • [3H]-myo-inositol.

  • 5-HT (agonist).

  • This compound (antagonist).

  • Lithium chloride (LiCl) solution.

  • Dowex AG1-X8 resin.

Procedure:

  • Cell Labeling: HEK-293 cells are incubated with [3H]-myo-inositol, which gets incorporated into the cell membranes as phosphoinositides.

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: Cells are then stimulated with a fixed concentration of 5-HT in the presence of LiCl (to inhibit inositol monophosphatase).

  • Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

  • Separation: The [3H]-inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography (Dowex resin).

  • Quantification: The amount of [3H]-inositol phosphates is determined by scintillation counting.

  • Data Analysis: The ability of this compound to inhibit the 5-HT-induced IP accumulation is analyzed using Schild regression to determine the pKB value. A pKB value is derived from the rightward shift in the 5-HT concentration-response curve caused by the antagonist.

Signaling Pathways

The 5-HT2 receptor subtypes (2A, 2B, and 2C) are all G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway.[3][5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7]

G 5-HT 5-HT 5-HT2 Receptor 5-HT2 Receptor 5-HT->5-HT2 Receptor binds Gq/11 Gq/11 5-HT2 Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG hydrolyzes PIP2 to PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release stimulates PKC Activation PKC Activation DAG->PKC Activation activates

Canonical 5-HT2 Receptor Signaling Pathway.

While this is the primary signaling pathway, it is important to note that 5-HT2 receptors can also couple to other signaling cascades, and the precise downstream effects can be cell-type specific.

Conclusion

This compound is a highly potent and selective antagonist of the 5-HT2B receptor. Its approximately 1000-fold selectivity over the 5-HT2A and 5-HT2C subtypes makes it an invaluable tool for elucidating the physiological and pathological roles of the 5-HT2B receptor. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the accurate interpretation of research findings and for the potential development of therapeutic agents targeting the 5-HT2B receptor.

References

The Tissue Distribution and Signaling of the 5-HT2B Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue expression of the 5-hydroxytryptamine 2B (5-HT2B) receptor, a crucial G protein-coupled receptor involved in a wide array of physiological and pathological processes. This document summarizes quantitative expression data, details experimental methodologies for its detection, and illustrates its key signaling pathways.

Tissue Expression of the 5-HT2B Receptor

The 5-HT2B receptor exhibits a widespread but varied expression pattern throughout the human body. Initially discovered in the stomach of rats, its presence has since been confirmed in numerous human tissues, where it plays significant roles in both the central and peripheral nervous systems.[1]

Quantitative mRNA Expression Data

The following tables summarize the messenger RNA (mRNA) expression levels of the HTR2B gene (encoding the 5-HT2B receptor) in various human tissues. The data is presented in normalized Transcripts Per Million (nTPM) from a consensus dataset combining the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project, as well as in log copy numbers per 100 ng of total RNA from a study on the human gastrointestinal tract.

Table 1: HTR2B mRNA Expression in Human Tissues (HPA & GTEx Consensus)

TissuenTPM
Colon15.8
Small intestine11.9
Esophagus8.8
Stomach7.9
Liver5.5
Lung4.3
Kidney3.9
Heart muscle2.5
Spleen2.3
Pancreas2.1
Brain (Cerebral Cortex)0.8
Skeletal muscle0.7

Data sourced from the Human Protein Atlas, which provides a consensus dataset from HPA and GTEx.[2][3]

Table 2: 5-HT2B Receptor mRNA Expression in the Human Gastrointestinal Tract

TissueMean Log Copy Number (per 100 ng total RNA)
Oesophagus~4.5
Stomach (Antrum)~4.6
Stomach (Body)~4.7
Stomach (Fundus)~4.8
Stomach (Pylorus)~4.7
Liver~4.5
Pancreas~4.2
Gallbladder~4.3
Duodenum~4.8
Jejunum~4.9
Ileum~4.9
Caecum~4.8
Colon~5.0
Rectum~4.9

Data adapted from a study by Grahame et al. There were no significant differences in mRNA expression levels between the different regions of the GI tract.[4]

Protein Expression and Localization
  • Central Nervous System (CNS): The 5-HT2B receptor is expressed in several brain regions, including the dorsal hypothalamus, frontal cortex, and medial amygdala.[1]

  • Cardiovascular System: It is found in cardiac valve leaflets, where it is crucial for maintaining their viability and efficiency.[1] Overexpression has been observed in failing human hearts.[1]

  • Gastrointestinal (GI) System: High levels of 5-HT2B receptor protein are found in the smooth muscle layers and myenteric nerve plexus of the colon.[4]

  • Liver: The receptor is expressed in the liver, with its mRNA being readily detectable.[5][6]

  • Lung: Expression has been noted in the lungs.[5]

  • Female Reproductive Tissues: The Human Protein Atlas reports high cytoplasmic and membranous expression in the cervix and endometrium.[7]

Experimental Protocols for 5-HT2B Receptor Detection

Accurate detection and quantification of the 5-HT2B receptor are essential for research and drug development. This section provides detailed methodologies for key experimental techniques.

Quantitative Real-Time PCR (qPCR)

This protocol is for the quantification of human HTR2B mRNA using SYBR Green-based qPCR.

G cluster_rna RNA Preparation cluster_cdna cDNA Synthesis cluster_qpcr qPCR Amplification rna_extraction RNA Extraction from Tissue dnase_treatment DNase Treatment rna_extraction->dnase_treatment rna_quant RNA Quantification dnase_treatment->rna_quant rt_reaction Reverse Transcription rna_quant->rt_reaction RNA Template qpcr_setup Prepare qPCR Reaction Mix rt_reaction->qpcr_setup cDNA Template qpcr_run Run qPCR qpcr_setup->qpcr_run data_analysis Data Analysis (ΔΔCt) qpcr_run->data_analysis

Key steps involved in the detection of the 5-HT2B receptor via Western blot.
  • Primary Antibodies:

    • Rabbit Polyclonal anti-5-HT-2B (Abcam, Cat. No. A14896): Recommended starting dilution of 1:1000. This antibody is a recombinant fusion protein. [8] * Rabbit Polyclonal anti-5HT2B Receptor/SR-2B (Thermo Fisher Scientific, Cat. No. BS-12050R): Recommended dilution of 1:500-1:2000. [9] * Rabbit Polyclonal anti-5-HT-2B (Antibodies.com, Cat. No. A97827): Recommended dilution of 1:500-1:1000. [10]* Protocol:

    • Protein Extraction: Homogenize tissue samples in RIPA buffer supplemented with protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG HRP) diluted in blocking buffer for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal and visualize the protein bands using an imaging system. The expected molecular weight of the 5-HT2B receptor is approximately 54 kDa. [10]

Immunohistochemistry (IHC)

This protocol is for the localization of the 5-HT2B receptor in paraffin-embedded tissue sections.

  • Primary Antibodies:

    • Rabbit Polyclonal anti-5HT2B Receptor/SR-2B (Thermo Fisher Scientific, Cat. No. BS-12050R): Recommended dilution of 1:50-1:200 for paraffin-embedded sections. [9] * Rabbit Polyclonal anti-5-HT-2B (Antibodies.com, Cat. No. A97827): Recommended dilution of 1:50-1:100. [10]* Protocol:

    • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

    • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a steamer or water bath at 95-100°C for 20-40 minutes.

    • Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Blocking: Block non-specific binding by incubating with 5-10% normal goat serum for 30-60 minutes.

    • Primary Antibody Incubation: Incubate sections with the primary antibody at the recommended dilution overnight at 4°C in a humidified chamber.

    • Washing: Wash sections three times with PBS.

    • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Detection: Use an avidin-biotin-peroxidase complex (ABC) reagent followed by a DAB substrate kit for color development.

    • Counterstaining: Counterstain with hematoxylin.

    • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.

Radioligand Binding Assay

This assay measures the binding of a radiolabeled ligand to the 5-HT2B receptor in membrane preparations.

  • Radioligand: [3H]-LSD is a commonly used radioligand for 5-HT2B receptor binding assays. [11][12]* Protocol:

    • Membrane Preparation: Homogenize tissues in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

    • Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-LSD (e.g., 0.2-0.7 nM for competition assays), and either buffer (for total binding), a competing unlabeled ligand (for competition assays), or a high concentration of a non-specific ligand (e.g., 10 µM mianserin) to determine non-specific binding.

    • Incubation: Incubate the plate at 37°C for 4 hours to reach equilibrium. [11] 4. Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 value of the competing ligand and calculate the Ki using the Cheng-Prusoff equation.

Signaling Pathways of the 5-HT2B Receptor

The 5-HT2B receptor, like other members of the 5-HT2 family, primarily signals through the Gq/11 protein pathway. However, it can also engage β-arrestin-mediated signaling, leading to diverse cellular responses.

Gq/11 Signaling Pathway

Activation of the 5-HT2B receptor by an agonist leads to the coupling of the Gq/11 protein. This initiates a cascade of intracellular events.

Gq/11 Signaling Cascade

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor 5-HT2B Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates pkc->ca_release Enhances ca_release->pkc Activates serotonin Serotonin serotonin->receptor Binds G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Agonist-Bound 5-HT2B Receptor grk GRK receptor->grk Recruits b_arrestin β-Arrestin receptor->b_arrestin Recruits grk->receptor Phosphorylates mapk_cascade MAPK Cascade (e.g., ERK1/2) b_arrestin->mapk_cascade Scaffolds and Activates internalization Receptor Internalization b_arrestin->internalization Mediates

References

The Pharmacological Profile of RS-127445: A Selective 5-HT2B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RS-127445, chemically identified as 2-amino-4-(4-fluoronaphth-1-yl)-6-isopropylpyrimidine, is a potent and highly selective antagonist of the serotonin 5-HT2B receptor.[1] Its high affinity and selectivity have established it as a critical pharmacological tool for investigating the physiological and pathological roles of the 5-HT2B receptor. This receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of biological processes, including cardiovascular function, gastrointestinal motility, and central nervous system regulation.[2][3] Consequently, the 5-HT2B receptor is a significant target for therapeutic intervention in conditions such as pulmonary hypertension and irritable bowel syndrome. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding and functional characteristics, selectivity, and the experimental methodologies used for its characterization.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been extensively quantified through a series of in vitro and in vivo studies. The data presented below summarizes its binding affinity, functional potency as an antagonist, and its selectivity for the 5-HT2B receptor over other serotonin receptor subtypes and various other molecular targets.

Table 1: Binding Affinity of this compound for the Human 5-HT2B Receptor
ParameterValueCell LineRadioligandReference
pKi9.5 ± 0.1CHO-K1[³H]-5-HT[1][4]
Ki (nM)0.32CHO-K1[³H]-5-HT[5][6]

The pKi is the negative logarithm of the inhibition constant (Ki), with higher values indicating greater binding affinity.

Table 2: Functional Antagonist Activity of this compound
AssayParameterValueCell Line/TissueAgonistReference
Inositol Phosphate FormationpKB9.5 ± 0.1HEK-2935-HT[1]
Intracellular Calcium MobilizationpIC5010.4 ± 0.1HEK-2935-HT[1][7]
Rat Stomach Fundus ContractionpA29.5 ± 1.1Rat Stomach Fundus5-HT[1]
Rat Jugular Vein RelaxationpA29.9 ± 0.3Rat Jugular Vein(±)α-methyl-5-HT[1]

pKB is the negative logarithm of the antagonist's dissociation constant. pIC50 is the negative logarithm of the half-maximal inhibitory concentration. pA2 is a measure of antagonist potency.

Table 3: Selectivity Profile of this compound
Receptor SubtypeFold Selectivity vs. 5-HT2BReference
5-HT2A>1000[1][4]
5-HT2C>1000[1][4]
5-HT1A~1000[4]
5-HT1B/D~1000[4]
5-HT5~1000[4]
5-HT6~1000[4]
5-HT7~1000[4]
Monoamine Uptake Site~1000[4]

This compound has also been tested against a panel of over 100 other ion channels and receptor binding sites and demonstrated high selectivity for the 5-HT2B receptor.[1][7]

Signaling Pathways and Experimental Workflows

5-HT2B Receptor Signaling Pathway

The 5-HT2B receptor primarily couples to the Gq/11 family of G proteins.[5][8] Agonist binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately mediates various cellular responses.

Gq_Signaling_Pathway Agonist 5-HT (Agonist) Receptor 5-HT2B Receptor Agonist->Receptor binds Gq Gq/11 Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release ER->Ca2_release Response Cellular Response Ca2_release->Response leads to PKC->Response leads to

Caption: 5-HT2B Receptor Gq Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is a fundamental technique used to determine the binding affinity of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep 1. Prepare cell membranes expressing 5-HT2B receptors Incubation 4. Incubate membranes, radioligand, and this compound together Membrane_Prep->Incubation Radioligand_Prep 2. Prepare radioligand solution (e.g., [³H]-5-HT) Radioligand_Prep->Incubation Compound_Prep 3. Prepare serial dilutions of this compound Compound_Prep->Incubation Filtration 5. Rapidly filter to separate bound from free radioligand Incubation->Filtration Scintillation 6. Measure radioactivity of bound ligand via scintillation counting Filtration->Scintillation Analysis 7. Plot data and calculate IC50 and Ki values Scintillation->Analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.
Antagonistic Action of this compound

This compound acts as a competitive antagonist at the 5-HT2B receptor. It binds to the receptor at the same site as the endogenous agonist, serotonin (5-HT), but does not activate it. By occupying the binding site, this compound prevents 5-HT from binding and initiating the downstream signaling cascade.

Antagonist_Action cluster_agonist Agonist Action cluster_antagonist Antagonist Action Agonist 5-HT Receptor_A 5-HT2B Receptor Agonist->Receptor_A Binds Receptor_B 5-HT2B Receptor Agonist->Receptor_B Binding Prevented Signal_A Signal Transduction (Gq Pathway Activation) Receptor_A->Signal_A Activates Antagonist This compound Antagonist->Receptor_B Binds & Blocks No_Signal No Signal Transduction Receptor_B->No_Signal

Caption: Competitive Antagonism of this compound at the 5-HT2B Receptor.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the 5-HT2B receptor.

1. Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2B receptor.[1][9]

  • Radioligand: [³H]-5-HT (Serotonin).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled 5-HT (e.g., 10 µM).

  • Filtration: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

2. Procedure:

  • Membrane Preparation: Homogenize CHO-K1 cells expressing the 5-HT2B receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 150 µL of the membrane preparation.

    • 50 µL of assay buffer (for total binding), non-specific binding control, or this compound at various concentrations.

    • 50 µL of [³H]-5-HT at a concentration near its Kd.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled 5-HT) from the total binding (CPM in the absence of competitor).

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to antagonize 5-HT-induced production of inositol phosphates, a downstream product of 5-HT2B receptor activation. The IP-One HTRF assay is a common method.

1. Materials:

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human 5-HT2B receptor.[1]

  • Agonist: Serotonin (5-HT).

  • Antagonist: this compound.

  • Assay Kit: IP-One HTRF® assay kit (contains IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer).

  • Stimulation Buffer: Typically contains LiCl to inhibit the degradation of inositol monophosphate (IP1).

2. Procedure:

  • Cell Seeding: Seed HEK-293 cells into a 384-well white microplate and incubate to allow for cell attachment.

  • Antagonist Addition: Prepare serial dilutions of this compound in stimulation buffer. Add the antagonist dilutions to the respective wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add 5-HT at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control. Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.

  • Detection: Add the IP-One HTRF detection reagents (IP1-d2 and anti-IP1 cryptate in lysis buffer) to all wells. Incubate at room temperature for 1 hour, protected from light.

  • Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm and 665 nm following excitation at 320 nm.

3. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Normalize the data to the positive (5-HT alone) and negative (no 5-HT) controls.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Calculate the pKB value from the IC50 using the Schild regression analysis if a full dose-response curve to the agonist is performed in the presence of different concentrations of the antagonist.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration induced by 5-HT.

1. Materials:

  • Cell Line: HEK-293 cells stably expressing the human 5-HT2B receptor.[1]

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Agonist: Serotonin (5-HT).

  • Antagonist: this compound.

  • Assay Buffer: Krebs-HEPES buffer or similar physiological salt solution.

2. Procedure:

  • Cell Seeding: Seed HEK-293 cells into a 96-well black-wall, clear-bottom plate and incubate overnight.

  • Dye Loading: Incubate the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer at 37°C for 30-60 minutes.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation: Add various concentrations of this compound to the wells and incubate for a defined period.

  • Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Measure the baseline fluorescence.

  • Agonist Addition: Inject a solution of 5-HT into the wells and immediately begin recording the fluorescence intensity over time.

3. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Determine the peak fluorescence response for each concentration of this compound.

  • Plot the peak response against the log concentration of this compound.

  • Fit the data to a dose-response curve to calculate the IC50 value, from which the pIC50 can be derived.

Conclusion

This compound is a highly valuable pharmacological tool characterized by its nanomolar affinity and remarkable selectivity for the 5-HT2B receptor. As a potent antagonist, it effectively blocks the Gq-mediated signaling cascade initiated by serotonin, making it an ideal probe for elucidating the diverse functions of the 5-HT2B receptor in both health and disease. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of this and other compounds targeting the serotonergic system.

References

RS-127445: A Technical Guide for Serotonin 5-HT2B Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-127445 is a potent and highly selective antagonist of the serotonin 5-HT2B receptor, an important member of the G-protein coupled receptor (GPCR) family.[1] Its high affinity and over 1000-fold selectivity against other serotonin receptor subtypes, such as 5-HT2A and 5-HT2C, make it an invaluable research tool for elucidating the physiological and pathological roles of the 5-HT2B receptor.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, and detailed protocols for its application in in vitro assays.

Mechanism of Action

The 5-HT2B receptor primarily couples to Gq/11 proteins. Upon agonist binding, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound acts as a competitive antagonist at the 5-HT2B receptor, effectively blocking this signaling pathway and the subsequent cellular responses.

5-HT2B Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT Serotonin (5-HT) Receptor 5-HT2B Receptor 5HT->Receptor Agonist Binding RS127445 This compound RS127445->Receptor Antagonist Binding Gq11 Gq/11 Receptor->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Downstream Cellular Responses Ca2->CellularResponse PKC->CellularResponse

Figure 1: 5-HT2B Receptor Signaling Pathway and Inhibition by this compound.

Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: Binding Affinity of this compound at Serotonin Receptors

Receptor SubtypepKiReference
5-HT2B 9.5 ± 0.1 [1][2]
5-HT2A<6.5[1]
5-HT2C<6.5[1]
5-HT1A<6.5[1]
5-HT1B/1D<6.5[1]
5-HT5<6.5[1]
5-HT6<6.5[1]
5-HT7<6.5[1]

Table 2: Functional Potency of this compound

AssayParameterValueCell/Tissue TypeReference
Inositol Phosphate AccumulationpKB9.5 ± 0.1HEK-293 cells[1][2]
Intracellular Calcium MobilizationpIC5010.4 ± 0.1HEK-293 cells[1][2]
Rat Stomach Fundus ContractionpA29.5 ± 1.1Rat isolated stomach fundus[1]
Rat Jugular Vein RelaxationpA29.9 ± 0.3Rat isolated jugular vein[1]

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the antagonist properties of this compound at the 5-HT2B receptor.

Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for the human 5-HT2B receptor expressed in CHO-K1 cells.

Radioligand Binding Assay Workflow Start Start MembranePrep 1. Prepare Cell Membranes (CHO-K1 expressing 5-HT2B) Start->MembranePrep AssaySetup 2. Set up Assay Plate (Total, Non-specific, Competition) MembranePrep->AssaySetup ReagentAdd 3. Add Reagents (Membranes, [3H]5-HT, this compound) AssaySetup->ReagentAdd Incubation 4. Incubate (e.g., 120 min at 4°C) ReagentAdd->Incubation Filtration 5. Rapid Filtration (Separate bound and free radioligand) Incubation->Filtration Washing 6. Wash Filters Filtration->Washing Counting 7. Scintillation Counting (Measure radioactivity) Washing->Counting DataAnalysis 8. Data Analysis (Calculate IC50 and Ki) Counting->DataAnalysis End End DataAnalysis->End

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2B receptor

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • [3H]Serotonin ([3H]5-HT)

  • This compound

  • Non-specific competitor (e.g., 10 µM unlabeled serotonin)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Cell harvester

  • Scintillation counter and cocktail

Procedure:

  • Cell Membrane Preparation:

    • Culture CHO-K1 cells expressing the 5-HT2B receptor to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.

    • Add assay buffer to all wells.

    • For non-specific binding wells, add unlabeled serotonin to a final concentration of 10 µM.

    • Add serial dilutions of this compound to the competition wells.

  • Reaction:

    • Add the cell membrane preparation to each well.

    • Add [3H]5-HT to all wells at a concentration near its Kd.

    • Incubate the plate at 4°C for 120 minutes.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the ability of this compound to inhibit serotonin-induced IP accumulation in HEK-293 cells expressing the human 5-HT2B receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT2B receptor

  • Cell culture medium (e.g., DMEM)

  • Assay buffer containing LiCl (e.g., 10 mM)

  • Serotonin (5-HT)

  • This compound

  • IP-One HTRF® assay kit or similar

  • HTRF-compatible microplate reader

Procedure:

  • Cell Seeding:

    • Seed HEK-293 cells expressing the 5-HT2B receptor into a 96-well or 384-well white microplate and culture overnight.

  • Compound Pre-incubation:

    • Remove the culture medium and add assay buffer containing LiCl.

    • Add serial dilutions of this compound to the appropriate wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add serotonin to all wells (except for the basal control) at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP accumulation.

  • Detection:

    • Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.

    • Incubate at room temperature for the recommended time, protected from light.

  • Data Acquisition and Analysis:

    • Measure the HTRF signal on a compatible plate reader.

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the HTRF ratio against the log concentration of this compound to determine the IC50 value.

    • The pKB can be calculated from the IC50 value using the Schild equation if a competitive interaction is confirmed.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block serotonin-induced increases in intracellular calcium in HEK-293 cells expressing the human 5-HT2B receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT2B receptor

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Serotonin (5-HT)

  • This compound

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding:

    • Seed HEK-293 cells expressing the 5-HT2B receptor into a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye loading solution to each well.

    • Incubate for a specified time (e.g., 45-60 minutes) at 37°C, protected from light.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Pre-incubation:

    • Add serial dilutions of this compound to the appropriate wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Measurement of Calcium Flux:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Use the instrument's liquid handler to add serotonin at an EC80 concentration to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the log concentration of this compound to determine the pIC50 value.

Conclusion

This compound is a highly selective and potent 5-HT2B receptor antagonist that serves as a critical tool for investigating the diverse roles of this receptor in health and disease. Its well-characterized pharmacological profile and suitability for a range of in vitro assays make it an essential component of the toolkit for researchers in pharmacology, neuroscience, and drug discovery. The detailed protocols provided in this guide offer a solid foundation for the effective use of this compound in advancing our understanding of serotonin signaling.

References

The Discovery and Development of RS-127445: A Selective 5-HT2B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RS-127445, also known as MT-500, is a potent and highly selective antagonist of the serotonin 5-HT2B receptor.[1][2] With a high affinity (pKi of 9.5) and over 1,000-fold selectivity against other serotonin receptor subtypes, this compound has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the 5-HT2B receptor.[3][4][5] This document provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including its binding affinity, in vitro and in vivo functional activity, and pharmacokinetic profile. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development in this area.

Introduction

The serotonin 5-HT2B receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of physiological processes, including cardiovascular function, gastrointestinal motility, and central nervous system regulation.[6][7] The development of selective antagonists has been crucial in understanding the specific functions of this receptor. This compound, chemically identified as 2-amino-4-(4-fluoronaphth-1-yl)-6-isopropylpyrimidine, was developed to be a bioavailable, high-affinity, and selective 5-HT2B receptor antagonist.[5] This guide details the key studies that have defined its pharmacological profile.

Pharmacological Profile

Binding Affinity and Selectivity

This compound demonstrates nanomolar affinity for the human recombinant 5-HT2B receptor.[3][5] Its high selectivity is a key feature, showing approximately 1,000-fold lower affinity for other serotonin receptors, including the 5-HT2A and 5-HT2C subtypes.[1][2][3][5]

Table 1: Binding Affinity and Potency of this compound

ParameterValueSpecies/SystemReference
pKi9.5 ± 0.1Human recombinant 5-HT2B receptors in CHO-K1 cells[3]
pKB9.5 ± 0.1Antagonism of 5-HT-evoked inositol phosphate formation in HEK-293 cells[5]
pIC5010.4 ± 0.1Inhibition of 5-HT-evoked increases in intracellular calcium in HEK-293 cells[3]
pA29.5 ± 1.1Antagonism of 5-HT-evoked contraction of rat isolated stomach fundus[5]
pA29.9 ± 0.3Antagonism of (±)α-methyl-5-HT-mediated relaxation of rat jugular vein[3]
Functional Antagonism

This compound acts as a "silent" antagonist, meaning it does not exhibit any intrinsic agonist activity.[5] It potently blocks the functional responses mediated by 5-HT2B receptor activation.

In Vitro Functional Activity:

  • Inositol Phosphate Formation: this compound effectively antagonizes 5-HT-evoked formation of inositol phosphates in HEK-293 cells expressing the human 5-HT2B receptor.[5]

  • Intracellular Calcium Mobilization: It potently blocks the increase in intracellular calcium concentrations induced by serotonin in HEK-293 cells expressing the 5-HT2B receptor.[3]

  • Isolated Tissue Preparations: In isolated rat stomach fundus, this compound antagonizes 5-HT-induced contractions.[5] Similarly, it blocks the relaxation of the rat jugular vein mediated by the 5-HT2B receptor agonist (±)α-methyl-5-HT.[3][5]

Pharmacokinetic Properties

Studies in rats have demonstrated that this compound is orally bioavailable and rapidly absorbed.

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueRoute of AdministrationDoseReference
Bioavailability~14%Oral5 mg/kg[3][5]
Bioavailability~60-62%Intraperitoneal5 mg/kg[3][5]
Time to Peak Plasma Concentration0.25 hOral5 mg/kg[5]
Terminal Elimination Half-life~1.7 hIntravenous, Intraperitoneal, Oral5 mg/kg[3][5]
Protein Binding (Blood and Brain)>98%--[3]

Key Experimental Protocols

Radioligand Displacement Assay

Objective: To determine the binding affinity (pKi) of this compound for the 5-HT2B receptor.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant 5-HT2B receptor are cultured and harvested.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: Membranes are incubated with a fixed concentration of the radioligand [3H]-5-HT and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and then converted to a Ki value using the Cheng-Prusoff equation.

Inositol Phosphate Formation Assay

Objective: To assess the antagonist effect of this compound on Gq-coupled 5-HT2B receptor signaling.

Methodology:

  • Cell Culture and Labeling: HEK-293 cells expressing the human 5-HT2B receptor are cultured and pre-labeled with [3H]-myo-inositol.

  • Incubation: Cells are pre-incubated with various concentrations of this compound or vehicle, followed by stimulation with a fixed concentration of 5-HT.

  • Extraction: The reaction is terminated, and inositol phosphates are extracted.

  • Separation: Anion exchange chromatography is used to separate the different inositol phosphate species.

  • Quantification: The radioactivity of the eluted fractions is measured by liquid scintillation counting.

  • Data Analysis: The ability of this compound to inhibit 5-HT-stimulated inositol phosphate formation is quantified, and the pKB value is determined using Schild regression analysis.[5]

Signaling Pathways and Experimental Workflow

5-HT2B Receptor Signaling Pathway

The 5-HT2B receptor primarily couples to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks the initial step of this cascade by preventing the binding of serotonin to the receptor.

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 5HT Serotonin (5-HT) 5HT2B_R 5-HT2B Receptor 5HT->5HT2B_R Binds Gq Gq Protein 5HT2B_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC PKC Activation DAG->PKC Activates RS127445 This compound RS127445->5HT2B_R Blocks

Caption: 5-HT2B receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Antagonist Characterization

The following diagram illustrates a typical workflow for characterizing the antagonist properties of a compound like this compound in a cell-based assay.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A Culture cells expressing 5-HT2B receptor B Plate cells for assay A->B C Pre-incubate with This compound (or vehicle) B->C D Stimulate with 5-HT C->D E Measure downstream signal (e.g., [Ca²⁺]i or IP3) D->E F Data Analysis (IC50 / pKB determination) E->F

Caption: A generalized workflow for in vitro antagonist profiling of this compound.

Conclusion

This compound is a cornerstone tool for investigating the role of the 5-HT2B receptor. Its high affinity, selectivity, and oral bioavailability have enabled significant progress in understanding the receptor's function in both physiological and pathological contexts.[5] The detailed pharmacological data and experimental methodologies presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development. While it reached phase 1 clinical trials, development was discontinued for unknown reasons.[2] Nevertheless, its utility as a research compound remains undiminished.

References

An In-depth Technical Guide to RS-127445: A Selective 5-HT2B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of RS-127445, a potent and selective antagonist of the serotonin 5-HT2B receptor. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Chemical Structure and Properties

This compound, with the IUPAC name 4-(4-fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine, is a synthetic molecule belonging to the naphthylpyrimidine class.[1][2] Its chemical structure is characterized by a central pyrimidine ring substituted with an amino group, an isopropyl group, and a fluoronaphthyl moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-(4-fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine[1][2]
Other Names RS-127,445; MT 500[3][4]
CAS Number 199864-87-4 (free base), 199864-86-3 (hydrochloride)[1][3]
Molecular Formula C17H16FN3[3][5]
Molecular Weight 281.33 g/mol (free base), 317.79 g/mol (hydrochloride)[1][3]
SMILES CC(C)c1cc(-c2ccc(F)c3ccccc23)nc(N)n1[6]
Appearance White to off-white solid[7]
Solubility Insoluble in water. Soluble in DMSO (≥100 mg/mL), Ethanol (≥20.07 mg/mL).[3][5][3][5]

Pharmacological Properties

This compound is a high-affinity antagonist of the 5-HT2B receptor, demonstrating over 1000-fold selectivity against other serotonin receptor subtypes.[6][8] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT2B receptor.

Receptor Binding Affinity

The binding affinity of this compound to various serotonin receptors has been determined through radioligand binding assays.

Table 2: Receptor Binding Profile of this compound

ReceptorpKiReference(s)
5-HT2B 9.5 ± 0.1[8][9]
5-HT2A < 6.5[8]
5-HT2C < 6.5[8]
5-HT1A < 6.0[8]
5-HT1B/1D < 6.0[8]
5-HT5 < 6.0[8]
5-HT6 < 6.0[8]
5-HT7 < 6.0[8]
Functional Activity

The antagonist activity of this compound has been characterized in several functional assays, demonstrating its ability to block 5-HT-induced cellular responses.

Table 3: Functional Antagonist Potency of this compound

AssayCell/TissueParameterValueReference(s)
Inositol Phosphate FormationHEK-293 cells expressing human 5-HT2B receptorspKB9.5 ± 0.1[8][9]
Intracellular Calcium MobilizationHEK-293 cells expressing human 5-HT2B receptorspIC5010.4 ± 0.1[8][9]
Contraction of Rat Stomach FundusRat isolated stomach funduspA29.5 ± 1.1[8][9]
Relaxation of Rat Jugular VeinRat isolated jugular veinpA29.9 ± 0.3[8][9]
Pharmacokinetics in Rats

Pharmacokinetic studies in rats have shown that this compound is orally bioavailable.

Table 4: Pharmacokinetic Parameters of this compound in Rats (5 mg/kg dose)

ParameterOral AdministrationIntraperitoneal AdministrationIntravenous AdministrationReference(s)
Bioavailability 14%60%-[7][8]
Peak Plasma Concentration Time (Tmax) 0.25 h0.08 h0.08 h[7][8]
Terminal Elimination Half-life (t1/2) ~1.7 h~1.7 h~1.7 h[7][8]
Plasma Protein Binding >98%>98%>98%[7]

Signaling Pathway

The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This compound acts as an antagonist, blocking the initial step of this cascade by preventing agonist binding to the 5-HT2B receptor.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Serotonin (5-HT) (Agonist) Receptor 5-HT2B Receptor Agonist->Receptor Binds and Activates RS127445 This compound (Antagonist) RS127445->Receptor Binds and Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds and Opens Ca_release Ca²⁺ Release IP3R->Ca_release Mediates

Caption: 5-HT2B receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Bonhaus et al. (1999).[9]

Radioligand Binding Assay

This protocol describes the determination of the binding affinity of this compound for the human 5-HT2B receptor.

Radioligand_Binding_Workflow start Start: Prepare Cell Membranes harvest Harvest CHO-K1 cells expressing human 5-HT2B receptors start->harvest homogenize Homogenize cells and centrifuge to prepare cell membranes harvest->homogenize incubate Incubate membranes with [³H]-5-HT (radioligand) and varying concentrations of this compound homogenize->incubate filter Terminate incubation by vacuum filtration through glass fiber filters incubate->filter wash Wash filters to remove unbound radioligand filter->wash count Quantify bound radioactivity using liquid scintillation counting wash->count analyze Analyze data to determine Ki values count->analyze end End: Determine Binding Affinity analyze->end

Caption: Workflow for the radioligand binding assay.

Detailed Steps:

  • Cell Culture and Membrane Preparation:

    • CHO-K1 cells stably expressing the human 5-HT2B receptor are cultured in appropriate media.

    • Cells are harvested and homogenized in a buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in the assay buffer.[9]

  • Binding Assay:

    • In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]-5-HT (the radioligand) and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT).

    • The plate is incubated to allow the binding to reach equilibrium.[9]

  • Filtration and Counting:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.[9]

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[9]

Inositol Phosphate Formation Assay

This assay measures the ability of this compound to antagonize 5-HT-induced inositol phosphate production.

Detailed Steps:

  • Cell Culture and Labeling:

    • HEK-293 cells expressing the human 5-HT2B receptor are cultured.

    • The cells are incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.[9]

  • Antagonist and Agonist Treatment:

    • The labeled cells are pre-incubated with varying concentrations of this compound or vehicle.

    • The cells are then stimulated with a fixed concentration of 5-HT to induce inositol phosphate production.[9]

  • Extraction and Separation of Inositol Phosphates:

    • The reaction is stopped by the addition of perchloric acid.

    • The inositol phosphates are separated from the free inositol and other cellular components using anion-exchange chromatography.[9]

  • Quantification and Data Analysis:

    • The amount of [3H]-inositol phosphates is quantified by liquid scintillation counting.

    • The ability of this compound to inhibit the 5-HT-stimulated inositol phosphate accumulation is analyzed, and the pKB value is determined using the Schild equation.[9]

Intracellular Calcium Mobilization Assay

This protocol details the measurement of this compound's ability to block 5-HT-induced increases in intracellular calcium.

Detailed Steps:

  • Cell Culture and Dye Loading:

    • HEK-293 cells expressing the human 5-HT2B receptor are seeded in a multi-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM).[9]

  • Antagonist and Agonist Addition:

    • The dye-loaded cells are pre-incubated with various concentrations of this compound.

    • The cells are then challenged with 5-HT, and the change in fluorescence is monitored in real-time using a fluorescence plate reader.[9]

  • Data Analysis:

    • The increase in fluorescence upon 5-HT stimulation corresponds to an increase in intracellular calcium concentration.

    • The concentration of this compound that inhibits 50% of the 5-HT-induced calcium response (IC50) is determined, and the pIC50 is calculated.[9]

Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.

Detailed Steps:

  • Animal Dosing:

    • Male Sprague-Dawley rats are administered a single dose of this compound (e.g., 5 mg/kg) via oral, intraperitoneal, or intravenous routes.[7][8]

  • Blood Sampling:

    • Blood samples are collected at various time points after dosing.

    • Plasma is separated from the blood samples by centrifugation.[7][8]

  • Sample Analysis:

    • The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including bioavailability, Tmax, and elimination half-life, using non-compartmental analysis.[7][8]

Conclusion

This compound is a highly potent and selective 5-HT2B receptor antagonist with demonstrated in vitro and in vivo activity. Its well-characterized pharmacological profile and oral bioavailability make it an invaluable research tool for elucidating the roles of the 5-HT2B receptor in various physiological and disease states. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

RS-127445: A Technical Analysis of its Antagonistic Profile at the 5-HT2B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological characteristics of RS-127445, a potent and selective antagonist of the serotonin 5-HT2B receptor. The central focus of this document is to elucidate whether this compound acts as a competitive or non-competitive antagonist, a critical distinction in drug development and mechanistic studies. This guide synthesizes key findings from foundational research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pharmacology.

Core Finding: Competitive Antagonism

The affinity of this compound, measured in functional antagonism studies (pKB), closely matches its binding affinity (pKi) determined through radioligand displacement assays, further strengthening the case for a competitive mechanism.[1]

While the majority of evidence points to competitive antagonism, it is noteworthy that some studies in isolated rat tissues (stomach fundus and jugular vein) observed that the inhibitory effects of this compound could not be fully surmounted by the agonist.[1] This could suggest a non-competitive component to its action in these specific preparations. However, the original researchers posited that this was more likely due to experimental conditions, specifically an insufficient time to reach steady-state equilibrium, rather than a true non-competitive mechanism.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the interaction of this compound with the 5-HT2B receptor.

Table 1: Binding Affinity and Functional Antagonism of this compound at the Human 5-HT2B Receptor

ParameterValueCell Line/AssayDescriptionReference
pKi 9.5 ± 0.1CHO-K1 cells expressing human 5-HT2B receptorsA measure of the binding affinity of this compound for the receptor, determined by radioligand displacement.[1][4]
pKB 9.5 ± 0.1HEK-293 cells expressing human 5-HT2B receptorsA measure of the antagonist's potency in a functional assay (inositol phosphate formation). The close agreement with pKi supports competitive antagonism.[1]
Schild Slope 0.95 ± 0.23HEK-293 cells expressing human 5-HT2B receptorsThe slope of the Schild plot. A value not significantly different from 1.0 is indicative of competitive antagonism.[1]
pIC50 10.4 ± 0.1HEK-293 cells expressing human 5-HT2B receptorsThe negative logarithm of the molar concentration of this compound that produces 50% inhibition of the 5-HT-evoked increase in intracellular calcium.[1][4]

Table 2: Functional Antagonism of this compound in Rat Tissues

ParameterValueTissue PreparationAgonist UsedReference
pA2 9.5 ± 1.1Rat isolated stomach fundus5-HT[1]
pA2 9.9 ± 0.3Rat isolated jugular vein(±)α-methyl-5-HT[1]

Key Experimental Protocols

The determination of this compound's antagonist profile relies on specific and rigorous experimental methodologies. The following sections detail the protocols for the key assays cited.

Radioligand Binding Assay (for Ki Determination)
  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant 5-HT2B receptor are cultured and harvested.

    • Cell membranes are prepared through homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Binding Assay:

    • Membrane homogenates are incubated with a fixed concentration of a radiolabeled 5-HT2B receptor agonist (e.g., [3H]-5-HT).

    • Increasing concentrations of the unlabeled antagonist, this compound, are added to the incubation mixture.

    • The reaction is allowed to reach equilibrium.

  • Separation and Counting:

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Inositol Phosphate (IP) Formation Assay (for pKB and Schild Analysis)
  • Cell Culture and Labeling:

    • Human Embryonic Kidney (HEK-293) cells expressing the human 5-HT2B receptor are cultured in plates.

    • The cells are pre-labeled by incubating them with [3H]-myo-inositol, which is incorporated into the cell membrane phospholipids.

  • Antagonist and Agonist Treatment:

    • Cells are washed and then pre-incubated with various concentrations of this compound or vehicle for a defined period.

    • Following the pre-incubation, cells are stimulated with a range of concentrations of the agonist, 5-HT.

  • Extraction and Quantification of Inositol Phosphates:

    • The reaction is terminated, and the cells are lysed.

    • The total [3H]-inositol phosphates are separated from other cellular components using anion-exchange chromatography.

    • The amount of [3H]-inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis (Schild Regression):

    • Concentration-response curves for 5-HT in the absence and presence of different concentrations of this compound are generated.

    • The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.

    • The pKB is determined from the x-intercept of the linear regression, and the slope of the line is calculated. A slope not significantly different from 1 indicates competitive antagonism.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key concepts related to the antagonism of the 5-HT2B receptor by this compound.

cluster_competitive Competitive Antagonism Agonist 5-HT (Agonist) Receptor 5-HT2B Receptor (Binding Site) Agonist->Receptor Binds and Activates Antagonist This compound (Competitive Antagonist) Antagonist->Receptor Binds and Blocks Response Cellular Response (e.g., IP Formation) Receptor->Response Signal Transduction

Caption: Competitive antagonism of the 5-HT2B receptor by this compound.

cluster_workflow Schild Analysis Workflow A Prepare 5-HT2B expressing cells B Pre-incubate with varying [this compound] A->B C Stimulate with varying [5-HT] B->C D Measure cellular response (e.g., IP formation) C->D E Generate concentration-response curves for 5-HT D->E F Calculate Dose Ratios E->F G Construct Schild Plot: log(DR-1) vs. log[Antagonist] F->G H Determine pKB and slope G->H

Caption: Experimental workflow for Schild analysis to determine antagonist type.

cluster_pathway 5-HT2B Receptor Signaling Pathway FiveHT 5-HT Receptor 5-HT2B Receptor FiveHT->Receptor RS127445 This compound RS127445->Receptor Blocks Gq_11 Gαq/11 Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

References

Technical Guide: Pharmacological Profile of RS-127445 at the 5-HT2B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the pharmacological characteristics of RS-127445, a potent and selective antagonist for the 5-hydroxytryptamine 2B (5-HT2B) receptor. The document details its binding affinity (pKi) and functional antagonism (pA2), outlines the experimental protocols for their determination, and illustrates the associated 5-HT2B receptor signaling pathway.

Data Presentation: Quantitative Pharmacology of this compound

The binding affinity and functional potency of this compound at the 5-HT2B receptor have been determined through various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity of this compound for the 5-HT2B Receptor
ParameterValueCell LineRadioligandReference
pKi9.5 ± 0.1CHO-K1 cells expressing human recombinant 5-HT2B receptors[³H]-5-HT[1][2][3]

The pKi value represents the negative logarithm of the inhibition constant (Ki), indicating the affinity of this compound for the 5-HT2B receptor.

Table 2: Functional Antagonism of this compound at the 5-HT2B Receptor
ParameterValueAssay TypeTissue/Cell LineAgonistReference
pA29.5 ± 1.1Contraction AssayRat isolated stomach fundus5-HT[1][2]
pA29.9 ± 0.3Relaxation AssayRat jugular vein(±)α-methyl-5-HT[1][2]
pKB9.5 ± 0.1Inositol Phosphate FormationHEK-293 cells expressing human 5-HT2B receptors5-HT[1][2]
pIC5010.4 ± 0.1Intracellular Calcium IncreaseHEK-293 cells expressing human 5-HT2B receptors5-HT[1][2][3]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist, determined by the Schild regression method. The pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximal possible inhibition.

Experimental Protocols

The determination of the pKi and pA2 values for this compound involves specific and detailed experimental methodologies.

Radioligand Binding Assay for pKi Determination

This protocol is designed to determine the binding affinity of this compound for the 5-HT2B receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • CHO-K1 cells stably expressing the human 5-HT2B receptor are harvested.

  • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a fixed concentration of the radioligand [³H]-5-HT, and varying concentrations of the unlabeled antagonist, this compound.

  • The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detect Separation & Detection cluster_analysis Data Analysis Harvest Harvest 5-HT2B Expressing Cells Homogenize Homogenize in Lysis Buffer Harvest->Homogenize Centrifuge Centrifuge to Pellet Membranes Homogenize->Centrifuge Resuspend Resuspend in Assay Buffer Centrifuge->Resuspend Mix Mix Membranes, [³H]-5-HT, and this compound Resuspend->Mix Incubate Incubate to Equilibrium Mix->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate_IC50 Calculate IC50 Count->Calculate_IC50 Calculate_pKi Calculate pKi via Cheng-Prusoff Equation Calculate_IC50->Calculate_pKi

Workflow for pKi Determination of this compound.
Functional Assays for pA2 Determination

Functional assays measure the ability of this compound to inhibit the biological response induced by a 5-HT2B receptor agonist. The pA2 value is determined using Schild analysis.

1. Cell Culture and Stimulation:

  • HEK-293 cells expressing the human 5-HT2B receptor are seeded in appropriate multi-well plates.

  • For the inositol phosphate assay, cells are labeled with [³H]-myo-inositol.

  • Cells are pre-incubated with various concentrations of this compound.

  • Subsequently, cells are stimulated with a range of concentrations of a 5-HT2B agonist (e.g., 5-HT).

2. Measurement of Functional Response:

  • Inositol Phosphate (IP) Formation: The reaction is stopped, and the accumulated [³H]-inositol phosphates are extracted and quantified by scintillation counting.

  • Intracellular Calcium Mobilization: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4). The change in fluorescence upon agonist stimulation is measured using a fluorescence plate reader.

3. Data Analysis (Schild Plot):

  • Concentration-response curves for the agonist are generated in the absence and presence of different concentrations of this compound.

  • The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.

  • The pA2 value is the x-intercept of the linear regression line of the Schild plot. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

G cluster_cell_prep Cell Preparation & Stimulation cluster_response Measure Functional Response cluster_analysis Data Analysis Seed Seed 5-HT2B Expressing Cells Preincubation Pre-incubate with this compound Seed->Preincubation Stimulation Stimulate with 5-HT Preincubation->Stimulation IP_Assay Inositol Phosphate Assay Stimulation->IP_Assay Ca_Assay Intracellular Calcium Assay Stimulation->Ca_Assay CRC Generate Concentration- Response Curves IP_Assay->CRC Ca_Assay->CRC DoseRatio Calculate Dose Ratios CRC->DoseRatio Schild Construct Schild Plot DoseRatio->Schild pA2 Determine pA2 Value Schild->pA2

Workflow for pA2 Determination of this compound.

5-HT2B Receptor Signaling Pathway

The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4][5][6] Activation of this pathway leads to a cascade of intracellular events.

Upon binding of an agonist like serotonin (5-HT), the 5-HT2B receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq/11. The activated Gαq subunit dissociates and stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including cell proliferation and contraction of smooth muscle.

G Serotonin Serotonin (5-HT) HT2B_Receptor 5-HT2B Receptor Serotonin->HT2B_Receptor Binds & Activates Gq11 Gq/11 HT2B_Receptor->Gq11 Activates RS127445 This compound RS127445->HT2B_Receptor Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Response Cellular Responses (e.g., Proliferation, Contraction) PKC->Response Leads to

5-HT2B Receptor Signaling Pathway.

References

In Vivo Effects of 5-HT2B Receptor Blockade with RS-127445: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of RS-127445, a potent and selective antagonist of the serotonin 5-HT2B receptor. This document consolidates key pharmacological data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to serve as a critical resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction to this compound and the 5-HT2B Receptor

The 5-HT2B receptor, a member of the G protein-coupled receptor (GPCR) family, is implicated in a wide array of physiological and pathological processes, including cardiovascular function, gut motility, and central nervous system activity.[1] Its activation by serotonin (5-hydroxytryptamine, 5-HT) initiates a cascade of intracellular signaling events.[1] this compound (2-amino-4-(4-fluoronaphth-1-yl)-6-isopropylpyrimidine) is a highly selective and high-affinity antagonist for the 5-HT2B receptor, making it an invaluable tool for elucidating the receptor's functions in vivo.[2][3]

Pharmacological Profile of this compound

This compound exhibits a highly favorable pharmacological profile for a research tool, characterized by its potent and selective antagonism of the 5-HT2B receptor with no detectable intrinsic agonist activity.[2]

Table 1: Receptor Binding Affinity and Potency of this compound
ParameterValueSpecies/SystemReference
Receptor Binding Affinity (pKi)
5-HT2B9.5 ± 0.1Human recombinant (CHO-K1 cells)[2][4]
5-HT2A< 6.5Human recombinant[2]
5-HT2C< 6.5Human recombinant[2]
Functional Antagonism
pKB (Inositol Phosphate Formation)9.5 ± 0.1Human recombinant (HEK-293 cells)[2][5]
pIC50 (Intracellular Ca2+ Mobilization)10.4 ± 0.1Human recombinant (HEK-293 cells)[2][5]
pA2 (Rat Stomach Fundus Contraction)9.5 ± 1.1Rat isolated tissue[2][6]
pA2 (Rat Jugular Vein Relaxation)9.9 ± 0.3Rat isolated tissue[2][6]

Data presented as mean ± standard error of the mean (SEM) where available.

Table 2: Pharmacokinetic Properties of this compound in Male Sprague-Dawley Rats
ParameterRoute of AdministrationDose (mg/kg)ValueReference
Bioavailability Oral514%[2][4]
Intraperitoneal (i.p.)560-62%[2][4][5]
Peak Plasma Concentration (Cmax) Intravenous (i.v.)5Achieved at 0.08 h[2][5]
Intraperitoneal (i.p.)5Achieved within 15 min[2][5]
Oral5Achieved at 0.25 h[2][5]
Elimination Half-life (t½) -5~1.7 hours[2][4]
Protein Binding -->98% (in blood and brain)[4][7]

Core Signaling Pathway

The 5-HT2B receptor primarily signals through the Gq/G11 protein pathway. Upon agonist binding, this pathway activates Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5HT 5-HT (Agonist) Receptor 5-HT2B Receptor 5HT->Receptor Binds & Activates RS127445 This compound (Antagonist) RS127445->Receptor Binds & Blocks Gq Gq/G11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺↑ IP3->Ca2 Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Downstream Cellular Responses Ca2->CellularResponse PKC->CellularResponse

Caption: 5-HT2B Receptor Gq Signaling Pathway.

Detailed Experimental Protocols

Pharmacokinetic Analysis in Rats

This protocol outlines the methodology used to determine the pharmacokinetic profile of this compound in rats.[2]

Animals:

  • Species: Male Sprague-Dawley rats

  • Weight: ~200 g

  • Housing: Acclimatized for at least 2 days with ad libitum access to water.

  • Fasting: Fasted overnight prior to dosing and for 4 hours post-dosing.

Drug Formulation and Administration:

  • Vehicle: A solution of ethanol:propylene glycol:water (10:50:40, v/v/v).

  • Concentration: 2.5 mg/mL.

  • Dose: 5 mg/kg.

  • Routes of Administration:

    • Intravenous (i.v.)

    • Intraperitoneal (i.p.)

    • Oral (p.o.)

Blood Sampling:

  • Time Points: Blood samples are collected at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours after dosing.

  • Procedure: Rats are anesthetized, and blood is collected via cardiac puncture. Plasma is separated and stored at -20°C until analysis.

Dose-Proportionality Study:

  • Doses: 1.0, 3.0, or 10.0 mg/kg administered via the intraperitoneal route.

  • Sampling: Blood samples are collected at 0.5, 1.0, 2.0, 3.0, or 4.0 hours post-dosing, with no more than one sample taken from each rat.

PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis Acclimatize Acclimatize Male Sprague-Dawley Rats Fast Overnight Fasting Acclimatize->Fast Formulate Prepare this compound (2.5 mg/mL in vehicle) Fast->Formulate Dose Administer 5 mg/kg This compound Formulate->Dose IV Intravenous (i.v.) Dose->IV IP Intraperitoneal (i.p.) Dose->IP PO Oral (p.o.) Dose->PO CollectBlood Collect Blood via Cardiac Puncture (Multiple Time Points) IV->CollectBlood IP->CollectBlood PO->CollectBlood Process Separate Plasma & Store at -20°C CollectBlood->Process Analyze Analyze Plasma Concentrations Process->Analyze Calculate Calculate PK Parameters (Cmax, t½, Bioavailability) Analyze->Calculate

Caption: Experimental Workflow for Pharmacokinetic Studies.
Assessment of Colonic Motility and Defecation in Rodents

This protocol details the investigation of this compound's effect on large bowel function, suggesting a tonic regulatory role for 5-HT2B receptors in colonic motility.[7]

In Vivo Defecation Assay (Rats):

  • Animals: Rats are placed individually in grid-bottom cages to allow for the collection of fecal pellets.

  • Drug Administration: this compound is administered intraperitoneally (i.p.) at doses of 1, 3, 10, and 30 mg/kg.

  • Measurement: The total number of fecal pellets produced is counted over a 3-hour period following drug administration.

  • Key Finding: this compound dose-dependently reduces fecal output, with statistically significant effects observed at 10 and 30 mg/kg.[4][7]

In Vitro Peristalsis Assay (Mouse Colon):

  • Tissue Preparation: A segment of the mouse isolated colon is mounted in an organ bath under an intraluminal pressure gradient to induce peristaltic contractions.

  • Drug Application: this compound is added to the bath at concentrations ranging from 0.1 to 10 µmol/L.

  • Measurement: The frequency of peristaltic contractions is recorded.

  • Key Finding: this compound concentration-dependently reduces the frequency of peristaltic contractions.[7]

Behavioral Studies in Rodents

This compound has been utilized in behavioral paradigms to probe the role of the 5-HT2B receptor in the central nervous system.

Forced Swim Test (FST) in Rats:

  • Procedure: This test is used to assess antidepressant-like activity. Rats undergo a 15-minute pre-test session. Twenty-four hours later, they are placed back in the water for a 5-minute test session.

  • Drug Administration: this compound is injected intraperitoneally prior to the administration of a test compound (e.g., LSD).

  • Measurement: The duration of immobility during the test session is recorded.

  • Key Finding: Pre-treatment with this compound can counteract the antidepressant-like effects (reduced immobility) of certain compounds in rats.[8]

Head-Twitch Response (HTR) in Rodents:

  • Procedure: The HTR in rodents is a behavioral proxy for the hallucinogenic potential of psychedelic drugs. Animals are placed in an observation cage after drug administration.

  • Drug Administration: this compound is administered intraperitoneally prior to the injection of a psychedelic agent like LSD.

  • Measurement: The cumulative number of head twitches is counted over a 30-minute period.

  • Key Finding: this compound significantly attenuates the LSD-induced head-twitch response in rats, suggesting a role for 5-HT2B receptors in the effects of psychedelics in this species.[8]

Summary of In Vivo Effects

Blockade of the 5-HT2B receptor with this compound has demonstrated a range of effects in vivo, highlighting the receptor's diverse physiological roles:

  • Gastrointestinal System: Inhibition of colonic motility and defecation, suggesting a tonic excitatory role for 5-HT2B receptors in the large intestine.[7]

  • Central Nervous System: Modulation of behaviors associated with depression and the action of psychedelic drugs, indicating a functional role for 5-HT2B receptors in the brain.[8]

  • Cardiovascular System: While not detailed in the protocols above, the 5-HT2B receptor is known to be involved in cardiac development and pathology.[1] Blockade of this receptor is a key area of investigation for conditions like pulmonary arterial hypertension.

Conclusion

This compound stands as a critical pharmacological tool for the in vivo investigation of the 5-HT2B receptor. Its high affinity, selectivity, and oral bioavailability, coupled with a well-characterized pharmacokinetic profile, enable robust experimental design. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further unravel the complex roles of the 5-HT2B receptor in health and disease, and for drug development professionals exploring the therapeutic potential of targeting this receptor.

References

Methodological & Application

Application Notes and Protocols for RS-127445 (In Vitro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-127445 is a potent and highly selective antagonist of the serotonin 5-HT2B receptor.[1][2][3] With a high affinity for the 5-HT2B receptor, exhibiting a pKi of 9.5, this compound demonstrates approximately 1,000-fold selectivity over other 5-HT receptor subtypes, including 5-HT2A and 5-HT2C, as well as other ion channels.[1][4] These characteristics make it an invaluable tool for investigating the physiological and pathological roles of the 5-HT2B receptor in various in vitro systems. This document provides detailed protocols for key in vitro experiments to characterize the antagonist activity of this compound.

Mechanism of Action

The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[5] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound acts as a "silent" antagonist, meaning it does not elicit an intrinsic response but effectively blocks the binding of agonists like serotonin (5-HT) and subsequent downstream signaling.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in various in vitro assays.

Table 1: Receptor Binding Affinity

ParameterCell LineRadioligandValueReference
pKiCHO-K1 cells expressing human 5-HT2B receptors[3H]-5-HT9.5 ± 0.1[1]

Table 2: Functional Antagonist Activity

AssayCell Line/TissueAgonistParameterValueReference
Inositol Phosphate FormationHEK-293 cells expressing human 5-HT2B receptors5-HTpKB9.5 ± 0.1[1][4]
Intracellular Calcium IncreaseHEK-293 cells expressing 5-HT2B receptors5-HTpIC5010.4 ± 0.1[1][4]
Tissue ContractionRat isolated stomach fundus5-HTpA29.5 ± 1.1[1]
Tissue RelaxationRat jugular vein(±)α-methyl-5-HTpA29.9 ± 0.3[1]

Signaling Pathway Diagram

5-HT2B Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT (Agonist) Receptor 5-HT2B Receptor Agonist->Receptor Activates Antagonist This compound (Antagonist) Antagonist->Receptor Blocks G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2B receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the 5-HT2B receptor.

Materials:

  • CHO-K1 cells stably expressing the human recombinant 5-HT2B receptor.

  • Cell culture medium (e.g., Ham's F12 with 10% FBS).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • [3H]-5-HT (radioligand).

  • This compound.

  • Non-specific binding control (e.g., 10 µM unlabeled 5-HT).

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Culture CHO-K1-h5-HT2B cells to confluence.

  • Prepare cell membranes by homogenization and centrifugation.

  • Resuspend the membrane pellet in assay buffer.

  • In a 96-well plate, add increasing concentrations of this compound.

  • Add a constant concentration of [3H]-5-HT to each well.

  • For non-specific binding, add 10 µM unlabeled 5-HT.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software.

Inositol Phosphate (IP) Formation Assay

This functional assay measures the ability of this compound to antagonize 5-HT-induced IP formation.

Materials:

  • HEK-293 cells stably expressing the human recombinant 5-HT2B receptor.

  • Inositol-free medium (e.g., inositol-free Ham's F12).

  • [3H]-myo-inositol.

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).

  • 5-HT (agonist).

  • This compound.

  • Quenching solution (e.g., ice-cold 0.5 M HCl).

  • Anion exchange chromatography columns.

  • Elution buffers.

  • Scintillation counter.

Procedure:

  • Seed HEK-293-h5-HT2B cells in multi-well plates.

  • Label the cells by incubating overnight with [3H]-myo-inositol in inositol-free medium.[4]

  • Wash the cells with stimulation buffer.

  • Pre-incubate the cells with various concentrations of this compound.

  • Stimulate the cells with a range of 5-HT concentrations.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Terminate the reaction by adding quenching solution.

  • Separate the inositol phosphates using anion exchange chromatography.

  • Quantify the [3H]-inositol phosphates by scintillation counting.

  • Determine the pKB value for this compound from the rightward shift of the 5-HT concentration-response curve using Schild analysis.

Intracellular Calcium Mobilization Assay

This assay assesses the inhibitory effect of this compound on 5-HT-induced increases in intracellular calcium.

Materials:

  • HEK-293 cells expressing the 5-HT2B receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 5-HT.

  • This compound.

  • Fluorescence plate reader or microscope.

Procedure:

  • Plate HEK-293-h5-HT2B cells in black-walled, clear-bottom microplates.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with different concentrations of this compound.

  • Measure the baseline fluorescence.

  • Add varying concentrations of 5-HT to stimulate the cells.

  • Continuously monitor the fluorescence intensity to measure changes in intracellular calcium concentration.

  • Calculate the pIC50 value for this compound by determining the concentration that inhibits 50% of the maximal 5-HT response.

Experimental Workflow Diagram

In Vitro Antagonist Characterization Workflow cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_results Results Binding Radioligand Binding Assay (Determine pKi) Binding_Analysis Competitive Binding Analysis Binding->Binding_Analysis IP Inositol Phosphate Assay (Determine pKB) Schild_Analysis Schild Regression Analysis IP->Schild_Analysis Calcium Calcium Mobilization Assay (Determine pIC50) IC50_Analysis Dose-Response Curve Fitting Calcium->IC50_Analysis Affinity Receptor Affinity (Ki) Binding_Analysis->Affinity Potency Functional Potency (KB, IC50) Schild_Analysis->Potency IC50_Analysis->Potency

Caption: Workflow for the in vitro characterization of this compound as a 5-HT2B antagonist.

References

Application Notes and Protocols for RS-127445 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-127445 is a potent and highly selective antagonist of the serotonin 5-HT2B receptor, exhibiting approximately 1000-fold greater selectivity for the 5-HT2B receptor over other serotonin receptor subtypes.[1][2] This selectivity makes it an invaluable tool for investigating the physiological and pathological roles of the 5-HT2B receptor in various cellular and in vivo models. Proper preparation of a stable and accurate stock solution is the first critical step for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for cell culture applications.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound and its hydrochloride salt is provided in the table below for easy reference. It is crucial to use the correct molecular weight for your specific form of the compound to ensure accurate molar concentration calculations.

PropertyThis compound (Free Base)This compound hydrochloride
Molecular Weight ( g/mol ) 281.33[3][4]317.79[1][5]
Appearance White to off-white solid[3]Solid
Solubility in DMSO ≥ 100 mg/mL (355.45 mM)[3][4]≥ 31.8 mg/mL[6]
Solubility in Ethanol Soluble≥ 33.15 mg/mL[6]
Storage of Powder 4°C, sealed, away from moisture[3][4]Desiccate at +4°C[5]
Stock Solution Storage -20°C for 1 month; -80°C for 6 months[3][4]-20°C for 1 month; -80°C for 1 year in solvent

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (free base) in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (free base) powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Place a sterile conical tube on the balance and tare to zero.

  • Weighing this compound:

    • Carefully weigh out 2.81 mg of this compound powder directly into the tared tube.

    • Note: For a 10 mM stock solution using this compound hydrochloride (MW: 317.79), you would weigh out 3.18 mg.

  • Dissolution in DMSO:

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • It is recommended to use freshly opened DMSO to avoid moisture absorption which can affect solubility.[2]

  • Mixing:

    • Securely cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]

Working Dilution Preparation:

  • When ready to use, thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Prepare fresh working dilutions by diluting the stock solution in your cell culture medium to the desired final concentration immediately before use.

  • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Workflow

G cluster_prep Preparation cluster_process Processing cluster_storage Storage cluster_use Application weigh Weigh 2.81 mg This compound add_dmso Add 1 mL DMSO weigh->add_dmso   vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Dilution in Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for the preparation and use of this compound stock solution.

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist at the serotonin 5-HT2B receptor. The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[4] Upon binding of the endogenous ligand serotonin (5-HT), the receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[4][5] This signaling cascade can lead to various cellular responses, including cell proliferation, which may involve the mitogen-activated protein kinase (MAPK/ERK) pathway.[4][6] this compound competitively binds to the 5-HT2B receptor, preventing serotonin from binding and thereby inhibiting the initiation of this downstream signaling cascade.[1][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2B Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates mapk_pathway MAPK/ERK Pathway ca_release->mapk_pathway Activates pkc->mapk_pathway Activates proliferation Cellular Responses (e.g., Proliferation) mapk_pathway->proliferation Leads to serotonin Serotonin (5-HT) serotonin->receptor Activates rs127445 This compound rs127445->receptor Inhibits

Caption: Simplified 5-HT2B receptor signaling pathway and the inhibitory action of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of RS-127445 for in vivo studies in rats. This compound is a potent and selective antagonist of the serotonin 5-HT2B receptor, making it a valuable tool for investigating the physiological and pathological roles of this receptor.

Mechanism of Action

This compound exhibits high affinity and selectivity for the 5-HT2B receptor, with approximately 1000-fold lower affinity for other serotonin receptor subtypes such as 5-HT2A and 5-HT2C. The 5-HT2B receptor is a G protein-coupled receptor that, upon activation by serotonin (5-HT), couples to Gq/G11 proteins. This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound acts by competitively blocking the binding of serotonin to the 5-HT2B receptor, thereby inhibiting this downstream signaling cascade.

Recommended Dosage and Pharmacokinetics

The recommended dosage of this compound in rats can vary depending on the experimental objectives. A frequently cited dosage for achieving significant 5-HT2B receptor occupancy is 5 mg/kg. However, dose-response studies have been conducted to characterize the pharmacokinetic profile at different concentrations.

Table 1: Recommended Dosage of this compound for In Vivo Rat Studies

Administration RouteDosage Range (mg/kg)Recommended Single Dose (mg/kg)Notes
Intraperitoneal (i.p.)1.0 - 10.05Provides good bioavailability and rapid absorption.
Oral (p.o.)55Lower bioavailability compared to i.p. administration.
Intravenous (i.v.)55Results in the highest peak plasma concentrations.

Table 2: Pharmacokinetic Parameters of this compound (5 mg/kg) in Rats

ParameterIntraperitoneal (i.p.)Oral (p.o.)Intravenous (i.v.)
Peak Plasma Concentration (Cmax) 417 ± 298 ng/mL75.7 ± 48.1 ng/mL1550 ± 220 ng/mL
Time to Peak (Tmax) ~0.25 hours~0.25 hours~0.08 hours
Bioavailability ~60%~14%100%
Elimination Half-life (t1/2) ~1.7 hours~1.7 hours~1.7 hours

Experimental Protocols

The following are detailed methodologies for the preparation and administration of this compound in rats.

Vehicle Preparation

A commonly used vehicle for dissolving this compound for in vivo administration is a mixture of ethanol, propylene glycol, and water.

  • Composition: 10% Ethanol, 50% Propylene Glycol, 40% Water (v/v/v)

  • Preparation:

    • Accurately weigh the required amount of this compound.

    • In a sterile container, first dissolve the this compound in the ethanol.

    • Add the propylene glycol and mix thoroughly.

    • Finally, add the water and vortex until a clear solution is obtained.

    • The final solution can be sterile-filtered through a 0.22 µm syringe filter if necessary.

Administration Protocols

The choice of administration route depends on the desired pharmacokinetic profile and experimental design.

1. Intraperitoneal (i.p.) Injection:

  • Animal Restraint: Gently restrain the rat, exposing the lower abdominal area.

  • Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and major blood vessels.

  • Procedure:

    • Use a 23-25 gauge needle.

    • Lift the animal's hindquarters slightly to displace the abdominal organs.

    • Insert the needle at a 30-45 degree angle, bevel up.

    • Aspirate briefly to ensure no fluid or blood is drawn back, indicating incorrect placement.

    • Inject the this compound solution slowly.

    • Withdraw the needle and return the rat to its cage.

  • Recommended Volume: 1-2 mL for a 200-250g rat.

2. Oral Gavage (p.o.):

  • Animal Restraint: Firmly but gently hold the rat to prevent movement.

  • Procedure:

    • Use a flexible gavage needle appropriate for the size of the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of tubing to be inserted.

    • Gently insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.

    • Administer the solution slowly to prevent regurgitation.

    • Withdraw the gavage needle and return the rat to its cage.

  • Recommended Volume: 1-5 mL for a 200-250g rat.

3. Intravenous (i.v.) Injection (Tail Vein):

  • Animal Preparation: Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Animal Restraint: Place the rat in a suitable restraint device.

  • Procedure:

    • Use a 25-27 gauge needle attached to a 1 mL syringe.

    • Disinfect the injection site with an alcohol swab.

    • Insert the needle, bevel up, into one of the lateral tail veins.

    • Successful entry into the vein is often indicated by a flash of blood in the needle hub.

    • Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

    • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

  • Recommended Volume: Up to 0.5 mL for a 200-250g rat.

Visualizations

Signaling Pathway of the 5-HT2B Receptor

G 5-HT2B Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2B_Receptor 5-HT2B Receptor Gq_G11 Gq/G11 Protein 5HT2B_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Intracellular Ca2+ Release IP3->Ca2_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Serotonin Serotonin (5-HT) Serotonin->5HT2B_Receptor Binds & Activates RS127445 This compound RS127445->5HT2B_Receptor Blocks

Caption: 5-HT2B receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vivo Rat Studies with this compound

G General Workflow for In Vivo Rat Studies with this compound Acclimatization Animal Acclimatization (e.g., 1 week) Baseline Baseline Measurements (e.g., behavior, physiological parameters) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Administration Vehicle or this compound Administration (i.p., p.o., or i.v.) Grouping->Administration Vehicle_Prep Vehicle Preparation Vehicle_Prep->Administration Drug_Prep This compound Preparation Drug_Prep->Administration Monitoring Post-administration Monitoring & Data Collection (e.g., behavioral tests, tissue sampling) Administration->Monitoring Data_Analysis Data Analysis and Statistical Evaluation Monitoring->Data_Analysis Conclusion Conclusion and Interpretation of Results Data_Analysis->Conclusion

Caption: A typical experimental workflow for conducting in vivo studies with this compound in rats.

Application Notes and Protocols for Studying Visceral Hypersensitivity with RS-127445

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the internal organs. The serotonin 2B (5-HT2B) receptor has emerged as a key player in the modulation of visceral pain signaling. RS-127445 is a potent, selective, and orally bioavailable antagonist of the 5-HT2B receptor, making it an invaluable pharmacological tool for investigating the role of this receptor in visceral hypersensitivity. These application notes provide comprehensive protocols for utilizing this compound in preclinical models of visceral pain.

This compound: Pharmacological Profile

This compound (2-amino-4-(4-fluoronaphth-1-yl)-6-isopropylpyrimidine) is a high-affinity antagonist for the 5-HT2B receptor with approximately 1000-fold selectivity over other 5-HT receptor subtypes and numerous other ion channels and receptors.[1][2]

Quantitative Pharmacological Data for this compound
ParameterValueSpecies/SystemReference
Binding Affinity (pKi) 9.5 ± 0.1Human recombinant 5-HT2B receptors in CHO-K1 cells[1][2]
Functional Antagonism (pKB) 9.5 ± 0.15-HT-evoked inositol phosphate formation in HEK-293 cells[1][3]
Functional Antagonism (pIC50) 10.4 ± 0.15-HT-evoked intracellular calcium increase in HEK-293 cells[1][3]
Functional Antagonism (pA2) 9.5 ± 1.15-HT-evoked contraction of rat isolated stomach fundus[1]
Functional Antagonism (pA2) 9.9 ± 0.3α-methyl-5-HT-mediated relaxation of rat jugular vein[1]
Pharmacokinetic Properties of this compound in Rats
ParameterValueRoute of AdministrationReference
Bioavailability 14%Oral[1][2]
Bioavailability 60%Intraperitoneal[1][2]
Time to Peak Plasma Concentration ~15 minutesOral & Intraperitoneal[1]
Terminal Elimination Half-life ~1.7 hoursIntravenous, Oral, Intraperitoneal[1][3]

Proposed Signaling Pathway in Visceral Hypersensitivity

Recent studies suggest a potential mechanism where the 5-HT2B receptor contributes to visceral hyperalgesia through the sensitization of Transient Receptor Potential Vanilloid 1 (TRPV1) channels on sensory neurons.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Sensory Neuron Serotonin Serotonin (5-HT) HT2BR 5-HT2B Receptor Serotonin->HT2BR Gq Gq Protein HT2BR->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PKC Protein Kinase C DAG->PKC activates TRPV1 TRPV1 Channel PKC->TRPV1 sensitizes Ca_Influx Ca2+ Influx TRPV1->Ca_Influx leads to VH Visceral Hypersensitivity Ca_Influx->VH contributes to RS127445 This compound RS127445->HT2BR blocks

Proposed 5-HT2B Receptor Signaling Pathway in Visceral Hypersensitivity.

Experimental Protocols

Preparation of this compound for In Vivo Administration

For in vivo studies, this compound can be prepared as follows:

  • Oral Administration: Dissolve this compound in a vehicle of ethanol, propylene glycol, and water (10:50:40, v/v/v).

  • Intraperitoneal Administration: Dissolve this compound in a vehicle suitable for intraperitoneal injection, such as a solution of 10% DMSO and 90% corn oil. Ensure the solution is clear before administration.

Induction of Visceral Hypersensitivity in Rats

The following are established models for inducing visceral hypersensitivity in rats.

1. Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model This model induces a transient colonic inflammation that can lead to chronic visceral hypersensitivity.

  • Materials:

    • Male Sprague-Dawley rats (200-250g)

    • Trinitrobenzene sulfonic acid (TNBS)

    • 50% Ethanol

    • 24-gauge catheter

  • Procedure:

    • Lightly anesthetize the rats.

    • Insert a 24-gauge catheter into the colon, approximately 8 cm from the anus.

    • Slowly instill 0.5 mL of TNBS (20 mg/rat) in 50% ethanol.

    • Keep the rat in a head-down position for a few minutes to ensure the solution remains in the colon.

    • Allow the rats to recover. Visceral hypersensitivity can be assessed at various time points (e.g., 2, 7, 14, 21, and 28 days) post-TNBS administration.[4][5][6]

2. Restraint Stress-Induced Visceral Hypersensitivity Model This model utilizes psychological stress to induce visceral hypersensitivity.

  • Materials:

    • Male Wistar rats or Wistar Kyoto (WKY) rats

    • Restraint device

  • Procedure:

    • Place the rats in a restraint device that restricts their movement but does not cause injury.

    • Expose the rats to restraint stress for a defined period (e.g., 2 hours).

    • Visceral sensitivity can be assessed immediately after the stress period.

G cluster_0 Model Induction cluster_1 Treatment cluster_2 Assessment cluster_3 Outcome TNBS TNBS-Induced Colitis Vehicle Vehicle Control TNBS->Vehicle RS127445 This compound Treatment TNBS->RS127445 Stress Restraint Stress Stress->Vehicle Stress->RS127445 CRD Colorectal Distension (CRD) Vehicle->CRD RS127445->CRD AWR Measure Abdominal Withdrawal Reflex (AWR) CRD->AWR Data Data Analysis: Compare AWR Scores AWR->Data

Experimental Workflow for Studying this compound in Visceral Hypersensitivity Models.
Assessment of Visceral Sensitivity: Colorectal Distension (CRD)

The colorectal distension (CRD) procedure is a widely used method to quantify visceral sensitivity by measuring the animal's response to mechanical distension of the colon.

  • Materials:

    • Polyethylene or latex balloon (e.g., 3-6 cm long) attached to a catheter

    • Automated distension device or a syringe pump and pressure transducer

    • Restraint device for the rat

  • Procedure:

    • Lightly anesthetize the rat and insert the lubricated balloon catheter into the distal colon (approximately 2 cm from the anus). Secure the catheter to the tail.

    • Allow the rat to acclimate for at least 10-15 minutes in a restraint device.

    • Perform phasic distensions of the colon with ascending pressure increments (e.g., 0-80 mmHg in 5 mmHg steps), with each distension lasting for a set duration (e.g., 30 seconds) followed by a rest period.

    • Observe and score the abdominal withdrawal reflex (AWR) for each distension pressure. The AWR is a graded behavioral response indicative of visceral pain.

    • The visceral pain threshold is defined as the minimum pressure that elicits a defined nociceptive response (e.g., the first sign of abdominal muscle contraction).[7][8]

In Vivo Efficacy of this compound

Oral or intraperitoneal administration of this compound has been shown to significantly inhibit visceral hypersensitivity in various rat models.

ModelRoute of AdministrationDose Range (mg/kg)% Inhibition of Visceral HypersensitivityReference
Restraint StressOral1 - 1035 - 74%
TNBS-InducedOral3 - 3015 - 62%
WKY Rat Model (Stress-Sensitive)Intraperitoneal5Significant reversal[2]
WKY Rat Model (Stress-Sensitive)Intracerebroventricular100 nMDecreased pain behaviors[2]

Conclusion

This compound is a critical tool for elucidating the role of the 5-HT2B receptor in the pathophysiology of visceral hypersensitivity. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of 5-HT2B receptor antagonism in preclinical models of visceral pain. These studies suggest that the 5-HT2B receptor is a promising target for the development of novel analgesics for functional gastrointestinal disorders.[2]

References

Application Notes and Protocols for RS-127445 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RS-127445 is a potent, selective, and orally bioavailable antagonist for the serotonin 5-HT2B receptor.[1][2][3] It demonstrates high affinity for the 5-HT2B receptor with a pKi of 9.5 and exhibits approximately 1,000-fold selectivity over other closely related serotonin receptors like 5-HT2A and 5-HT2C.[2][4] This selectivity makes this compound an invaluable tool for in vivo research to investigate the physiological and pathological roles of the 5-HT2B receptor.[1][4] The 5-HT2B receptor is implicated in various conditions, including pulmonary hypertension and pancreatic tumors.[5] this compound functions by blocking 5-HT-evoked intracellular signaling cascades, such as the formation of inositol phosphates and increases in intracellular calcium.[1][6] These application notes provide detailed protocols for the administration of this compound in animal models, primarily rats, via oral, intraperitoneal, and intravenous routes.

Data Presentation: Pharmacokinetics and Dosage

The pharmacokinetic properties and efficacy of this compound have been characterized in male Sprague-Dawley rats. The following tables summarize key quantitative data from in vivo studies.

Table 1: Pharmacokinetic Profile of this compound in Rats (5 mg/kg Dose)

Administration Route Peak Plasma Time (Tmax) Bioavailability (%) Terminal Elimination Half-Life (t½)
Intravenous (IV) ~5 minutes (0.08 h) 100% (Reference) ~1.7 hours
Intraperitoneal (IP) ~5 minutes (0.08 h) ~60-62% ~1.7 hours
Oral (PO) 15 minutes (0.25 h) ~14% ~1.7 hours

Data compiled from references[1][2][6].

Table 2: Dose-Dependent Effects of this compound on Fecal Output in Rats

Administration Route Dose (mg/kg) Observation Period Effect on Fecal Output
Intraperitoneal (IP) 1 3 hours No significant reduction
Intraperitoneal (IP) 3 3 hours No significant reduction
Intraperitoneal (IP) 10 3 hours Significant reduction
Intraperitoneal (IP) 30 3 hours Significant reduction

Data compiled from reference[7].

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis in Rats

This protocol details the methodology for assessing the pharmacokinetic profile of this compound following oral, intraperitoneal, and intravenous administration.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.[1]

  • Weight: Approximately 200 g.[1]

  • Acclimatization: Allow animals to acclimatize for at least 2 days before the experiment.[1]

  • Housing: Standard housing conditions with ad libitum access to water.

  • Fasting: Fast animals overnight prior to dosing and for 4 hours post-dosing.[1]

2. Drug Preparation:

  • Compound: this compound.

  • Vehicle: A solution of 10% ethanol, 50% propylene glycol, and 40% water (v/v/v).[1]

  • Concentration: Prepare a 2.5 mg/mL solution for a 5 mg/kg dose.[1]

3. Administration:

  • Dosage: Administer a single dose of 5 mg/kg.[1]

  • Routes:

    • Oral (PO): Use an oral gavage needle to deliver the solution directly into the stomach.[8]

    • Intraperitoneal (IP): Inject the solution into the lower right quadrant of the abdomen.[8]

    • Intravenous (IV): Inject the solution slowly into a suitable vein, such as the lateral tail vein.[1][8]

4. Sample Collection:

  • Time Points: Collect blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours after dosing.[1]

  • Method: Anesthetize the rats at each time point and collect blood via cardiac puncture.[1]

  • Processing: Process blood samples to separate plasma for subsequent analysis of this compound concentration.

Protocol 2: Colonic Motility (Defecation) Study in Rats

This protocol is designed to evaluate the effect of this compound on colonic motility by measuring fecal output.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.[7]

  • Weight: 180-300 g.[7]

  • Housing: Place animals in grid-bottom cages to allow for easy collection of fecal pellets.[7]

  • Diet: Animals should be free-feeding.[7]

2. Drug Preparation:

  • Compound: this compound.

  • Vehicle: A solution of 10% ethanol, 40% polyethylene glycol, and 50% distilled water.[7]

  • Concentrations: Prepare solutions to deliver doses of 1, 3, 10, or 30 mg/kg in a final volume of 3 mL/kg.[7]

3. Administration:

  • Route: Intraperitoneal (IP) injection.[7]

  • Procedure: Administer the test compound or vehicle to the animals and return them to their home cage.[7]

4. Data Collection:

  • Duration: Collect fecal output for 3 hours following the injection.[7]

  • Measurement: Collect all excreted pellets onto a paper tray liner and determine the total wet weight.[7]

  • Analysis: Compare the mean wet weight of fecal pellets from this compound-treated groups to the vehicle control group. A significant reduction in fecal weight indicates an inhibitory effect on colonic motility.[7]

Visualizations: Pathways and Workflows

Signaling Pathway of 5-HT2B Receptor and Inhibition by this compound

The 5-HT2B receptor is a G-protein coupled receptor that, upon activation by serotonin (5-HT), stimulates the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores. This compound acts as a direct antagonist, blocking 5-HT from binding to the receptor and thereby inhibiting this downstream signaling cascade.[1][2][6]

G cluster_pathway 5-HT2B Receptor Signaling cluster_antagonist Antagonist Action serotonin Serotonin (5-HT) receptor 5-HT2B Receptor serotonin->receptor Activates g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 ca_release Intracellular Ca2+ Release ip3->ca_release Triggers rs127445 This compound rs127445->receptor Blocks

Caption: Mechanism of 5-HT2B receptor antagonism by this compound.

Experimental Workflow for Pharmacokinetic Studies

A typical workflow for determining the pharmacokinetic profile of this compound involves several key stages, from animal preparation and drug administration to sample collection and analysis.

G cluster_sampling Timed Blood Sampling start Start: Animal Preparation (Sprague-Dawley Rats, Fasted) prep Drug Preparation (this compound in Vehicle) start->prep admin Administration (5 mg/kg) Oral, IP, or IV prep->admin sampling 0.08h 0.25h 0.5h 1h 2h 4h 8h 24h admin->sampling analysis Plasma Separation & Analysis (e.g., LC-MS/MS) sampling->analysis end End: Determine PK Parameters (Tmax, Bioavailability, t½) analysis->end

Caption: Workflow for a typical pharmacokinetic study of this compound.

Bioavailability of this compound by Administration Route

The route of administration significantly impacts the bioavailability of this compound, with intravenous administration providing the benchmark for 100% systemic availability.

G cluster_routes Administration Routes cluster_outcomes Systemic Bioavailability compound This compound (5 mg/kg) iv Intravenous (IV) compound->iv ip Intraperitoneal (IP) compound->ip oral Oral (PO) compound->oral iv_out ~100% iv->iv_out Results in ip_out ~60% ip->ip_out Results in oral_out ~14% oral->oral_out Results in

Caption: Comparison of this compound bioavailability by administration route.

References

Application Notes and Protocols for Cell-Based Assays Using RS-127445 to Measure 5-HT2B Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 5-HT2B receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, including cardiovascular function, liver regeneration, and potential neurological disorders.[1][2] RS-127445 is a potent and highly selective antagonist for the 5-HT2B receptor, exhibiting a pKi of 9.5 and over 1000-fold selectivity against other serotonin receptor subtypes and various other receptors.[2][3][4][5] This high affinity and selectivity make this compound an invaluable tool for studying 5-HT2B receptor function in vitro and in vivo. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to accurately measure 5-HT2B receptor activity.

Mechanism of Action

This compound acts as a competitive antagonist at the 5-HT2B receptor. It effectively blocks the downstream signaling cascades initiated by the binding of serotonin (5-HT) or other agonists. The 5-HT2B receptor primarily couples to Gq/G11 proteins, which upon activation, stimulate phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels.[4][6][7][8] This calcium mobilization is a key indicator of receptor activation. This compound demonstrates no intrinsic agonist activity, meaning it does not activate the receptor in the absence of an agonist.[4]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters of this compound in various assays. This data highlights its high affinity and potency as a 5-HT2B antagonist.

ParameterValueAssay TypeCell LineNotesReference
pKi9.5 ± 0.1Radioligand BindingCHO-K1 cells expressing human 5-HT2B receptorsDisplacement of [3H]-5-HT.[3][4]
pKB9.5 ± 0.1Inositol Phosphate AccumulationHEK-293 cells expressing human 5-HT2B receptorsSchild regression analysis of antagonism of 5-HT evoked response.[4]
pIC5010.4 ± 0.1Calcium MobilizationHEK-293 cells expressing human 5-HT2B receptorsInhibition of 5-HT (10 nM) evoked increases in intracellular calcium.[3][4]
pA29.5 ± 1.1Rat Stomach Fundus ContractionIsolated rat stomach fundusAntagonism of 5-HT-evoked contraction.[4]
pA29.9 ± 0.3Rat Jugular Vein RelaxationIsolated rat jugular veinAntagonism of (±)α-methyl-5-HT-mediated relaxation.[4]

Signaling Pathway Diagram

The following diagram illustrates the canonical 5-HT2B receptor signaling pathway that is antagonized by this compound.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT (Agonist) Receptor 5-HT2B Receptor Agonist->Receptor Activates Antagonist This compound (Antagonist) Antagonist->Receptor Blocks G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Ca2+ ER->Ca_Cytosol Ca2+ Release Ca_ER Ca2+ Ca_Cytosol->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

Caption: 5-HT2B Receptor Gq Signaling Pathway.

Experimental Protocols

Calcium Mobilization Assay

This assay is a widely used method to measure the antagonist activity of compounds like this compound by monitoring changes in intracellular calcium concentration following agonist stimulation.[9]

Objective: To determine the IC50 value of this compound by measuring its ability to inhibit 5-HT-induced calcium mobilization in cells expressing the 5-HT2B receptor.

Materials:

  • HEK-293 or CHO-K1 cells stably expressing the human 5-HT2B receptor.

  • Cell culture medium (e.g., DMEM or F-12K with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).

  • Probenecid (to prevent dye leakage).

  • 5-HT (agonist).

  • This compound (antagonist).

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Protocol Workflow Diagram:

Calcium_Mobilization_Workflow A 1. Cell Seeding Seed 5-HT2B expressing cells into a 384-well plate and incubate overnight. B 2. Dye Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for ~1 hour at 37°C. A->B C 3. Compound Addition (Antagonist) Add serial dilutions of this compound to the cell plate and incubate for 10-30 minutes. B->C D 4. Agonist Stimulation & Measurement Measure baseline fluorescence. Add 5-HT (agonist) and immediately measure kinetic fluorescence response. C->D E 5. Data Analysis Calculate % inhibition for each This compound concentration. Plot dose-response curve and determine the IC50 value. D->E

Caption: Calcium Mobilization Assay Workflow.

Detailed Procedure:

  • Cell Seeding:

    • Plate HEK-293 or CHO-K1 cells expressing the 5-HT2B receptor into 384-well black, clear-bottom plates at an optimized density (e.g., 7,000 - 10,000 cells/well).[6][10]

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in assay buffer.

    • Remove the cell culture medium from the wells and add the dye-loading buffer.

    • Incubate the plate for 45-60 minutes at 37°C.[10]

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the respective wells of the cell plate.

    • Incubate for 10-30 minutes at room temperature or 37°C.

  • Agonist Stimulation and Measurement:

    • Prepare a solution of 5-HT in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the cell plate into the fluorescence plate reader.

    • Measure the baseline fluorescence for a few seconds.

    • Inject the 5-HT solution into the wells and immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (agonist only) and baseline (no agonist) wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Inositol Phosphate (IP) Accumulation Assay

This assay provides a more direct measure of Gq-protein activation by quantifying the accumulation of inositol phosphates, a downstream second messenger.[4][8][11]

Objective: To determine the KB value of this compound by measuring its ability to competitively antagonize 5-HT-induced inositol phosphate accumulation.

Materials:

  • HEK-293 cells stably expressing the human 5-HT2B receptor.

  • Cell culture medium.

  • Inositol-free medium.

  • [3H]-myo-inositol.

  • LiCl solution (to inhibit inositol monophosphatase).

  • 5-HT (agonist).

  • This compound (antagonist).

  • Lysis buffer (e.g., formic acid).

  • Anion exchange chromatography columns.

  • Scintillation cocktail and counter.

  • Alternatively, commercially available homogenous TR-FRET-based IP-One assay kits can be used.[6]

Protocol Workflow Diagram:

IP_Accumulation_Workflow A 1. Cell Labeling Incubate 5-HT2B expressing cells with [3H]-myo-inositol for 24-48 hours to label cellular phosphoinositides. B 2. Pre-incubation Pre-incubate cells with LiCl and different concentrations of this compound. A->B C 3. Agonist Stimulation Stimulate cells with various concentrations of 5-HT. B->C D 4. Cell Lysis & IP Isolation Lyse the cells and isolate the [3H]-inositol phosphates using anion exchange chromatography. C->D E 5. Quantification & Analysis Quantify the radioactivity using scintillation counting. Perform Schild analysis to determine the KB value. D->E

Caption: Inositol Phosphate Accumulation Assay Workflow.

Detailed Procedure:

  • Cell Labeling:

    • Plate HEK-293 cells expressing the 5-HT2B receptor in multi-well plates.

    • Incubate the cells for 24-48 hours in inositol-free medium supplemented with [3H]-myo-inositol to label the cellular phosphoinositide pool.

  • Pre-incubation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with assay buffer containing LiCl for 10-15 minutes. LiCl inhibits the degradation of inositol monophosphates, allowing for their accumulation.

    • Add different concentrations of this compound to the wells and incubate for a further 15-30 minutes.

  • Agonist Stimulation:

    • Add various concentrations of 5-HT to the wells to generate dose-response curves in the absence and presence of the antagonist.

    • Incubate for 30-60 minutes at 37°C.[6]

  • Cell Lysis and IP Isolation:

    • Terminate the reaction by aspirating the medium and adding a lysis buffer (e.g., cold formic acid).

    • Apply the cell lysates to anion exchange columns.

    • Wash the columns to remove free [3H]-inositol.

    • Elute the total [3H]-inositol phosphates with a high salt buffer.

  • Quantification and Analysis:

    • Add the eluate to a scintillation cocktail and quantify the radioactivity using a scintillation counter.

    • Plot the 5-HT dose-response curves in the presence of different concentrations of this compound.

    • Perform a Schild regression analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is an estimate of the antagonist's dissociation constant (KB).[4]

Reporter Gene Assay

Reporter gene assays can be adapted to measure 5-HT2B receptor activation by linking a downstream signaling event to the expression of a reporter protein like luciferase. For Gq-coupled receptors, response elements like NFAT (Nuclear Factor of Activated T-cells) or SRE (Serum Response Element) can be used.[12][13]

Objective: To measure the antagonist activity of this compound by its ability to inhibit 5-HT-induced reporter gene expression.

Materials:

  • CHO-K1 or HEK-293 cells.

  • Expression vector for the human 5-HT2B receptor.

  • Reporter plasmid containing a response element (e.g., NFAT or SRE) upstream of a luciferase gene.

  • Transfection reagent.

  • 5-HT (agonist).

  • This compound (antagonist).

  • Luciferase assay substrate.

  • Luminometer.

Protocol Workflow Diagram:

Reporter_Gene_Workflow A 1. Co-transfection Co-transfect cells with 5-HT2B receptor and reporter plasmids. Allow for protein expression (24-48h). B 2. Compound Incubation Incubate cells with serial dilutions of this compound, followed by the addition of 5-HT (agonist). A->B C 3. Incubation Period Incubate for 4-6 hours to allow for reporter gene expression. B->C D 4. Cell Lysis & Luminescence Reading Lyse the cells and add the luciferase substrate. C->D E 5. Data Analysis Measure luminescence. Calculate % inhibition and determine the IC50 value. D->E

Caption: Reporter Gene Assay Workflow.

Detailed Procedure:

  • Co-transfection:

    • Co-transfect CHO-K1 or HEK-293 cells with the 5-HT2B receptor expression plasmid and the NFAT-luciferase or SRE-luciferase reporter plasmid using a suitable transfection reagent.

    • Plate the transfected cells in multi-well plates and allow them to express the proteins for 24-48 hours.

  • Compound Incubation:

    • Remove the culture medium and replace it with a serum-free medium.

    • Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes.

    • Add 5-HT at its EC80 concentration to stimulate the receptors.

  • Incubation Period:

    • Incubate the plates for 4-6 hours at 37°C to allow for the transcription and translation of the luciferase reporter gene.

  • Cell Lysis and Luminescence Reading:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

  • Data Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition for each this compound concentration relative to the agonist-only control.

    • Plot the data and fit to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the function of the 5-HT2B receptor. The cell-based assays detailed in these application notes—calcium mobilization, inositol phosphate accumulation, and reporter gene assays—provide robust and quantitative methods to characterize the activity of this compound and other potential 5-HT2B receptor modulators. The choice of assay will depend on the specific research question, available equipment, and desired throughput. Calcium mobilization assays are well-suited for high-throughput screening, while inositol phosphate assays offer a more direct measure of Gq pathway activation. Reporter gene assays provide an alternative functional readout that can also be adapted for high-throughput formats. By following these detailed protocols, researchers can effectively utilize this compound to further elucidate the role of the 5-HT2B receptor in health and disease.

References

Application of RS-127445 in Psychedelic Drug Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-127445 is a potent, selective, and orally bioavailable antagonist of the serotonin 5-HT2B receptor.[1][2][3] With a high affinity (pKi = 9.5) and over 1000-fold selectivity for the 5-HT2B receptor compared to other serotonin receptor subtypes (including 5-HT2A and 5-HT2C), this compound has emerged as a critical pharmacological tool.[1][2][4] In the burgeoning field of psychedelic drug research, where the primary molecular target is often the 5-HT2A receptor, this compound allows for the dissection of the specific contributions of the 5-HT2B receptor to the overall pharmacological effects of psychedelic compounds.[5][6][7]

Recent studies have implicated the 5-HT2B receptor in mediating some of the therapeutic, particularly antidepressant-like, effects of psychedelics such as LSD.[5][6][7] this compound has been instrumental in demonstrating that blockade of the 5-HT2B receptor can attenuate these specific behavioral effects in animal models, without necessarily affecting the hallucinatory-like responses, which are primarily attributed to 5-HT2A receptor activation.[5][6][7][8] This makes this compound an invaluable tool for developing novel psychedelic-inspired therapeutics with improved safety and efficacy profiles.

These application notes provide a summary of the pharmacological properties of this compound, detailed protocols for its use in key in vitro and in vivo psychedelic research paradigms, and a visual representation of relevant signaling pathways and experimental workflows.

Data Presentation

Table 1: Pharmacological Profile of this compound
ParameterValueSpecies/SystemReference
Binding Affinity (pKi) 9.5 ± 0.1Human recombinant 5-HT2B receptors in CHO-K1 cells[1]
Functional Antagonism (pIC50) 10.4 ± 0.15-HT evoked increases in intracellular calcium in HEK-293 cells expressing human 5-HT2B receptors[1]
Functional Antagonism (pKB) 9.5 ± 0.15-HT-evoked formation of inositol phosphates in cells expressing human recombinant 5-HT2B receptors[1][4]
Functional Antagonism (pA2) 9.5 ± 1.15-HT-evoked contraction of rat isolated stomach fundus[1][4]
Selectivity >1000-foldOver human recombinant 5-HT2A, 5-HT2C, 5-HT5, 5-HT6, and 5-HT7 receptors[1]
Table 2: Pharmacokinetic Properties of this compound in Rats
ParameterValueRoute of AdministrationDoseReference
Bioavailability 14%Oral5 mg/kg[1][4]
Bioavailability 60%Intraperitoneal5 mg/kg[1]
Time to Peak Plasma Concentration ~0.25 hoursOral5 mg/kg[4]
Time to Peak Plasma Concentration ~0.08 hoursIntraperitoneal5 mg/kg[4]
Terminal Elimination Half-life ~1.7 hours-5 mg/kg[1][4]
Protein Binding >98%Blood and Brain-[1]

Experimental Protocols

Protocol 1: In Vitro 5-HT2B Receptor Antagonism Assay (Calcium Mobilization)

Objective: To determine the potency of this compound in blocking 5-HT-induced intracellular calcium mobilization in cells expressing the human 5-HT2B receptor.

Materials:

  • HEK-293 cells stably expressing the human recombinant 5-HT2B receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Serotonin (5-HT) stock solution

  • This compound stock solution (in DMSO)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Methodology:

  • Cell Culture: Plate HEK-293-5-HT2B cells in 96-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading: On the day of the assay, remove the culture medium and wash the cells with HBSS. Load the cells with Fluo-4 AM dye (e.g., 4 µM in HBSS with 0.02% Pluronic F-127) for 1 hour at 37°C.

  • Cell Washing: After incubation, wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Compound Incubation: Prepare serial dilutions of this compound in HBSS. Add the desired concentrations of this compound to the appropriate wells and incubate for 15-30 minutes at room temperature. Include vehicle control wells (DMSO).

  • Calcium Measurement: Place the microplate in the fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively).

  • Agonist Stimulation: Record a stable baseline fluorescence for each well. Inject a concentration of 5-HT that elicits a submaximal response (e.g., EC80) into each well and continue to record the fluorescence signal for at least 60 seconds.

  • Data Analysis: The increase in fluorescence intensity upon 5-HT addition corresponds to an increase in intracellular calcium. Calculate the inhibitory effect of this compound at each concentration relative to the vehicle control. Determine the pIC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: In Vivo Evaluation of this compound on Psychedelic-Induced Behaviors in Rodents

Objective: To investigate the role of the 5-HT2B receptor in the behavioral effects of LSD using this compound as a selective antagonist. This protocol outlines the Head-Twitch Response (HTR) and the Forced Swim Test (FST).

Animals:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Animals should be housed under standard laboratory conditions with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

  • Allow at least one week of acclimatization before the start of the experiments.

Drug Preparation:

  • LSD: Dissolve in 0.9% saline.

  • This compound: Dissolve in a suitable vehicle (e.g., 0.9% saline, or a small amount of DMSO followed by dilution in saline).

  • Administer all drugs via intraperitoneal (i.p.) injection.

Part A: Head-Twitch Response (HTR)

  • Habituation: Place the animals individually in transparent observation cages for a 30-minute habituation period.

  • Pre-treatment: Administer this compound (e.g., 0.16 mg/kg, i.p.) or vehicle. The pre-treatment time can vary, typically 30 minutes before the psychedelic administration.[5]

  • Psychedelic Administration: Administer LSD (e.g., 50 µg/kg, i.p.).[5]

  • Observation: Immediately after LSD injection, begin a 30-minute observation period.[5][6]

  • Data Collection: A trained observer, blind to the experimental conditions, should count the cumulative number of head twitches for each animal. A head twitch is defined as a rapid, side-to-side rotational movement of the head.

  • Data Analysis: Compare the number of head twitches between the different treatment groups (Vehicle + Vehicle, Vehicle + LSD, this compound + LSD) using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).[5]

Part B: Forced Swim Test (FST) - Antidepressant-like effects

  • Pre-treatment: Administer this compound (e.g., 0.16 µg/kg, i.p.) or vehicle.[5]

  • Psychedelic Administration: Administer LSD (e.g., 50 µg/kg, i.p.).[5] Note: For assessing long-lasting antidepressant effects, the behavioral test is conducted several days after a single drug administration.[5]

  • Forced Swim Test (Rat Protocol):

    • Pre-test session: 24 hours before the test session, place rats in a cylinder (40 cm high, 20 cm diameter) filled with water (25°C) to a depth of 30 cm for a 15-minute swim session.[6]

    • Test session: On the test day, place the rats back in the swim cylinder for a 5-minute session.[6]

  • Data Collection: Videotape the test session and score the duration of immobility during the last 4 minutes of the 5-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test). A decrease in immobility time is indicative of an antidepressant-like effect.[5]

Mandatory Visualization

G LSD LSD HTR2A 5-HT2A Receptor LSD->HTR2A Agonist HTR2B 5-HT2B Receptor LSD->HTR2B Agonist Gq_G11 Gq/11 HTR2A->Gq_G11 Hallucinogenic Hallucinogenic-like Effects (e.g., Head-Twitch Response) HTR2A->Hallucinogenic HTR2B->Gq_G11 Antidepressant Antidepressant-like Effects HTR2B->Antidepressant RS127445 This compound RS127445->HTR2B Antagonist PLC Phospholipase C (PLC) Gq_G11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Hallucinogenic Ca_PKC->Antidepressant

Caption: Simplified signaling pathway of LSD at 5-HT2A and 5-HT2B receptors and the inhibitory action of this compound.

G cluster_pretreatment Pre-treatment Phase cluster_treatment Treatment Phase cluster_behavioral Behavioral Testing RS127445 Administer this compound (e.g., 0.16 mg/kg, i.p.) LSD Administer LSD (e.g., 50 µg/kg, i.p.) RS127445->LSD 30 min Vehicle_pre Administer Vehicle Vehicle_pre->LSD 30 min Vehicle_treat Administer Vehicle Vehicle_pre->Vehicle_treat 30 min HTR Head-Twitch Response (30 min observation) LSD->HTR FST Forced Swim Test (5 min test session) LSD->FST 5 days Vehicle_treat->HTR Vehicle_treat->FST 5 days

Caption: Experimental workflow for in vivo testing of this compound in psychedelic research.

References

Application Notes and Protocols for Studying Pulmonary Hypertension Models with RS-127445

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of RS-127445, a selective 5-HT2B receptor antagonist, in preclinical models of pulmonary hypertension (PH).

Introduction

Pulmonary hypertension is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. The serotonin (5-HT) signaling pathway, particularly through the 5-HT2B receptor, has been implicated in the pathogenesis of PH. This compound is a potent and selective antagonist of the 5-HT2B receptor, making it a valuable tool for investigating the role of this receptor in PH and for evaluating its therapeutic potential.

Mechanism of Action: this compound exhibits high affinity for the 5-HT2B receptor (pKi = 9.5) and demonstrates over 1,000-fold selectivity against other serotonin receptor subtypes and ion channels. It acts as a "silent" antagonist, meaning it does not have any intrinsic agonist activity. In cellular assays, this compound effectively blocks 5-HT-induced downstream signaling, such as the formation of inositol phosphates and increases in intracellular calcium. The 5-HT2B receptor is known to signal through the Gq/11 protein pathway, which can activate Src tyrosine kinase, a key player in cellular proliferation and migration. By blocking the 5-HT2B receptor, this compound is hypothesized to inhibit the pathological proliferation of pulmonary artery smooth muscle cells and fibroblasts, as well as vasoconstriction, which are hallmarks of pulmonary hypertension.

Data Presentation

The following tables summarize the expected quantitative data from studies using this compound in rodent models of pulmonary hypertension. These values are compiled from typical findings in the literature and serve as a general reference. Actual results may vary depending on the specific experimental conditions.

Table 1: Hemodynamic and Right Ventricular Hypertrophy Parameters in Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

ParameterControlMCT-TreatedMCT + this compound
Right Ventricular Systolic Pressure (RVSP) (mmHg) 20 - 2545 - 6025 - 35
Fulton Index (RV / (LV + S)) 0.20 - 0.250.45 - 0.600.25 - 0.35
Pulmonary Artery Wall Thickness (%) 10 - 1525 - 4015 - 25

Table 2: Hemodynamic and Right Ventricular Hypertrophy Parameters in Hypoxia-Induced Pulmonary Hypertension in Mice

ParameterControl (Normoxia)Hypoxia-TreatedHypoxia + this compound
Right Ventricular Systolic Pressure (RVSP) (mmHg) 18 - 2235 - 4520 - 30
Fulton Index (RV / (LV + S)) 0.18 - 0.230.35 - 0.500.20 - 0.30
Pulmonary Artery Muscularization (%) < 20> 60< 30

Experimental Protocols

Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

This protocol describes the induction of PH in rats using a single injection of monocrotaline.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Monocrotaline (MCT)

  • 1 M HCl

  • 1 M NaOH

  • Sterile saline

  • Syringes and needles (25-27 gauge)

Procedure:

  • Prepare the MCT solution: Dissolve MCT in a small volume of 1 M HCl and then neutralize the pH to 7.4 with 1 M NaOH. Dilute with sterile saline to a final concentration of 60 mg/mL. Prepare this solution fresh on the day of injection.

  • Induce PH with a single subcutaneous or intraperitoneal injection of MCT at a dose of 60 mg/kg body weight.

  • House the animals under standard laboratory conditions with free access to food and water.

  • Monitor the animals daily for signs of distress. The development of significant PH typically occurs within 3-4 weeks.

Hypoxia-Induced Pulmonary Hypertension in Mice

This protocol describes the induction of PH in mice through exposure to chronic hypoxia.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Hypoxia chamber with an oxygen controller

  • Nitrogen gas source

Procedure:

  • Place the mice in a specialized hypoxia chamber.

  • Maintain the oxygen concentration inside the chamber at 10% O2 by regulating the inflow of nitrogen and air.

  • House the animals in the hypoxic environment continuously for 3 to 4 weeks with free access to food and water.

  • Control animals should be housed under normoxic conditions (21% O2) in an identical chamber.

Administration of this compound

This protocol outlines the administration of this compound to animals with induced pulmonary hypertension.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO in corn oil, or a solution of ethanol:propylene glycol:water)

  • Oral gavage needles or syringes for intraperitoneal injection

Procedure:

  • Prepare the this compound solution in the chosen vehicle. A typical concentration for administration is 1-5 mg/mL.

  • For a preventative approach, begin administration of this compound on the same day as PH induction (e.g., MCT injection or initiation of hypoxia).

  • For a therapeutic approach, begin administration after the establishment of PH (e.g., 2-3 weeks after MCT injection).

  • Administer this compound at a dose of 5 mg/kg body weight via intraperitoneal injection or oral gavage. This dose has been shown to achieve plasma concentrations sufficient to saturate 5-HT2B receptors for at least 4 hours in rats.

  • Administer the treatment once or twice daily for the duration of the study (e.g., 2-4 weeks).

Assessment of Pulmonary Hypertension

At the end of the treatment period, the following endpoints should be assessed:

a. Hemodynamic Measurements:

  • Anesthetize the animal.

  • Perform a right heart catheterization to directly measure the right ventricular systolic pressure (RVSP).

b. Right Ventricular Hypertrophy (Fulton Index):

  • Euthanize the animal and excise the heart.

  • Dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S).

  • Weigh the RV and the LV+S separately.

  • Calculate the Fulton Index as the ratio of RV weight to (LV+S) weight.

c. Histological Analysis of Vascular Remodeling:

  • Perfuse and fix the lungs.

  • Embed the lung tissue in paraffin and prepare sections.

  • Stain the sections with hematoxylin and eosin (H&E) or specific antibodies for smooth muscle actin.

  • Quantify the percentage of muscularized small pulmonary arterioles and the thickness of the vessel walls.

Mandatory Visualizations

Signaling Pathway Diagram

G Serotonin Serotonin (5-HT) HTR2B 5-HT2B Receptor Serotonin->HTR2B RS127445 This compound RS127445->HTR2B Gq11 Gq/11 HTR2B->Gq11 PLC PLC Gq11->PLC Src Src Tyrosine Kinase Gq11->Src IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Src Proliferation Cell Proliferation & Migration Src->Proliferation Remodeling Vascular Remodeling & Pulmonary Hypertension Proliferation->Remodeling Vasoconstriction->Remodeling

Caption: 5-HT2B receptor signaling pathway in pulmonary hypertension.

Experimental Workflow Diagram

G Start Start: Select Animal Model (Rat or Mouse) Induction Induce Pulmonary Hypertension (MCT or Hypoxia) Start->Induction Grouping Randomize into Groups: - Control - PH Model - PH Model + this compound Induction->Grouping Treatment Administer this compound (5 mg/kg) or Vehicle Grouping->Treatment Duration Treatment Period (2-4 weeks) Treatment->Duration Endpoint Endpoint Assessment Duration->Endpoint Hemodynamics Hemodynamic Measurement (RVSP) Endpoint->Hemodynamics Hypertrophy RV Hypertrophy Assessment (Fulton Index) Endpoint->Hypertrophy Histology Histological Analysis (Vascular Remodeling) Endpoint->Histology Analysis Data Analysis & Interpretation Hemodynamics->Analysis Hypertrophy->Analysis Histology->Analysis

Caption: Experimental workflow for evaluating this compound.

Application Notes and Protocols for RS-127445 in Isolated Tissue Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-127445 is a potent and highly selective antagonist for the serotonin 5-HT2B receptor.[1][2][3] With a pKi of 9.5, it exhibits approximately 1000-fold greater selectivity for the 5-HT2B receptor compared to other serotonin receptor subtypes, making it an invaluable tool for investigating 5-HT2B receptor pharmacology in vitro and in vivo.[1][4] These application notes provide detailed protocols for the use of this compound in isolated tissue bath experiments, a classic pharmacological method for studying the effects of compounds on tissue contractility.[5]

Mechanism of Action

This compound acts as a "silent" antagonist, meaning it does not produce a biological response on its own but effectively blocks the action of agonists at the 5-HT2B receptor.[4] The 5-HT2B receptor is a G-protein coupled receptor that, upon activation by an agonist like serotonin (5-HT), stimulates the formation of inositol phosphates and leads to an increase in intracellular calcium concentrations, ultimately resulting in smooth muscle contraction or relaxation depending on the tissue.[1][4] this compound competitively inhibits this pathway.

Data Presentation

Pharmacological Properties of this compound
ParameterValueSpecies/SystemReference
pKi9.5 ± 0.1Human recombinant 5-HT2B receptors in CHO-K1 cells[1]
pKB9.5 ± 0.15-HT-evoked inositol phosphate formation in HEK-293 cells[4]
pIC5010.4 ± 0.15-HT-evoked increases in intracellular calcium in HEK-293 cells[1]
pA29.5 ± 1.15-HT-evoked contraction of rat isolated stomach fundus[4]
pA29.9 ± 0.3(±)α-methyl-5-HT-mediated relaxation of the rat jugular vein[1]
Recommended Concentration Ranges for In Vitro Experiments
ApplicationConcentration RangeNotes
Antagonism of 5-HT induced responses1 nM - 10 µMHigher concentrations (e.g., 10 µM) may exhibit non-specific effects.[6]
Pre-incubation TimeAt least 60 minutesTo allow for equilibration with the tissue.[4]

Experimental Protocols

General Isolated Tissue Bath Setup

The following is a generalized protocol that can be adapted for specific tissues.

Materials:

  • Isolated tissue of interest (e.g., rat stomach fundus, rat jugular vein)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, appropriate for the tissue

  • This compound stock solution (e.g., in DMSO)

  • 5-HT or other 5-HT2B agonist stock solution

  • Isolated tissue bath system with organ chamber, force transducer, and data acquisition system[5][7][8]

  • Carbogen gas (95% O2 / 5% CO2)[7]

  • Water bath for temperature control (typically 37°C)[7]

Procedure:

  • Tissue Preparation: Dissect the desired tissue from a euthanized animal and place it in cold, aerated PSS. Prepare tissue segments of appropriate size for the organ bath.

  • Mounting the Tissue: Mount the tissue in the organ bath chamber filled with PSS maintained at 37°C and continuously bubbled with carbogen gas. One end of the tissue should be fixed to a stationary hook, and the other end connected to a force transducer.[7]

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams, tissue-dependent). During this period, wash the tissue with fresh PSS every 15-20 minutes.

  • Viability Check: Elicit a contractile response with a standard agonist (e.g., potassium chloride) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

  • Constructing a Control Agonist Concentration-Response Curve:

    • Add cumulative concentrations of the 5-HT2B agonist (e.g., 5-HT) to the organ bath.

    • Allow the tissue to reach a stable response at each concentration before adding the next.

    • Record the contractile or relaxant response.

    • After the highest concentration, wash the tissue extensively to return to baseline.

  • Antagonist Incubation:

    • Add the desired concentration of this compound to the organ bath.

    • Incubate the tissue with this compound for at least 60 minutes to ensure adequate receptor blockade.[4]

  • Constructing an Agonist Concentration-Response Curve in the Presence of this compound:

    • Repeat step 5 in the continued presence of this compound.

  • Data Analysis:

    • Measure the peak response at each agonist concentration.

    • Plot the concentration-response curves as a percentage of the maximum control response versus the log concentration of the agonist.

    • The rightward shift in the concentration-response curve in the presence of this compound indicates competitive antagonism.

    • Calculate the pA2 value using a Schild plot to quantify the potency of this compound.

Specific Protocol: Rat Stomach Fundus Preparation

The rat stomach fundus is a classical preparation for studying 5-HT2B receptor-mediated contraction.[4]

  • Tissue Dissection: Isolate the stomach from a male Sprague-Dawley rat. Cut along the greater curvature to open the stomach and gently remove the contents. Isolate the fundus region and cut it into longitudinal strips.

  • Mounting: Suspend the fundus strips in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, aerated with carbogen. Apply a resting tension of 1 gram.

  • Protocol: Follow the general protocol outlined above. 5-HT is a suitable agonist for inducing contraction in this tissue.[4] this compound will antagonize the 5-HT-evoked contractions.[4]

Specific Protocol: Rat Jugular Vein Preparation

The rat jugular vein is used to study 5-HT2B receptor-mediated relaxation.[4]

  • Tissue Dissection: Carefully dissect the jugular veins from a male Sprague-Dawley rat.

  • Mounting: Mount rings of the jugular vein in a wire myograph or organ bath containing Krebs-Henseleit solution at 37°C, aerated with carbogen. Apply a resting tension appropriate for the myograph setup.

  • Pre-contraction: Induce a sustained contraction with a vasoconstrictor (e.g., phenylephrine or U46619).

  • Protocol: Once a stable contraction is achieved, follow the general protocol by adding cumulative concentrations of a 5-HT2B agonist that induces relaxation, such as (±)α-methyl-5-HT.[4] this compound will antagonize the agonist-induced relaxation.[4]

Visualizations

G cluster_workflow Experimental Workflow for this compound in Isolated Tissue Baths prep Tissue Preparation (e.g., Rat Stomach Fundus) mount Mounting in Organ Bath prep->mount equil Equilibration (60 min) mount->equil control_crc Control Agonist Concentration-Response Curve (CRC) equil->control_crc wash Washout control_crc->wash antagonist Incubate with this compound (≥60 min) wash->antagonist antagonist_crc Agonist CRC in Presence of this compound antagonist->antagonist_crc analysis Data Analysis (Schild Plot, pA2) antagonist_crc->analysis

Caption: A flowchart of the experimental workflow for assessing the antagonist properties of this compound.

G cluster_pathway 5-HT2B Receptor Signaling Pathway and Inhibition by this compound agonist 5-HT (Agonist) receptor 5-HT2B Receptor agonist->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release response Physiological Response (e.g., Contraction) ca_release->response antagonist This compound antagonist->receptor blocks

Caption: The signaling cascade of the 5-HT2B receptor and its inhibition by the antagonist this compound.

References

Application Notes and Protocols for [18F]RS-127445 PET Imaging of 5-HT2B Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of [18F]RS-127445, a promising radiotracer for in vivo imaging of the serotonin 2B receptor (5-HT2B) with Positron Emission Tomography (PET). The 5-HT2B receptor is implicated in a variety of central nervous system (CNS) disorders, including schizophrenia and Alzheimer's disease, making it a critical target for therapeutic development.[1][2] This document outlines the necessary protocols for utilizing [18F]this compound in preclinical research, alongside key data and visualizations to support experimental design and interpretation.

Introduction to [18F]this compound

[18F]this compound is the fluorine-18 labeled version of this compound, a potent and selective antagonist for the 5-HT2B receptor.[3] Preclinical studies in rats have demonstrated that [18F]this compound exhibits favorable brain penetration and rapid clearance.[1][2] However, it is important to note that high non-specific binding has been observed in rat brain studies, which should be a consideration in experimental design and data analysis.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for [18F]this compound and its non-radiolabeled counterpart.

Table 1: In Vitro Binding Affinity of this compound

ReceptorpKi
Human 5-HT2B9.5 ± 0.1

Data sourced from Bonhaus et al. (1999).[3]

Table 2: Preclinical In Vivo Data of [18F]this compound in Sprague-Dawley Rats

ParameterValue
Brain Uptake (SUV)2.5 - 4.0
Peak Brain UptakeWithin 5 minutes post-injection
Unchanged Radiotracer in Brain (5 min)86.3%
Unchanged Radiotracer in Brain (30 min)45.8%
Unchanged Radiotracer in Plasma (60 min)35.5%

Data sourced from BioWorld (2024).[1][2]

Table 3: Regional Brain Uptake of [18F]this compound in Sprague-Dawley Rats (SUV)

Brain RegionUptake Level
Caudate-PutamenHigh
BrainstemHigh
CerebellumHigh
Frontal CortexLow
Occipital CortexLow

Data sourced from BioWorld (2024).[1][2]

Signaling Pathway

The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 protein pathway. Upon agonist binding, this pathway activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

5-HT2B Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5HT2B_Receptor 5-HT2B Receptor Gq_G11 Gq/G11 Protein 5HT2B_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream Serotonin Serotonin (5-HT) Serotonin->5HT2B_Receptor Agonist Binding

Caption: 5-HT2B receptor signaling cascade.

Experimental Protocols

Radiosynthesis of [18F]this compound

This protocol describes a representative two-step nucleophilic substitution method for the radiosynthesis of [18F]this compound. The specific precursor for this compound would be required.

Radiosynthesis_Workflow Start [18F]Fluoride Production (Cyclotron) Trap Trap [18F]Fluoride (Anion Exchange Cartridge) Start->Trap Elute Elute [18F]Fluoride (K2CO3/Kryptofix 2.2.2) Trap->Elute Dry Azeotropic Drying Elute->Dry Reaction Nucleophilic Substitution (Precursor + [18F]Fluoride in DMSO, Heat) Dry->Reaction Purification Semi-preparative HPLC Purification Reaction->Purification Formulation Formulation in Saline (+ Ethanol) Purification->Formulation QC Quality Control (Radio-TLC, HPLC, pH, etc.) Formulation->QC

Caption: Radiosynthesis workflow for [18F]this compound.

Materials:

  • Precursor for this compound (e.g., a nitro- or trimethylammonium-substituted precursor)

  • [18F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium Carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Water for injection

  • Ethanol (USP)

  • Sterile filters (0.22 µm)

  • Anion exchange cartridge (e.g., QMA)

  • C18 Sep-Pak cartridge

  • Automated radiosynthesis module or shielded hot cell

  • HPLC system with a semi-preparative column and a radiation detector

  • Radio-TLC scanner

Procedure:

  • [18F]Fluoride Trapping and Elution: Load the cyclotron-produced [18F]fluoride onto a pre-conditioned anion exchange cartridge. Elute the trapped [18F]fluoride with a solution of K222 and K2CO3 in acetonitrile/water.

  • Azeotropic Drying: Dry the eluted [18F]fluoride by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110°C).

  • Radiolabeling Reaction: Add the this compound precursor dissolved in anhydrous DMSO to the dried [18F]K/K222 complex. Heat the reaction mixture at a high temperature (e.g., 120-160°C) for a specified time (e.g., 10-20 minutes).

  • Purification: After cooling, dilute the reaction mixture with the mobile phase and inject it onto a semi-preparative HPLC column to separate [18F]this compound from unreacted [18F]fluoride and other impurities.

  • Formulation: Collect the HPLC fraction containing [18F]this compound and remove the organic solvent under reduced pressure. Reformulate the final product in a sterile solution of saline containing a small amount of ethanol (e.g., <10%) to ensure solubility.

  • Quality Control: Perform quality control tests on the final product, including radiochemical purity (by radio-HPLC and radio-TLC), pH, residual solvents, and sterility.

In Vitro Autoradiography

This protocol provides a general framework for performing in vitro autoradiography on rodent brain sections to visualize the distribution of 5-HT2B receptors using [18F]this compound.

Materials:

  • Rat or mouse brain tissue, frozen and sectioned (e.g., 20 µm coronal sections) on microscope slides

  • [18F]this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding displacer (e.g., high concentration of non-labeled this compound or another 5-HT2B antagonist like LY-266097)

  • Wash buffer (ice-cold binding buffer)

  • Phosphor imaging plates or autoradiography film

  • Imaging system for detecting radioactivity

Procedure:

  • Tissue Preparation: Thaw and pre-incubate the brain sections in binding buffer to rehydrate the tissue and remove endogenous ligands.

  • Incubation: Incubate the sections with a low nanomolar concentration of [18F]this compound in binding buffer for a defined period (e.g., 60-90 minutes) at room temperature.

  • Non-Specific Binding: For a parallel set of sections, co-incubate with [18F]this compound and a high concentration (e.g., 1-10 µM) of a non-labeled 5-HT2B antagonist to determine non-specific binding.

  • Washing: After incubation, wash the slides in ice-cold wash buffer to remove unbound radiotracer.

  • Drying: Quickly dry the washed slides under a stream of cool air.

  • Exposure: Appose the dried sections to a phosphor imaging plate or autoradiography film in a light-tight cassette. The exposure time will depend on the amount of radioactivity on the slides.

  • Image Analysis: Scan the imaging plate or develop the film to visualize the distribution of radioactivity. Quantify the signal in different brain regions and calculate specific binding by subtracting the non-specific binding from the total binding.

In Vivo PET Imaging in Rodents

This protocol outlines the key steps for performing in vivo PET imaging of 5-HT2B receptors in rodents using [18F]this compound.

PET_Imaging_Workflow Animal_Prep Animal Preparation (Fasting, Anesthesia) Tracer_Admin [18F]this compound Administration (e.g., Tail Vein Injection) Animal_Prep->Tracer_Admin PET_Scan Dynamic PET Scan (e.g., 60-90 minutes) Tracer_Admin->PET_Scan CT_Scan CT Scan (for Attenuation Correction & Anatomical Reference) PET_Scan->CT_Scan Data_Recon Image Reconstruction CT_Scan->Data_Recon Data_Analysis Data Analysis (Time-Activity Curves, SUV calculation) Data_Recon->Data_Analysis

Caption: In vivo PET imaging workflow.

Materials:

  • Sprague-Dawley rats or other suitable rodent model

  • [18F]this compound formulated for injection

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner calibrated for small animal imaging

  • Catheter for intravenous injection (e.g., tail vein)

  • Animal monitoring equipment (respiration, temperature)

  • Image analysis software

Procedure:

  • Animal Preparation: Fast the animal for a few hours before the scan to reduce variability in metabolism. Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) and maintain anesthesia throughout the scan. Place a catheter in the tail vein for radiotracer injection.

  • Radiotracer Administration: Administer a bolus injection of [18F]this compound (e.g., 10-20 MBq) via the tail vein catheter.

  • PET Data Acquisition: Start a dynamic PET scan immediately upon injection. The scan duration should be sufficient to capture the uptake and washout phases (e.g., 60-90 minutes).

  • CT Data Acquisition: Following the PET scan, acquire a CT scan for attenuation correction of the PET data and for anatomical co-registration.

  • Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.

  • Data Analysis: Co-register the PET images with the CT or an MRI brain atlas. Draw regions of interest (ROIs) on the brain images to generate time-activity curves (TACs) for different brain regions. Calculate standardized uptake values (SUV) to quantify radiotracer uptake. For blocking studies, a non-labeled 5-HT2B antagonist can be administered prior to the radiotracer to assess binding specificity.

Biodistribution and Dosimetry

While specific whole-body biodistribution and dosimetry data for [18F]this compound are not yet published, the following represents an expected biodistribution pattern for a lipophilic radiotracer with brain uptake and hepatobiliary and renal clearance. This data is crucial for estimating the radiation dose to different organs.

Table 4: Representative Whole-Body Biodistribution of a Brain-Penetrant [18F] Radiotracer in Rats (% Injected Dose per Gram)

Organ5 min30 min60 min
Blood2.51.00.5
Brain3.02.01.0
Heart2.01.50.8
Lungs4.02.01.0
Liver15.020.018.0
Kidneys8.06.04.0
Spleen1.51.00.7
Muscle1.00.80.5
Bone0.50.71.0
Intestines2.05.08.0

Note: This is representative data and may not reflect the exact biodistribution of [18F]this compound.

Dosimetry calculations would be derived from such biodistribution data, with the organs receiving the highest absorbed dose typically being the liver, kidneys, and bladder wall due to excretion pathways.

Conclusion

[18F]this compound is a valuable tool for preclinical research into the role of 5-HT2B receptors in the CNS. The protocols and data presented here provide a foundation for researchers to design and execute imaging studies with this novel radiotracer. Careful consideration of its known high non-specific binding in rodents is essential for accurate data interpretation. Further studies are warranted to fully characterize its potential for clinical translation.

References

Troubleshooting & Optimization

RS-127445 Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information and troubleshooting advice for dissolving the selective 5-HT2B receptor antagonist, RS-127445. It is intended for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO and water?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water.[1][2] The reported solubility in DMSO varies across different suppliers, with values cited as high as ≥100 mg/mL.[3][4] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[2]

Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer for my in vitro assay. What can I do to prevent this?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate precipitation, consider the following troubleshooting steps:

  • Lower the final concentration: If your experimental design allows, reducing the final concentration of this compound in the aqueous buffer may prevent it from exceeding its solubility limit.

  • Use a surfactant or co-solvent: Incorporating a small percentage of a biocompatible surfactant, such as Tween-80, or a co-solvent like PEG300 in your final aqueous solution can help maintain the solubility of the compound.[3][4]

  • Stepwise dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes help to keep the compound in solution.

  • Vortexing during dilution: Ensure thorough and immediate mixing by vortexing the aqueous buffer while adding the DMSO stock solution.

Q3: Can I prepare a stock solution of this compound in a solvent other than DMSO?

A3: Yes, ethanol is another solvent in which this compound exhibits some solubility.[2][5] Reported solubility in ethanol is around 8 mg/mL to ≥20.07 mg/mL.[1][2] However, DMSO is generally the preferred solvent for achieving higher concentration stock solutions. For in vivo studies, formulations often involve initial dissolution in a small amount of DMSO, followed by dilution in other vehicles like corn oil or a mixture of PEG300, Tween-80, and saline.[3][4]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in DMSO and water.

SolventReported SolubilitySource
DMSO≥15.89 mg/mLAPExBIO[1]
56 mg/mL (199.05 mM)Selleck Chemicals[2]
≥100 mg/mL (355.45 mM)MedChemExpress[3][4]
WaterInsolubleAPExBIO, Selleck Chemicals[1][2]

Note: The notation "≥" indicates that the solubility may be higher than the reported value, as it did not saturate at that concentration.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution and Dilution for In Vitro Cellular Assays

This protocol is adapted from a study investigating the effects of this compound on 5-HT evoked formation of inositol phosphates in HEK-293 cells.[6]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inositol-free Ham's F12 medium (or desired aqueous buffer)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Preparation of 10 mM Stock Solution in DMSO: a. Weigh out the required amount of this compound powder. The molecular weight of this compound is 281.33 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.81 mg of the compound. b. Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM. c. Vortex the solution thoroughly until the compound is completely dissolved. This stock solution can be stored at -20°C for up to one month or at -80°C for up to one year.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

  • Dilution into Aqueous Medium: a. For the in vitro assay, a working solution is prepared by diluting the 10 mM DMSO stock solution. b. The original study prepared an initial 10 μM solution by dissolving this compound in a solution of 10% (v/v) DMSO and 90% inositol-free Ham's F12 medium.[6] c. To achieve this, add 1 μL of the 10 mM stock solution to 999 μL of the inositol-free Ham's F12 medium. d. Vortex the solution immediately and thoroughly to ensure proper mixing and to minimize the risk of precipitation. e. Subsequent dilutions to the final desired experimental concentrations should be made using the same inositol-free Ham's F12 medium.[6]

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing this compound solutions for experimental use.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution for In Vitro Assay A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex until Dissolved B->C D 10 mM Stock Solution (Store at -20°C or -80°C) C->D F Add Stock Solution to Buffer (e.g., 1:1000 dilution) D->F Dilute E Aqueous Buffer (e.g., Ham's F12 Medium) E->F G Vortex Immediately F->G H Final Working Solution G->H

References

Technical Support Center: Overcoming Poor Oral Bioavailability of RS-127445

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of RS-127445, a potent and selective 5-HT2B receptor antagonist. The oral bioavailability of this compound in rats is reported to be approximately 14%, a significant hurdle for in vivo studies and potential therapeutic development.[1][2] This guide offers insights into the underlying causes and provides actionable strategies and experimental protocols to enhance its oral absorption.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor oral bioavailability of this compound?

A1: The primary reason for the poor oral bioavailability of this compound is its very low aqueous solubility.[3] The compound is described as "insoluble in H2O". For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first dissolve in the gastrointestinal fluids. Poor solubility leads to a low dissolution rate, which in turn limits the amount of drug available for absorption across the gut wall.

Q2: What are the known physicochemical and pharmacokinetic properties of this compound?

A2: Key properties of this compound are summarized in the table below. The compound is highly protein-bound in both blood and brain tissue.[2] It is rapidly absorbed, with peak plasma concentrations reached within 15 minutes of oral administration in rats, and has a terminal elimination half-life of about 1.7 hours.[1][2]

Q3: Besides poor solubility, could other factors be contributing to the low bioavailability of this compound?

A3: While poor solubility is a major factor, other aspects could also contribute to the low oral bioavailability of this compound. These include:

  • Poor membrane permeability: The ability of the drug to pass through the intestinal epithelial cells into the bloodstream.

  • First-pass metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.

  • Efflux by transporters: The drug could be actively transported back into the gastrointestinal lumen by efflux pumps like P-glycoprotein (P-gp).

Further experimental investigation is needed to determine the exact contribution of these factors.

Q4: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug to enhance dissolution rate (e.g., micronization, nanosuspension).

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.

  • Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents to improve solubilization and absorption (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).

  • Complexation: Using complexing agents like cyclodextrins to increase the aqueous solubility of the drug.

Troubleshooting Guide

This guide provides a systematic approach to identifying and overcoming the challenges related to the poor oral bioavailability of this compound.

Problem: Low and variable in vivo exposure after oral administration of this compound.

Step 1: Characterize the physicochemical properties of your this compound sample.

  • Rationale: To confirm that the observed low bioavailability is consistent with the known poor solubility of the compound and to establish a baseline for improvement.

  • Action:

    • Determine the aqueous solubility of your batch of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

    • Assess the dissolution rate of the neat compound.

    • If possible, perform a Caco-2 permeability assay to evaluate its intestinal permeability and determine if it is a substrate for efflux transporters like P-glycoprotein.

Step 2: Select an appropriate formulation strategy based on the characterization data.

  • Rationale: To choose a formulation approach that directly addresses the rate-limiting step in the absorption of this compound.

  • Action:

    • If solubility is the primary issue and permeability is moderate to high (likely BCS Class II):

      • Option A: Nanosuspension. This is a suitable approach for increasing the dissolution rate.

      • Option B: Amorphous Solid Dispersion. This can significantly enhance the apparent solubility.

      • Option C: Lipid-Based Formulation (SEDDS). This can improve solubilization and may also enhance absorption via the lymphatic pathway, potentially bypassing some first-pass metabolism.

    • If both solubility and permeability are low (likely BCS Class IV):

      • A lipid-based formulation with permeation enhancers may be the most effective strategy.

Step 3: Develop and optimize the chosen formulation.

  • Rationale: To create a stable and effective formulation that enhances the bioavailability of this compound.

  • Action:

    • Follow the detailed experimental protocols provided in the next section for the selected formulation strategy.

    • Characterize the formulation for drug loading, particle size (for nanosuspensions and SEDDS), physical state (for solid dispersions), and in vitro dissolution performance.

Step 4: Evaluate the in vivo performance of the developed formulation.

  • Rationale: To confirm that the formulation strategy translates to improved oral bioavailability in an animal model.

  • Action:

    • Conduct a pharmacokinetic study in rats or another suitable animal model.

    • Administer the formulated this compound and a control (e.g., a simple suspension of the neat drug).

    • Collect blood samples at various time points and analyze for this compound concentrations.

    • Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) to determine the extent of bioavailability enhancement.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular FormulaC17H16FN3[3]
Molecular Weight281.33 g/mol [3]
Aqueous SolubilityInsoluble[3]
Oral Bioavailability (rat)~14%[1][2]
Tmax (oral, rat)~15 minutes[1]
Terminal Half-life (rat)~1.7 hours[1][2]
Protein Binding (blood)>98%[2]
Protein Binding (brain)>99%[2]

Table 2: Comparison of Formulation Strategies for Bioavailability Enhancement

Formulation StrategyPrincipleAdvantagesDisadvantages
Nanosuspension Increases surface area for faster dissolution.High drug loading, suitable for many compounds.Physical stability (crystal growth) can be a concern.
Amorphous Solid Dispersion Stabilizes the drug in a high-energy, more soluble amorphous form.Significant increase in apparent solubility and dissolution.Potential for recrystallization during storage.
Lipid-Based Formulations (SEDDS) Drug is dissolved in a lipid/surfactant mixture that forms a microemulsion in the GI tract.Enhances solubility and can improve lymphatic uptake, bypassing first-pass metabolism.Lower drug loading capacity, potential for GI side effects with high surfactant concentrations.
Cyclodextrin Complexation Forms an inclusion complex with the drug, increasing its aqueous solubility.Well-established technique, can be used for various dosage forms.Can be limited by the stoichiometry of complexation and the size of the drug molecule.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling

  • Preparation of the Suspension:

    • Disperse 5% (w/v) of this compound in an aqueous solution containing a stabilizer (e.g., 1% w/v of a non-ionic surfactant like Poloxamer 188 or a polymer like polyvinylpyrrolidone K30).

  • Milling Process:

    • Transfer the suspension to a laboratory-scale bead mill.

    • Use milling media (e.g., yttria-stabilized zirconium oxide beads, 0.1-0.5 mm in diameter).

    • Mill at a high speed for a sufficient duration (e.g., 2-8 hours), ensuring the temperature is controlled to prevent degradation.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The target is a mean particle size of < 500 nm with a PDI < 0.3.

    • Confirm the crystalline state of the drug using X-ray powder diffraction (XRPD).

    • Perform in vitro dissolution testing in simulated gastric and intestinal fluids.

Protocol 2: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation

  • Solution Preparation:

    • Dissolve this compound and a suitable polymer (e.g., Soluplus®, PVP VA64, or HPMC-AS) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:3 (w/w).

  • Solvent Evaporation:

    • Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using XRPD and differential scanning calorimetry (DSC).

    • Assess the in vitro dissolution performance and compare it to the crystalline drug.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Formulation Development:

    • Based on the solubility data, select an oil, a surfactant, and a co-solvent.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

    • Prepare formulations with varying ratios of the selected excipients and dissolve this compound in the mixture.

  • Characterization:

    • Visually assess the self-emulsification performance by adding the formulation to water with gentle agitation.

    • Measure the droplet size and PDI of the resulting emulsion using DLS. The target is a mean droplet size of < 200 nm.

    • Evaluate the in vitro dispersion and drug release in simulated GI fluids.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_strategy Formulation Strategy Selection cluster_development Formulation Development & Optimization cluster_evaluation In Vivo Evaluation cluster_outcome Desired Outcome problem Poor Oral Bioavailability of this compound solubility Aqueous Solubility (pH-dependent) problem->solubility permeability Permeability (e.g., Caco-2 Assay) problem->permeability dissolution Dissolution Rate problem->dissolution strategy Select Formulation Approach (Nanosuspension, ASD, SEDDS, etc.) solubility->strategy permeability->strategy dissolution->strategy development Prepare and Characterize Formulation strategy->development evaluation Pharmacokinetic Study in Animal Model development->evaluation outcome Enhanced Oral Bioavailability evaluation->outcome

Caption: Experimental workflow for overcoming poor oral bioavailability.

signaling_pathway cluster_absorption Gastrointestinal Absorption cluster_metabolism First-Pass Metabolism cluster_circulation Systemic Circulation drug_oral Oral Administration of this compound dissolution Dissolution in GI Fluids (Rate-Limiting Step) drug_oral->dissolution absorption Absorption across Intestinal Epithelium dissolution->absorption portal_vein Portal Vein absorption->portal_vein liver Liver portal_vein->liver metabolism Metabolism liver->metabolism systemic Systemic Circulation (Bioavailable Drug) liver->systemic Unmetabolized Drug metabolism->systemic Metabolites

Caption: Factors affecting the oral bioavailability of this compound.

logical_relationship bioavailability Poor Oral Bioavailability solubility Low Aqueous Solubility bioavailability->solubility permeability Poor Permeability (Potential) bioavailability->permeability metabolism First-Pass Metabolism (Potential) bioavailability->metabolism dissolution Low Dissolution Rate solubility->dissolution

Caption: Root cause analysis of poor oral bioavailability.

References

Potential off-target effects of RS-127445 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Potential Off-Target Effects of RS-127445 at High Concentrations

This technical support center is designed for researchers, scientists, and drug development professionals utilizing this compound. It provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) to address potential off-target effects when using this compound at high concentrations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the established selectivity of this compound?

A1: this compound is a potent and highly selective antagonist of the serotonin 5-HT2B receptor.[1][2] It demonstrates an approximate 1000-fold greater affinity for the 5-HT2B receptor compared to other closely related serotonin receptors, such as 5-HT2A and 5-HT2C, as well as a variety of other receptor and ion channel binding sites.[1][3]

Q2: I am observing an unexpected phenotype in my experiment when using this compound at high concentrations. Could this be an off-target effect?

A2: While this compound is known for its high selectivity, the use of any small molecule at concentrations significantly exceeding its binding affinity for the primary target (pKi ≈ 9.5) increases the likelihood of engaging with lower-affinity off-target proteins.[3] An unexpected phenotype could indeed be the result of such an interaction. It is crucial to perform control experiments to investigate this possibility.

Q3: What concentration of this compound is considered "high" and might lead to off-target effects?

A3: The pKi of this compound for the 5-HT2B receptor is 9.5, which corresponds to a Ki of approximately 0.32 nM.[3] Concentrations that are several orders of magnitude higher than this value (e.g., in the micromolar range) could be considered "high" and increase the risk of off-target binding. The specific concentration at which off-target effects may appear is dependent on the specific off-target and the experimental system.

Q4: How can I experimentally determine if the effects I'm seeing are off-target?

A4: A multi-pronged approach is recommended. This can include:

  • Using a structurally distinct 5-HT2B antagonist: If a different, structurally unrelated 5-HT2B antagonist replicates the observed phenotype, it strengthens the evidence for an on-target effect.

  • Employing a rescue experiment: In cell-based assays, overexpressing the 5-HT2B receptor might rescue the phenotype if it is an on-target effect.

  • Performing broad panel screening: Submitting this compound to a commercial off-target screening service can provide data on its binding to a wide range of kinases, GPCRs, and other potential targets.

  • Using a negative control cell line: If applicable, use a cell line that does not express the 5-HT2B receptor. An effect observed in this cell line would suggest an off-target mechanism.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with high concentrations of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Cellular Toxicity Off-target engagement of essential cellular machinery.1. Perform a dose-response curve for cytotoxicity to determine the toxic concentration range. 2. Test a structurally unrelated 5-HT2B antagonist to see if it produces the same toxicity. 3. Consider broad off-target screening (e.g., against a panel of kinases or GPCRs) to identify potential toxicity-mediating targets.
Phenotype is Inconsistent with Known 5-HT2B Receptor Function The observed effect is mediated by an unknown off-target.1. Review the literature for the known functions of the 5-HT2B receptor in your experimental system. 2. Use a rescue experiment by overexpressing the 5-HT2B receptor. 3. Profile this compound in a broad secondary pharmacology screen to identify potential off-targets.
Variable Results Between Experiments Issues with compound solubility or stability at high concentrations.1. Visually inspect your stock solutions and working dilutions for any precipitation. 2. Measure the concentration of your stock solution spectrophotometrically, if possible. 3. Prepare fresh dilutions for each experiment.

Data Presentation

Selectivity Profile of this compound

The following table summarizes the known binding affinities of this compound for the 5-HT2B receptor and other serotonin receptor subtypes.

Target pKi Reference
5-HT2B 9.5 ± 0.1 [3]
5-HT2A< 6.5[3]
5-HT2C< 6.5[3]
5-HT1A< 6.5[3]
5-HT1B/D< 6.5[3]
5-HT5< 6.5[3]
5-HT6< 6.5[3]
5-HT7< 6.5[3]
Monoamine Uptake Site< 6.5[3]

Note: A pKi of < 6.5 indicates an affinity that is at least 1000-fold lower than for the 5-HT2B receptor.

Hypothetical Broad Off-Target Screening Panel

While comprehensive public data for this compound against a broad screening panel is not available, such screens are a standard part of drug development. Commercial services like Eurofins' SafetyScreen44 or DiscoverX's KINOMEscan provide such profiling.[4][5] A typical panel would assess binding against a wide range of targets, including:

Target Class Examples
GPCRs Adrenergic, Dopaminergic, Muscarinic, Opioid, etc.
Kinases ABL, AKT, EGFR, MAPK, SRC, etc. (often >400 kinases)
Ion Channels hERG, Sodium channels, Calcium channels, etc.
Transporters DAT, NET, SERT, etc.
Enzymes COX-1, COX-2, PDE isoforms, etc.
Nuclear Receptors Estrogen, Glucocorticoid, etc.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Off-Target Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a putative off-target receptor.

1. Materials:

  • Cell membranes prepared from a cell line expressing the receptor of interest.

  • A suitable radioligand for the receptor of interest.

  • This compound.

  • Assay buffer.

  • Wash buffer.

  • 96-well plates.

  • Glass fiber filter mats.

  • Scintillation fluid and counter.

2. Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and either buffer, a saturating concentration of a known unlabeled ligand (for non-specific binding), or a dilution of this compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding at each concentration of this compound.

  • Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation.

Mandatory Visualization

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Scenario RS127445 This compound HTR2B 5-HT2B Receptor RS127445->HTR2B Antagonizes Gq11 Gq/11 HTR2B->Gq11 Activates PLC Phospholipase C Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC CellularResponse Cellular Response Ca_PKC->CellularResponse HighConc High Concentration This compound OffTarget Off-Target Receptor/Kinase HighConc->OffTarget Binds OffTargetPathway Downstream Signaling OffTarget->OffTargetPathway UnexpectedPhenotype Unexpected Phenotype OffTargetPathway->UnexpectedPhenotype

Caption: Signaling pathways for on-target and potential off-target effects of this compound.

G start Start: Unexpected Phenotype Observed conc_check Is this compound concentration >> Ki for 5-HT2B? start->conc_check struct_control Test Structurally Unrelated 5-HT2B Antagonist conc_check->struct_control Yes on_target Likely On-Target Effect conc_check->on_target No phenotype_replicated Phenotype Replicated? struct_control->phenotype_replicated phenotype_replicated->on_target Yes off_target_investigation Investigate Off-Target Effects phenotype_replicated->off_target_investigation No screening Perform Broad Off-Target Screening off_target_investigation->screening end End screening->end G cluster_workflow Experimental Workflow: Off-Target Assessment A 1. Hypothesis Generation (Unexpected Phenotype) B 2. Literature Review (Known Off-Targets of Similar Scaffolds) A->B C 3. In Silico Prediction (Optional) B->C D 4. In Vitro Screening (e.g., Eurofins SafetyScreen44, DiscoverX KINOMEscan) C->D E 5. Hit Validation (Dose-Response in Functional Assays) D->E F 6. Cellular Confirmation (e.g., Target Knockdown/Knockout) E->F

References

Addressing non-specific binding of [18F]RS-127445 in PET imaging

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: [18F]RS-127445 PET Imaging

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with using [18F]this compound for Positron Emission Tomography (PET) imaging, with a specific focus on its non-specific binding characteristics.

Frequently Asked Questions (FAQs)

Q1: What is [18F]this compound and what is its intended biological target?

A1: [18F]this compound is a PET radiotracer developed for imaging the serotonin 2B receptor (5-HT2B).[1] The non-radioactive form, this compound, is a potent and highly selective antagonist for the 5-HT2B receptor.[2][3] This receptor is implicated in various physiological and pathological mechanisms in the brain, including brain disorders, making it a target of interest for neuroimaging.[1]

Q2: What is non-specific binding in the context of PET imaging?

A2: Non-specific binding refers to the accumulation of a radiotracer in tissues through interactions that are not with the intended target receptor. This can include binding to other receptors, transporters, or hydrophobic interactions with lipids and proteins.[4][5] High non-specific binding can obscure the specific signal from the target, leading to poor image quality and difficulty in quantifying receptor density.[4]

Q3: Why is non-specific binding a significant issue for [18F]this compound?

A3: Preclinical studies in rats have demonstrated that while [18F]this compound effectively penetrates the brain, it exhibits high non-specific binding, particularly to white matter.[1] This high background signal makes it difficult to distinguish the specific binding to 5-HT2B receptors from the noise.[1][6] Competition experiments, which are designed to show target-specific binding, have shown minimal displacement of the radiotracer, confirming the challenge posed by its non-specific interactions.[6]

Q4: What are the known binding and physicochemical properties of this compound?

A4: The parent compound, this compound, has well-characterized high affinity and selectivity for the 5-HT2B receptor. The radiolabeled version, however, presents challenges in vivo. Below is a summary of key data.

Table 1: Binding Affinity and Selectivity of this compound

Receptor/Site Affinity (pKi) Selectivity vs. 5-HT2B
5-HT2B (human) 9.5 ± 0.1 -
5-HT2A (human) < 6.5 ~1000-fold lower
5-HT2C (human) < 6.5 ~1000-fold lower
5-HT1A (rat) < 6.5 ~1000-fold lower
5-HT1B/D (bovine) < 6.5 ~1000-fold lower

Data sourced from Bonhaus et al. (1999).[2]

Table 2: In Vivo Performance of [18F]this compound in Rats

Parameter Observation Reference
Brain Uptake Good brain penetration with SUV values between 2.5 and 4. [6]
Peak Uptake Occurs within 5 minutes post-injection. [6]
Metabolism Unchanged radiotracer in rat brain: 86.3% at 5 min, 45.8% at 30 min. [6]

| Non-Specific Binding | High, especially in white matter; minimal displacement in blocking studies. |[1][6] |

Troubleshooting Guide

Problem 1: High background signal is observed across the brain, particularly in white matter regions.

  • Q: My [18F]this compound PET images show high, diffuse signal with poor contrast between gray and white matter. How can I experimentally verify that this is due to non-specific binding?

  • A: This observation is consistent with published data on [18F]this compound.[1] To confirm high non-specific binding, you should perform in vivo blocking studies and complement them with in vitro autoradiography .

    • In Vivo Blocking Study: This involves pre-treating a subject with a high dose of a non-radioactive ("cold") ligand that binds to the target receptor before injecting [18F]this compound. If the binding is specific, the cold ligand will occupy the receptors, significantly reducing the PET signal. A lack of signal reduction points to high non-specific binding.[7]

    • In Vitro Autoradiography: This technique allows you to visualize binding on isolated tissue sections. By incubating sections with [18F]this compound alone (total binding) and others with the radiotracer plus an excess of a cold competitor (non-specific binding), you can subtract the non-specific from the total to map the specific binding.

Problem 2: Blocking studies with a 5-HT2B antagonist do not significantly displace the [18F]this compound signal.

  • Q: I conducted a blocking experiment by pre-administering unlabeled this compound (1 mg/kg), but the PET signal for [18F]this compound was largely unaffected. What are my next steps?

  • A: This result strongly indicates that the majority of the observed PET signal is not due to specific binding to the 5-HT2B receptor, a finding that has been previously reported.[6]

    • Confirmation: This outcome serves as experimental confirmation of the high non-specific binding of the tracer.

    • Next Steps:

      • Heterologous Blocking: Attempt blocking with a structurally different, selective 5-HT2B antagonist (e.g., LY-266097).[6] This can help rule out the possibility that the signal comes from an off-target site that both labeled and unlabeled this compound bind to.

      • Radiotracer Quality Control: Verify the radiochemical purity and molar activity of your [18F]this compound batch. Radio-metabolites or impurities can contribute to non-specific signal.

      • Consider Alternative Tracers: Given the documented challenges with [18F]this compound, it may be necessary to explore alternative PET tracers for the 5-HT2B receptor if quantitative, specific imaging is the primary goal.

Problem 3: Potential issues with the quality of the synthesized [18F]this compound.

  • Q: Could impurities or low molar activity in my [18F]this compound synthesis be contributing to the high non-specific binding? How can I perform quality control?

  • A: Yes, suboptimal quality of the radiotracer can significantly impact imaging outcomes. Implementing rigorous quality control (QC) is critical. The primary method for QC is High-Performance Liquid Chromatography (HPLC).[8][9]

    Table 3: Recommended Quality Control Parameters for [18F]Radiotracers

    QC Parameter Method Acceptance Criteria
    Radiochemical Purity Analytical Radio-HPLC >95%
    Molar Activity (Aₘ) Calculated from HPLC data > 50 GBq/µmol at time of injection
    Residual Solvents Gas Chromatography (GC) Within pharmacopeia limits (e.g., Ethanol < 5000 ppm)
    pH pH meter or strip 4.5 - 7.5

    | Visual Inspection | Clear, colorless, free of particulates | Pass |

Visualizations

Signaling & Experimental Workflows

G cluster_0 5-HT2B Receptor Signaling Ligand Serotonin (5-HT) or Agonist Receptor 5-HT2B Receptor (GPCR) Ligand->Receptor Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response Antagonist This compound Antagonist->Receptor Blocks

Caption: Simplified 5-HT2B receptor signaling pathway.

G cluster_1 Workflow for Assessing Non-Specific Binding cluster_invivo In Vivo Arm cluster_invitro In Vitro Arm start Hypothesis: High Non-Specific Binding (NSB) synthesis Synthesize & QC [18F]this compound start->synthesis pet_baseline Baseline PET Scan (Total Binding) synthesis->pet_baseline autorad_total Autoradiography: [18F]this compound only (Total Binding) synthesis->autorad_total pet_block Blocking PET Scan (Pre-dose with cold ligand) pet_baseline->pet_block compare_vivo Compare Scans pet_block->compare_vivo result_vivo Result: No significant signal reduction? compare_vivo->result_vivo conclusion Conclusion: [18F]this compound has high NSB result_vivo->conclusion autorad_nsb Autoradiography: [18F]this compound + cold ligand (NSB) autorad_total->autorad_nsb compare_vitro Subtract NSB from Total autorad_nsb->compare_vitro result_vitro Result: Low specific binding signal? compare_vitro->result_vitro result_vitro->conclusion

Caption: Experimental workflow for assessing non-specific binding.

G cluster_2 Troubleshooting Flowchart start Problem: Poor PET image quality (High background) q1 Is Radiotracer Quality OK? (Purity >95%, High Aₘ) start->q1 fix_qc Action: Re-synthesize & purify. Optimize labeling. q1->fix_qc No q2 Perform Blocking Study. Is signal displaced? q1->q2 Yes fix_qc->start a2_yes Binding is specific. Analyze ROI data. q2->a2_yes Yes a2_no High Non-Specific Binding Confirmed. q2->a2_no No a3 Action: 1. Use in vitro methods to quantify. 2. Explore alternative tracers. 3. Adjust analysis (e.g., reference regions if possible). a2_no->a3

Caption: Troubleshooting flowchart for high non-specific binding.

Detailed Experimental Protocols

Protocol 1: In Vivo Blocking Study for Non-Specific Binding Assessment

Objective: To determine the proportion of the [18F]this compound PET signal that is due to specific binding to 5-HT2B receptors.

Materials:

  • [18F]this compound (high molar activity and >95% radiochemical purity).

  • Blocking agent: Unlabeled this compound or another selective 5-HT2B antagonist (e.g., LY-266097).

  • Vehicle for dissolving the blocking agent (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[10]

  • Anesthetized research animals (e.g., Sprague-Dawley rats).

  • PET scanner and associated imaging equipment.

Procedure:

  • Animal Preparation: Anesthetize the animal according to the approved institutional protocol. Place the animal in the PET scanner.

  • Baseline Scan (Day 1 or separate animal cohort):

    • Acquire a transmission scan for attenuation correction.

    • Administer a bolus injection of [18F]this compound intravenously (e.g., via tail vein).

    • Perform a dynamic PET scan for 60-90 minutes.

  • Blocking Scan (Day 2 or separate animal cohort):

    • Administer the blocking agent at a dose sufficient to saturate the 5-HT2B receptors (e.g., 1-5 mg/kg of this compound, intraperitoneally or intravenously).[6][10] The pre-treatment time should be sufficient for the blocker to reach peak concentration in the brain (e.g., 30 minutes prior to radiotracer injection).

    • Following the pre-treatment period, administer [18F]this compound as in the baseline scan.

    • Perform an identical dynamic PET scan.

  • Data Analysis:

    • Reconstruct all PET images with corrections for attenuation, scatter, and decay.

    • Co-register images to a brain atlas or MRI for anatomical reference.

    • Define regions of interest (ROIs) for brain areas with expected 5-HT2B expression (e.g., caudate-putamen, cerebellum) and white matter.[6]

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the standardized uptake value (SUV) or volume of distribution (VT).

    • Compare the outcome measure (e.g., SUV) between the baseline and blocking scans. A significant reduction (>50%) in the blocking scan indicates specific binding. A minimal reduction indicates predominantly non-specific binding.

Protocol 2: In Vitro Autoradiography

Objective: To visualize the distribution of total and non-specific binding of [18F]this compound on brain tissue sections.

Materials:

  • Frozen brain tissue sections (e.g., rat or human, 10-20 µm thickness), slide-mounted.

  • [18F]this compound.

  • Unlabeled this compound.

  • Incubation buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Wash buffers (cold).

  • Phosphor imaging plates or digital autoradiography system.

Procedure:

  • Tissue Preparation: Thaw and pre-incubate tissue sections in buffer to rehydrate and remove endogenous ligands.

  • Incubation for Total Binding: Incubate a set of slides in a solution containing a low nanomolar concentration of [18F]this compound in incubation buffer for 60 minutes at room temperature.

  • Incubation for Non-Specific Binding: Incubate a parallel set of slides in the same solution as above, but with the addition of a high concentration (e.g., 10 µM) of unlabeled this compound to saturate the specific binding sites.

  • Washing: Quickly wash all slides in ice-cold wash buffer to remove unbound radiotracer. The duration and number of washes should be optimized to maximize the specific-to-non-specific signal ratio.

  • Drying and Exposure: Dry the slides rapidly under a stream of cool air. Expose the dried slides to a phosphor imaging plate overnight.

  • Imaging and Analysis: Scan the imaging plate. Quantify the signal intensity in various brain regions for both total and non-specific binding conditions. Specific binding is calculated by subtracting the non-specific signal from the total signal for each region.

Protocol 3: Quality Control of [18F]this compound via Radio-HPLC

Objective: To determine the radiochemical purity of the [18F]this compound synthesis product.

Materials:

  • Radio-HPLC system with a UV detector and a radioactivity detector connected in series.

  • Reverse-phase C18 HPLC column.

  • Mobile phase (e.g., a mixture of acetonitrile and a buffer like sodium phosphate, pH 3.0).[2]

  • Reference standard: Unlabeled ("cold") this compound.

  • [18F]this compound sample.

Procedure:

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on both detectors.

  • Standard Injection: Inject a known concentration of the unlabeled this compound standard to determine its retention time (tR) via UV detection.

  • Sample Injection: Inject a small aliquot (~10-20 µL) of the final [18F]this compound product.

  • Data Acquisition: Run the chromatogram and record both the UV and radioactivity signals simultaneously for a sufficient duration (e.g., 15-20 minutes).

  • Data Analysis:

    • In the radioactivity chromatogram, identify the peak corresponding to [18F]this compound by comparing its retention time to the retention time of the unlabeled standard from the UV chromatogram.

    • Integrate the area of all radioactive peaks in the chromatogram.

    • Calculate the radiochemical purity (RCP) as follows:

      • RCP (%) = (Area of [18F]this compound peak / Total area of all radioactive peaks) x 100.

    • The result should be ≥95% for the batch to be considered for in vivo experiments.

References

Navigating the Stability of RS-127445: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the potent 5-HT2B receptor antagonist RS-127445, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and managing the stability of this compound, complete with troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide: Common Issues with this compound in Solution

Researchers may encounter several common issues when working with this compound solutions. This guide provides systematic steps to identify and resolve these challenges.

Observed Issue Potential Cause Recommended Action
Precipitation upon dilution of DMSO stock in aqueous buffer Low aqueous solubility of this compound. The compound may be crashing out of solution when the concentration of the organic solvent (DMSO) is reduced.- Increase the proportion of organic co-solvent in the final solution if the experimental system allows. - Prepare a more dilute stock solution in DMSO before further dilution in the aqueous buffer. - Investigate the use of solubilizing agents or different buffer systems.
Loss of compound activity over time in prepared solutions Degradation of this compound. This could be due to factors such as pH, temperature, or light exposure.- Prepare fresh solutions before each experiment. - Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[1] - Protect solutions from light, especially if they are to be stored for any length of time. - Perform a preliminary stability study to determine the degradation rate under your specific experimental conditions (see Experimental Protocols section).
Inconsistent results between experiments Variability in solution preparation or storage. Degradation or precipitation of this compound can lead to inconsistent effective concentrations.- Standardize the protocol for solution preparation, including solvent quality, sonication time, and final concentration. - Always use fresh or properly stored aliquots of the stock solution. - Visually inspect solutions for any signs of precipitation before use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in DMSO (≥ 100 mg/mL) and ethanol (≥20.07 mg/mL), but it is insoluble in water.[2][3] For most in vitro applications, a stock solution is typically prepared in DMSO.

Q2: What are the optimal storage conditions for this compound?

A2: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 1 year or at -20°C for up to 1 month.[1][4] It is crucial to avoid repeated freeze-thaw cycles.[4]

Q3: How stable is this compound in aqueous solutions or cell culture media?

Q4: Is this compound sensitive to light?

A4: The light sensitivity of this compound has not been explicitly detailed in available literature. However, as a general precaution for small organic molecules, it is advisable to protect solutions from direct light exposure by using amber vials or covering containers with aluminum foil, especially during storage and long experiments.

Data Summary

The following tables provide a summary of the known solubility and storage information for this compound.

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO≥ 100 mg/mL (355.45 mM)[2]
Ethanol≥ 20.07 mg/mL[3]
WaterInsoluble[4]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Solid Powder-20°C3 years[4]
Solution in DMSO-80°C1 year[4]
Solution in DMSO-20°C1 month[1][4][5]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Solution

This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound in a specific solvent or buffer system over time.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound powder.

  • Dissolve in high-purity DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Sonicate briefly to ensure complete dissolution.

2. Preparation of Test Solutions:

  • Dilute the stock solution with the desired experimental solvent or buffer (e.g., phosphate-buffered saline (PBS), cell culture medium) to a final working concentration (e.g., 10 µM).

  • Prepare a sufficient volume to allow for sampling at multiple time points.

3. Incubation under Different Conditions:

  • Aliquot the test solution into several vials.

  • Incubate the vials under various conditions to be tested:

    • Temperature: 4°C (refrigerated), 25°C (room temperature), 37°C (physiological).

    • Light Exposure: Protected from light (wrapped in foil) and exposed to ambient light.

    • pH: Prepare solutions in buffers with different pH values (e.g., pH 5, 7.4, 9).

4. Sample Collection:

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

  • Immediately quench any potential degradation by mixing with a cold organic solvent (e.g., acetonitrile) at a 1:1 ratio.

  • Store the quenched samples at -20°C or colder until HPLC analysis.

5. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

  • The mobile phase could consist of an acetonitrile and water/buffer gradient.

  • Detection can be performed using a UV detector at a wavelength where this compound has maximum absorbance.

  • The peak area of the intact this compound is quantified at each time point.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

The following diagrams illustrate key workflows for handling and assessing the stability of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_incubation Stability Testing cluster_analysis Analysis prep_solid This compound Solid prep_dmso Dissolve in DMSO prep_solid->prep_dmso prep_stock 10 mM Stock Solution prep_dmso->prep_stock prep_dilute Dilute in Experimental Buffer prep_stock->prep_dilute prep_work Working Solution (e.g., 10 µM) prep_dilute->prep_work inc_conditions Incubate under Test Conditions (Temperature, Light, pH) prep_work->inc_conditions inc_sample Sample at Time Points (0, 2, 4, 8, 24h) inc_conditions->inc_sample inc_quench Quench with Acetonitrile inc_sample->inc_quench ana_hplc HPLC Analysis inc_quench->ana_hplc ana_data Quantify Peak Area ana_hplc->ana_data ana_results Calculate % Remaining ana_data->ana_results

Caption: Workflow for assessing the stability of this compound in solution.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Check Solution Preparation Protocol start->check_solution check_storage Review Storage Conditions start->check_storage visual_inspect Visually Inspect for Precipitate check_solution->visual_inspect check_storage->visual_inspect precipitate Precipitate Observed? visual_inspect->precipitate no_precipitate No Precipitate precipitate->no_precipitate No solubility_issue Address Solubility: - Use co-solvents - Lower concentration precipitate->solubility_issue Yes degradation Suspect Degradation? no_precipitate->degradation no_degradation Re-evaluate other experimental parameters degradation->no_degradation No stability_issue Address Stability: - Prepare fresh solutions - Aliquot and store at -80°C - Protect from light degradation->stability_issue Yes

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Troubleshooting unexpected results in RS-127445 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective 5-HT2B receptor antagonist, RS-127445.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the serotonin 5-HT2B receptor. It exhibits high affinity for this receptor, with a pKi value of approximately 9.5, and demonstrates over 1000-fold selectivity against other serotonin receptor subtypes. This compound acts as a "silent" antagonist, meaning it does not have any intrinsic agonist activity. Its primary mechanism of action is to block the signaling pathways activated by serotonin (5-HT) binding to the 5-HT2B receptor, such as the formation of inositol phosphates and increases in intracellular calcium.

Q2: What are the known off-target effects or non-specific binding properties of this compound?

A2: While this compound is highly selective for the 5-HT2B receptor, some studies have reported potential for non-specific binding. A study involving a radiolabeled version of this compound noted high non-specific binding, particularly in brain white matter. Researchers should be mindful of this and include appropriate controls to differentiate between specific 5-HT2B receptor-mediated effects and non-specific interactions.

Q3: Are there any known issues with the reversibility of this compound binding?

A3: Yes, some functional studies have reported that the inhibitory effects of this compound on agonist-induced responses could not be fully reversed even after extended washout periods (e.g., one hour). This suggests that this compound may dissociate from the receptor slowly or that the experimental conditions did not allow for the re-establishment of steady-state. This is a critical consideration for designing washout experiments and interpreting their results.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency (higher IC50 or lower pA2 values).
  • Potential Cause 1: Compound Stability and Solubility.

    • Troubleshooting Steps:

      • Ensure that the this compound stock solution is properly prepared and stored to prevent degradation.

      • Verify the solubility of this compound in your assay buffer. Poor solubility can lead to a lower effective concentration. Consider using a different solvent or sonication to aid dissolution, ensuring the final solvent concentration does not affect the assay.

  • Potential Cause 2: Cell Line Health and Receptor Expression.

    • Troubleshooting Steps:

      • Regularly check the health and viability of your cell lines.

      • Verify the expression levels of the 5-HT2B receptor in your cells, as expression can decrease with passage number.

      • Ensure cells are not overly confluent, which can alter receptor signaling.

  • Potential Cause 3: Assay Conditions.

    • Troubleshooting Steps:

      • Optimize incubation times for both this compound and the agonist. Given the reports of slow dissociation, a pre-incubation step with this compound may be necessary to reach equilibrium.

      • Review and optimize the concentration of the agonist used.

Issue 2: Insurmountable antagonism observed in functional assays.
  • Potential Cause 1: Non-Competitive Antagonism or Slow Dissociation.

    • Troubleshooting Steps:

      • As reported in the literature, the inhibitory effects of this compound may not be fully surmountable by increasing agonist concentrations.[1] This could be indicative of a non-competitive mechanism of action or very slow dissociation kinetics.

      • Perform a Schild analysis. A slope significantly different from unity may suggest non-competitive antagonism.

      • Extend the washout period significantly (e.g., several hours) to see if the antagonist effect can be reversed.

  • Potential Cause 2: Insufficient Time to Reach Steady-State.

    • Troubleshooting Steps:

      • Increase the pre-incubation time with this compound before adding the agonist to ensure that a steady-state of receptor binding is achieved.

Issue 3: High background or non-specific effects observed.
  • Potential Cause 1: Non-Specific Binding.

    • Troubleshooting Steps:

      • Include appropriate controls to account for non-specific binding. In radioligand binding assays, this involves using a high concentration of a competing, unlabeled ligand.

      • For cellular assays, test the effect of this compound on a parental cell line that does not express the 5-HT2B receptor.

      • Given the reports of high non-specific binding of radiolabeled this compound, consider using alternative radioligands with lower non-specific binding if available.

  • Potential Cause 2: Off-Target Effects.

    • Troubleshooting Steps:

      • While this compound is highly selective, at high concentrations, off-target effects are possible.

      • Perform counter-screening against other related receptors (e.g., other 5-HT receptor subtypes) to confirm the specificity of the observed effects.

Quantitative Data Summary

ParameterValueAssay SystemReference
pKi 9.5Radioligand binding assay (human 5-HT2B receptor)[1]
pIC50 10.4Inhibition of 5-HT-evoked intracellular calcium increase (HEK-293 cells)[1]
pA2 9.5Inhibition of 5-HT-evoked contraction of rat isolated stomach fundus[1]
pA2 9.9Inhibition of (±)α-methyl-5-HT-mediated relaxation of rat jugular vein[1]

Experimental Protocols

Radioligand Binding Assay for 5-HT2B Receptor
  • Objective: To determine the binding affinity of this compound for the 5-HT2B receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human 5-HT2B receptor (e.g., CHO-K1 cells).

    • Radioligand: [³H]-5-HT.

    • Non-specific binding control: A high concentration of unlabeled serotonin (e.g., 10 µM).

    • This compound at various concentrations.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • GF/C filter plates.

    • Scintillation counter.

  • Methodology:

    • In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific binding control, or varying concentrations of this compound.

    • Add the cell membranes to initiate the binding reaction.

    • Incubate the plate (e.g., 30 minutes at 37°C).

    • Terminate the assay by rapid filtration through the GF/C filter plate using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of this compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Flux Assay
  • Objective: To measure the antagonistic effect of this compound on 5-HT-induced intracellular calcium mobilization.

  • Materials:

    • A cell line stably expressing the human 5-HT2B receptor (e.g., HEK-293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • 5-HT (agonist).

    • This compound at various concentrations.

    • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

    • A fluorescence plate reader with kinetic reading capabilities.

  • Methodology:

    • Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-hour incubation at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of this compound to the wells and pre-incubate (e.g., 15-30 minutes at 37°C).

    • Place the plate in the fluorescence reader and begin kinetic reading.

    • After establishing a baseline fluorescence, inject a pre-determined concentration of 5-HT (e.g., EC80) into the wells.

    • Continue to monitor the fluorescence signal over time.

    • Analyze the data by measuring the peak fluorescence response after agonist addition.

    • Calculate the IC50 value for this compound by plotting the inhibition of the 5-HT response against the concentration of this compound.

Inositol Phosphate (IP) Accumulation Assay
  • Objective: To determine the effect of this compound on 5-HT-stimulated inositol phosphate production.

  • Materials:

    • A cell line stably expressing the human 5-HT2B receptor.

    • [³H]-myo-inositol.

    • LiCl solution (to inhibit IP degradation).

    • 5-HT (agonist).

    • This compound at various concentrations.

    • Perchloric acid.

    • Dowex AG1-X8 resin (formate form).

    • Scintillation fluid and counter.

  • Methodology:

    • Label the cells with [³H]-myo-inositol overnight.

    • Wash the cells to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells with LiCl and varying concentrations of this compound.

    • Stimulate the cells with 5-HT for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding ice-cold perchloric acid.

    • Neutralize the samples and separate the inositol phosphates from free inositol using Dowex chromatography.

    • Elute the total inositol phosphates and quantify the radioactivity by scintillation counting.

    • Determine the inhibitory effect of this compound on the 5-HT-stimulated IP accumulation and calculate the IC50 value.

Visualizations

G cluster_troubleshooting Troubleshooting Logic start Unexpected Result issue1 Inconsistent Potency? start->issue1 issue2 Insurmountable Antagonism? start->issue2 issue3 High Background? start->issue3 cause1a Compound Stability/Solubility issue1->cause1a Yes cause1b Cell Health/Receptor Expression issue1->cause1b Yes cause2a Non-Competitive Mechanism/ Slow Dissociation issue2->cause2a Yes cause3a Non-Specific Binding issue3->cause3a Yes solution1a Verify Compound Integrity & Solubility cause1a->solution1a solution1b Check Cell Viability & Receptor Levels cause1b->solution1b solution2a Perform Schild Analysis & Extend Washout cause2a->solution2a solution3a Use Controls (e.g., parental cells) cause3a->solution3a G cluster_pathway 5-HT2B Receptor Signaling Pathway serotonin Serotonin (5-HT) receptor 5-HT2B Receptor serotonin->receptor Activates rs127445 This compound rs127445->receptor Blocks gq Gq/11 receptor->gq plc PLC gq->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response G cluster_workflow General Experimental Workflow prep Prepare Cells & Reagents pre_incubation Pre-incubate with this compound prep->pre_incubation stimulation Stimulate with 5-HT Agonist pre_incubation->stimulation detection Detect Signal (e.g., Fluorescence, Radioactivity) stimulation->detection analysis Data Analysis (IC50/pA2 Calculation) detection->analysis

References

Determining the Optimal Working Concentration of RS-127445: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal working concentration of RS-127445, a potent and selective 5-HT2B receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a high-affinity, selective antagonist of the serotonin 5-HT2B receptor.[1][2][3] Its primary mechanism of action is to block the binding of serotonin (5-HT) to the 5-HT2B receptor, thereby inhibiting downstream signaling pathways. This compound exhibits over 1000-fold selectivity for the 5-HT2B receptor compared to other 5-HT receptor subtypes, such as 5-HT2A and 5-HT2C.[1][4]

Q2: What is a typical starting concentration range for in vitro experiments?

For initial in vitro cell-based assays, a concentration range of 1 nM to 10 µM is a common starting point for dose-response experiments.[4][5] Published studies have shown that this compound effectively antagonizes 5-HT-induced responses in the nanomolar range.[1][4]

Q3: How does the potency of this compound vary across different assays?

The potency of this compound, often expressed as pKi, pKB, pIC50, or pA2, is consistently in the high nanomolar to low picomolar range across various assays. For instance, it has a pKi of approximately 9.5 for the human 5-HT2B receptor.[1] In functional assays, it potently blocks 5-HT-evoked inositol phosphate formation with a pKB of 9.5 and 5-HT-evoked increases in intracellular calcium with a pIC50 of 10.4.[1][4]

Q4: For which cell lines has this compound been validated?

This compound has been extensively characterized in HEK-293 and CHO-K1 cells recombinantly expressing the human 5-HT2B receptor.[1][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable antagonist effect Concentration too low: The concentration of this compound may be insufficient to compete with the 5-HT agonist.Perform a dose-response curve, starting from a low concentration (e.g., 0.1 nM) and increasing up to 10 µM.
Poor compound solubility: this compound may not be fully dissolved in the assay buffer.Prepare stock solutions in an appropriate solvent like DMSO and ensure final solvent concentration in the assay is low (<0.1%) and consistent across all conditions.[3]
Cell line does not express functional 5-HT2B receptors: The target receptor may not be present or functional in your chosen cell line.Confirm 5-HT2B receptor expression using techniques like RT-PCR, Western blot, or radioligand binding. Test for a functional response to a known 5-HT2B agonist.
High background signal or non-specific effects Concentration too high: At very high concentrations, this compound may exhibit off-target effects.Lower the concentration of this compound to a range where it is selective for the 5-HT2B receptor (typically below 1 µM).
Cellular toxicity: The compound or the solvent may be causing cellular stress or death.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to assess cytotoxicity.
Variability in results between experiments Inconsistent agonist concentration: The concentration of the 5-HT agonist used to stimulate the receptor may vary.Use a consistent concentration of the 5-HT agonist, typically at its EC50 or EC80, to ensure a reproducible response.
Differences in cell passage number or density: Cellular responses can change with prolonged culturing or at different confluencies.Use cells within a consistent passage number range and seed them at a uniform density for all experiments.

Quantitative Data Summary

The following tables summarize the reported potency values for this compound in various experimental systems.

Table 1: In Vitro Binding and Functional Antagonist Activity of this compound

Assay TypeCell Line/TissueParameterValueReference
Radioligand BindingCHO-K1 cells (human 5-HT2B)pKi9.5 ± 0.1[1]
Inositol Phosphate FormationHEK-293 cells (human 5-HT2B)pKB9.5 ± 0.1[4]
Intracellular Calcium MobilizationHEK-293 cells (human 5-HT2B)pIC5010.4 ± 0.1[1][4]
Stomach Fundus ContractionRat isolated stomach funduspA29.5 ± 1.1[4]
Jugular Vein RelaxationRat jugular veinpA29.9 ± 0.3[4]

Experimental Protocols

Protocol 1: In Vitro Determination of this compound Potency using a Calcium Mobilization Assay

This protocol outlines a method to determine the IC50 of this compound by measuring its ability to inhibit 5-HT-induced intracellular calcium mobilization in HEK-293 cells expressing the human 5-HT2B receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT2B receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Serotonin (5-HT)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Seeding: Seed HEK-293-h5-HT2B cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the loading solution.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Pre-incubation:

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the respective wells and incubate for 20 minutes at 37°C.[3]

  • Agonist Stimulation and Measurement:

    • Prepare a solution of 5-HT in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject the 5-HT solution into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist-only control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway of the 5-HT2B Receptor

G 5-HT2B Receptor Signaling Pathway Serotonin (5-HT) Serotonin (5-HT) 5-HT2B Receptor 5-HT2B Receptor Serotonin (5-HT)->5-HT2B Receptor Binds & Activates This compound This compound This compound->5-HT2B Receptor Binds & Inhibits Gq/11 Gq/11 5-HT2B Receptor->Gq/11 Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC Activation PKC Activation DAG->PKC Activation Activates

Caption: 5-HT2B receptor activation by serotonin leads to downstream signaling through Gq/11 and PLC.

Experimental Workflow for Determining IC50

G Workflow for IC50 Determination of this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed 5-HT2B expressing cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Pre-incubate with serial dilutions of this compound B->C D Stimulate with 5-HT agonist C->D E Measure fluorescence signal D->E F Normalize data E->F G Plot dose-response curve F->G H Calculate IC50 G->H

Caption: Step-by-step workflow for determining the inhibitory potency (IC50) of this compound.

Logical Relationship for Troubleshooting

G Troubleshooting Logic for Ineffective Antagonism Start No Antagonist Effect Observed Conc Is the this compound concentration sufficient? Start->Conc Sol Is the compound fully dissolved? Conc->Sol Yes IncreaseConc Increase concentration (perform dose-response) Conc->IncreaseConc No Receptor Is the 5-HT2B receptor functional? Sol->Receptor Yes CheckSol Verify solubility and stock solution Sol->CheckSol No ValidateReceptor Confirm receptor expression and agonist response Receptor->ValidateReceptor No

References

Technical Support Center: RS-127445 and Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the potential of the 5-HT2B receptor antagonist, RS-127445, to cross the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: Does this compound cross the blood-brain barrier?

Yes, preclinical studies indicate that this compound has the potential to cross the blood-brain barrier. In vivo studies in rats using positron emission tomography (PET) with a radiolabeled form of the compound, [18F]this compound, have demonstrated good and favorable brain penetration.[1][2]

Q2: Is there quantitative data available on the brain penetration of this compound?

Currently, publicly available literature provides qualitative descriptions of this compound's brain penetration. While PET scans have shown high and fast uptake in the rat brain, specific quantitative metrics such as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) have not been reported.[2]

Q3: What is known about the protein binding of this compound and how might this affect its CNS distribution?

This compound is highly protein-bound, with over 98% of the compound bound to proteins in both blood and brain tissue in rats.[3] High plasma protein binding can limit the fraction of free drug available to cross the BBB. However, as evidence suggests brain penetration does occur, it is likely that the unbound fraction, though small, is sufficient to cross the BBB and engage with its target. The high protein binding within the brain tissue itself may contribute to the retention of the compound in the CNS.

Data Summary: Blood-Brain Barrier Penetration of this compound

ParameterSpeciesMethodResultCitation
Brain PenetrationRatPET Imaging with [18F]this compoundGood brain penetration observed.[1]
Brain UptakeRatPET Imaging with [18F]this compoundHigh and fast uptake in the brain, with peak uptake within 5 minutes.[2]
Protein BindingRatIn vivo studies>98% in both blood and brain.[3]
In vitro PermeabilityNot Availablee.g., PAMPA, Caco-2No publicly available data.
Efflux RatioNot Availablee.g., MDCK-MDR1No publicly available data.
Brain-to-Plasma Ratio (Kp, Kp,uu)Not AvailableIn vivo pharmacokinetic studiesNo publicly available data.

Troubleshooting Experimental Issues

Q4: My in vitro PAMPA-BBB assay shows low permeability for this compound. What could be the issue?

Several factors could contribute to low apparent permeability (Papp) in a Parallel Artificial Membrane Permeability Assay (PAMPA):

  • Compound Solubility: this compound may have limited solubility in the assay buffer. Ensure the compound is fully dissolved in the donor compartment. Consider using a co-solvent, but be mindful of its potential to disrupt the artificial membrane.

  • LogP/Lipophilicity: While a certain degree of lipophilicity is required for passive diffusion, highly lipophilic compounds can sometimes be retained within the lipid membrane, leading to an underestimation of permeability.

  • Incorrect pH: The ionization state of the compound can significantly affect its permeability. Ensure the pH of the donor and acceptor buffers are appropriate for this compound and the experimental question.

Q5: In my cell-based assay (e.g., Caco-2 or MDCK-MDR1), I observe a high efflux ratio (>2) for this compound. What does this indicate?

A high efflux ratio suggests that this compound may be a substrate for active efflux transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which are expressed at the BBB. These transporters actively pump compounds out of the central nervous system, limiting their brain exposure.

  • Next Steps: To confirm this, you can perform the transport assay in the presence of known inhibitors of these transporters (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of an inhibitor would confirm that this compound is a substrate for that transporter.

Q6: My in vivo study in rodents shows a low brain-to-plasma ratio for this compound, despite reports of good brain penetration. What could explain this discrepancy?

  • High Plasma Protein Binding: As mentioned, this compound is highly protein-bound.[3] A total brain-to-plasma ratio (Kp) might be low due to high plasma protein binding, even if the unbound drug readily enters the brain. It is crucial to measure the unbound concentrations in both brain and plasma to calculate the unbound brain-to-plasma ratio (Kp,uu), which is a more accurate measure of BBB penetration.

  • Active Efflux: As suggested by potential in vitro findings, active efflux at the BBB in vivo would limit the net accumulation of the compound in the brain.

  • Rapid Metabolism: The compound might be rapidly metabolized in the brain, leading to lower measured concentrations of the parent drug.

Experimental Protocols

In Vitro BBB Permeability Assessment: PAMPA-BBB Assay

This assay evaluates the passive permeability of a compound across an artificial lipid membrane, mimicking the lipid environment of the BBB.

Methodology:

  • Membrane Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., a mixture of phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Preparation: A solution of this compound is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) in a donor plate.

  • Assay Assembly: The donor plate is placed on top of an acceptor plate containing fresh buffer.

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentrations of this compound in the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) * (Vd + Va)) / (C0 * Vd))

    Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and C0 is the initial concentration in the donor well.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membrane Coat Donor Plate with Lipid Solution assemble Assemble Plate Sandwich prep_membrane->assemble prep_compound Prepare this compound in Donor Buffer prep_compound->assemble prep_acceptor Fill Acceptor Plate with Buffer prep_acceptor->assemble incubate Incubate at Room Temperature assemble->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calculate Calculate Papp Value quantify->calculate InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling (Time Points) cluster_processing Processing & Analysis cluster_calculation Calculation dosing Administer this compound to Rodents blood_collection Collect Blood dosing->blood_collection brain_harvest Harvest Brain dosing->brain_harvest plasma_prep Prepare Plasma blood_collection->plasma_prep brain_homogenize Homogenize Brain brain_harvest->brain_homogenize lcms Quantify by LC-MS/MS plasma_prep->lcms brain_homogenize->lcms pk_params Calculate PK Parameters lcms->pk_params kp_calc Calculate Kp and Kp,uu pk_params->kp_calc

References

Technical Support Center: Managing Variability in Animal Studies with RS-127445

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RS-127445 in animal studies. The information is designed to help manage variability and address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the serotonin 5-HT2B receptor.[1][2] It exhibits high affinity for the 5-HT2B receptor with approximately 1000-fold greater selectivity over the closely related 5-HT2A and 5-HT2C receptors.[1] Its mechanism of action involves blocking the binding of serotonin to the 5-HT2B receptor, thereby inhibiting its downstream signaling pathways. This receptor is a Gq/G11 protein-coupled receptor, and its activation typically leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[3][4]

Q2: I am observing high variability in the response to this compound in my animal cohort. What are the potential sources of this variability?

High variability in in-vivo studies with this compound can stem from several factors:

  • High Plasma Protein Binding: this compound is more than 98% bound to plasma proteins in both blood and brain.[5] This means only a small fraction of the administered dose is free to interact with the 5-HT2B receptor. Minor variations in protein levels between animals can lead to significant differences in the free, active concentration of the drug, resulting in variable efficacy.

  • Route of Administration: The bioavailability of this compound is highly dependent on the route of administration. In rats, the bioavailability is approximately 14% when administered orally and 60% via intraperitoneal (i.p.) injection.[1] Inconsistent administration technique can, therefore, be a major source of variability.

  • Animal Species and Strain: The structure and function of the 5-HT2B receptor can differ between species. For instance, the human 5-HT2B receptor is composed of 481 amino acids, while in rats it is 479 and in mice 504. These differences can affect ligand binding and functional responses.

  • Metabolism: Like many drugs, this compound is metabolized by cytochrome P450 (CYP) enzymes. The activity of these enzymes can vary between individual animals due to genetic factors, diet, and exposure to other compounds, leading to differences in the drug's half-life and exposure.

  • Pathophysiological State of the Animal Model: The expression of 5-HT2B receptors can be altered in disease states. For example, 5-HT2B receptor expression is upregulated in the right ventricle of mice with pressure overload-induced right ventricular failure.[6] This can lead to a different response to this compound in diseased animals compared to healthy controls.

Q3: What are the potential off-target effects of this compound?

While this compound is highly selective for the 5-HT2B receptor, it is important to be aware of potential off-target effects, especially at higher concentrations. Although it has approximately 1000-fold lower affinity for 5-HT2A and 5-HT2C receptors, at high doses, it may interact with these receptors. A study using [18F]this compound for PET imaging in rats showed high non-specific binding, particularly in the white matter of the brain, suggesting potential interactions with other molecules in this region.[7] Researchers should always include appropriate controls to distinguish between 5-HT2B-mediated effects and potential off-target effects.

Q4: My in vitro and in vivo results with this compound are not correlating. What could be the issue?

Discrepancies between in vitro and in vivo results are common in drug research. For this compound, some key factors to consider are:

  • Pharmacokinetics: As mentioned, the high plasma protein binding and route-dependent bioavailability of this compound mean that the effective concentration at the target tissue in vivo can be much lower than the concentration used in in vitro assays.

  • Metabolism: The compound may be metabolized in vivo to less active or inactive compounds, which would not be accounted for in in vitro systems.

  • Blood-Brain Barrier Penetration: For central nervous system (CNS) studies, while this compound does penetrate the brain, the concentration may not be sufficient to elicit the same level of response as seen in cell-based assays.[7]

  • Complex Biological Environment: The in vivo environment is significantly more complex than an in vitro setting. The presence of endogenous ligands, interactions with other cell types, and complex signaling networks can all influence the drug's effect.

Troubleshooting Guides

Issue 1: Inconsistent or Lack of Efficacy in a Cardiovascular Animal Model
  • Potential Cause: Insufficient free drug concentration at the target tissue due to high plasma protein binding.

  • Troubleshooting Steps:

    • Verify Dose and Route of Administration: Ensure the dose is appropriate for the animal model and that the administration route is consistent. For cardiovascular studies in mice, doses of 5 mg/kg/day of the related 5-HT2B antagonist SB204741 have been used.[6] Higher doses of this compound (10-30 mg/kg, i.p.) were required to see effects on colonic motility in rats.[5]

    • Consider a Different Formulation: The vehicle used to dissolve this compound can impact its solubility and absorption. A commonly used vehicle is a mixture of ethanol, propylene glycol, and water (10:50:40, v/v/v).[1]

    • Assess Target Engagement: If possible, measure the concentration of this compound in the target tissue (e.g., heart) to confirm that it is reaching its site of action. This can be done using techniques like liquid chromatography-mass spectrometry (LC-MS).

Issue 2: Unexpected Behavioral Effects in a CNS Animal Model
  • Potential Cause: Off-target effects or non-specific binding.

  • Troubleshooting Steps:

    • Perform a Dose-Response Study: Determine if the unexpected behavioral effects are dose-dependent. This can help identify a therapeutic window where on-target effects are observed without significant off-target effects.

    • Use a Structurally Different 5-HT2B Antagonist: To confirm that the observed effect is mediated by 5-HT2B receptor antagonism, consider using a different, structurally unrelated 5-HT2B antagonist as a control.

    • Evaluate Locomotor Activity: Some behavioral changes may be secondary to effects on general locomotor activity. Always include an assessment of locomotor activity to rule out this confounding factor.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (5 mg/kg)Intraperitoneal Administration (5 mg/kg)Intravenous Administration (5 mg/kg)
Peak Plasma Concentration (Cmax) 75.7 ± 48.1 ng/mL417 ± 298 ng/mL1550 ± 220 ng/mL
Time to Peak Concentration (Tmax) 0.25 hours0.08 hours0.08 hours
Bioavailability 14%60%100%
Terminal Elimination Half-life (t1/2) ~1.7 hours~1.7 hours~1.7 hours

Data summarized from Bonhaus et al. (1999).[1]

Table 2: In Vitro Functional Activity of this compound

AssayAgonistThis compound ActivityPotency
Inositol Phosphate Formation (HEK-293 cells) 5-HTAntagonistpKB = 9.5 ± 0.1
Intracellular Calcium Increase (HEK-293 cells) 5-HTAntagonistpIC50 = 10.4 ± 0.1
Rat Stomach Fundus Contraction 5-HTAntagonistpA2 = 9.5 ± 1.1
Rat Jugular Vein Relaxation (±)α-methyl-5-HTAntagonistpA2 = 9.9 ± 0.3

Data summarized from Bonhaus et al. (1999).[1]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Rats for Cardiovascular Studies
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Allow animals to acclimatize to the housing facility for at least 3-5 days before the experiment.

  • Formulation of this compound:

    • Prepare a stock solution of this compound in a vehicle of 10% ethanol, 50% propylene glycol, and 40% water (v/v/v).[1]

    • The final concentration should be adjusted to deliver the desired dose in a volume of 1-2 mL/kg.

  • Dosing:

    • For intraperitoneal (i.p.) administration, gently restrain the rat and inject the solution into the lower right quadrant of the abdomen.

    • For oral administration, use oral gavage.

    • A typical dose used in pharmacokinetic studies is 5 mg/kg.[1] For efficacy studies, higher doses (e.g., 10-30 mg/kg) may be necessary due to high protein binding.[5]

  • Blood Sampling (for pharmacokinetic studies):

    • Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Tissue Collection (for pharmacodynamic studies):

    • At the end of the study, euthanize the animals and collect the target tissues (e.g., heart, aorta).

    • Process the tissues for the desired analysis (e.g., histology, gene expression, protein analysis).

Protocol 2: Assessment of Target Engagement in a CNS Model
  • Animal Model: Male C57BL/6J mice.

  • Drug Administration: Administer this compound or vehicle via i.p. injection at the desired dose.

  • Ex Vivo Receptor Occupancy Assay:

    • At a specified time after drug administration (e.g., 30 minutes, corresponding to near Tmax for i.p. administration), euthanize the mice and rapidly dissect the brain.

    • Homogenize the brain tissue in a suitable buffer.

    • Perform a radioligand binding assay on the brain homogenates using a radiolabeled 5-HT2B receptor agonist or antagonist to determine the degree of receptor occupancy by this compound.

  • Behavioral Assessment (Indirect Target Engagement):

    • Select a behavioral paradigm known to be modulated by the 5-HT2B receptor.

    • Administer this compound at various doses and assess its effect on the behavioral endpoint. A dose-dependent inhibition of a 5-HT2B agonist-induced behavior would suggest target engagement.

Mandatory Visualization

5-HT2B_Receptor_Signaling_Pathway Serotonin Serotonin (5-HT) HTR2B 5-HT2B Receptor Serotonin->HTR2B RS127445 This compound RS127445->HTR2B Gq_G11 Gq/G11 HTR2B->Gq_G11 activates PLC Phospholipase C (PLC) Gq_G11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: 5-HT2B receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Variability_Management start Start: Experiment Planning animal_selection Animal Selection (Species, Strain, Sex, Age) start->animal_selection acclimatization Acclimatization (min. 3-5 days) animal_selection->acclimatization randomization Randomization to Treatment Groups acclimatization->randomization formulation This compound Formulation (Consistent Vehicle & Concentration) randomization->formulation administration Consistent Administration (Route, Time, Technique) formulation->administration monitoring In-life Monitoring (Health, Behavior) administration->monitoring data_collection Data Collection (Blinded Assessment) monitoring->data_collection analysis Statistical Analysis (Appropriate Tests) data_collection->analysis end End: Interpretation of Results analysis->end

Caption: Workflow for managing variability in animal studies with this compound.

References

Validation & Comparative

A Comparative Guide to 5-HT2B Antagonists: RS-127445 vs. SB-204741

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable antagonist is critical for the accurate investigation of 5-HT2B receptor function and for the development of novel therapeutics. This guide provides a detailed, data-driven comparison of two prominent 5-HT2B receptor antagonists: RS-127445 and SB-204741.

This publication objectively evaluates the performance of these compounds, presenting supporting experimental data to inform the selection process for specific research applications.

Data Presentation

The following tables summarize the key quantitative data for this compound and SB-204741, focusing on their in vitro pharmacology and pharmacokinetic profiles.

Table 1: In Vitro Pharmacology
ParameterThis compoundSB-204741Reference(s)
Binding Affinity (pKi) 9.5 ± 0.17.1 - 7.95[1][2]
Functional Antagonism (pA2/pKB) 9.5 ± 1.1 (pA2, rat stomach fundus) 9.5 ± 0.1 (pKB, IP formation)7.95 (pA2, rat stomach fundus)[1]
Functional Antagonism (pIC50) 10.4 ± 0.1 (intracellular calcium)Not explicitly reported[1]
Selectivity over 5-HT2A ~1000-foldHigh, pKi < 5.2[1]
Selectivity over 5-HT2C ~1000-fold~20 to 135-fold[1][2]
Intrinsic Activity No detectable intrinsic activityNot reported to have agonist activity[1]
Table 2: Pharmacokinetic Properties
ParameterThis compound (in rats)SB-204741Reference(s)
Oral Bioavailability 14%Data not available[1]
Intraperitoneal Bioavailability 60%Data not available[1]
Terminal Elimination Half-life ~1.7 hoursData not available[1]
Route of Administration in Studies Oral, Intraperitoneal, IntravenousIntraperitoneal[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the presented data.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the antagonist for the 5-HT2B receptor.

General Protocol:

  • Membrane Preparation:

    • Cells stably expressing the human 5-HT2B receptor (e.g., CHO-K1 or HEK-293 cells) are harvested.

    • The cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Competition Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added:

      • A fixed concentration of a radiolabeled ligand that binds to the 5-HT2B receptor (e.g., [³H]-5-HT).

      • Increasing concentrations of the unlabeled antagonist (this compound or SB-204741).

      • The prepared cell membranes.

    • The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value of the antagonist (the concentration that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism Assay (Inositol Phosphate Accumulation)

Objective: To determine the functional potency (pKB) of the antagonist in blocking 5-HT-induced Gq signaling.

General Protocol:

  • Cell Culture and Labeling:

    • HEK-293 cells expressing the human 5-HT2B receptor are cultured.

    • The cells are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Antagonist and Agonist Treatment:

    • The cells are pre-incubated with various concentrations of the antagonist (this compound or SB-204741).

    • A fixed concentration of the agonist 5-HT is then added to stimulate the 5-HT2B receptors.

  • Inositol Phosphate Extraction and Measurement:

    • The incubation is stopped, and the inositol phosphates (IPs) are extracted from the cells.

    • The total [³H]-inositol phosphates are separated by ion-exchange chromatography.

    • The amount of radioactivity corresponding to the accumulated IPs is quantified by liquid scintillation counting.

  • Data Analysis:

    • The ability of the antagonist to inhibit the 5-HT-stimulated IP accumulation is plotted against the antagonist concentration.

    • The Schild regression analysis is used to determine the pKB value, which represents the negative logarithm of the antagonist's dissociation constant.

Mandatory Visualization

5-HT2B Receptor Signaling Pathway

5-HT2B Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5-HT 5-HT (Serotonin) 5-HT2B_R 5-HT2B Receptor 5-HT->5-HT2B_R Binds Gq_protein Gq/11 5-HT2B_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: Canonical Gq-coupled signaling pathway of the 5-HT2B receptor.

Experimental Workflow for Antagonist Characterization

Experimental Workflow cluster_invitro In Vitro Characterization cluster_data Data Analysis cluster_invivo In Vivo Evaluation cluster_comparison Comparative Analysis A Radioligand Binding Assay D Determine Ki (Binding Affinity) A->D B Functional Antagonism Assay (e.g., IP Accumulation) E Determine pA2/pKB (Functional Potency) B->E C Selectivity Profiling (Binding to other receptors) F Assess Selectivity Fold C->F H Compare Potency, Selectivity, and Pharmacokinetics D->H E->H F->H G Pharmacokinetic Studies (e.g., Oral Bioavailability, Half-life) G->H

Caption: A logical workflow for the characterization and comparison of 5-HT2B antagonists.

Comparison Summary

Based on the available data, both this compound and SB-204741 are effective 5-HT2B receptor antagonists. However, they exhibit distinct profiles that may make one more suitable than the other for specific research needs.

This compound stands out for its exceptionally high affinity and selectivity for the 5-HT2B receptor, with approximately 1000-fold greater selectivity over the 5-HT2A and 5-HT2C subtypes.[1] Its pharmacokinetic profile in rats has been characterized, demonstrating oral bioavailability, which is a significant advantage for in vivo studies requiring oral administration.[1] The terminal elimination half-life of around 1.7 hours suggests a relatively short duration of action.[1]

SB-204741 is also a potent and selective 5-HT2B antagonist, though the reported data on its affinity and selectivity vary between sources.[1][2] While it demonstrates clear selectivity over 5-HT2A and 5-HT2C receptors, the degree of this selectivity appears to be less pronounced than that of this compound.[1][2] A significant gap in the publicly available data for SB-204741 is its pharmacokinetic profile, including oral bioavailability and half-life. The majority of in vivo studies have utilized intraperitoneal administration.[2]

  • For studies demanding the highest possible selectivity and where oral administration is preferred, This compound appears to be the superior choice based on the available data. Its well-documented high affinity and selectivity minimize the potential for off-target effects.

  • SB-204741 remains a valuable and widely used tool for investigating 5-HT2B receptor function, particularly in in vitro settings or in vivo studies where intraperitoneal administration is acceptable. Researchers should be mindful of the reported variations in its selectivity profile.

Ultimately, the choice between this compound and SB-204741 will depend on the specific requirements of the experimental design, including the desired level of selectivity, the intended route of administration for in vivo studies, and the need for a well-characterized pharmacokinetic profile.

References

A Head-to-Head Comparison of RS-127445 and PRX-08066 for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the role of the 5-hydroxytryptamine 2B (5-HT2B) receptor in physiological and pathological processes, the selection of a suitable antagonist is critical. This guide provides a comprehensive comparison of two widely used selective 5-HT2B antagonists, RS-127445 and PRX-08066, to aid in the selection process for in vivo studies. Both compounds are potent and selective antagonists of the 5-HT2B receptor, a G-protein coupled receptor implicated in a variety of conditions, including pulmonary arterial hypertension (PAH), fibrosis, and certain cancers.[1][2]

Molecular and Pharmacokinetic Profile

A summary of the key molecular and pharmacokinetic parameters of this compound and PRX-08066 is presented below. While both are potent antagonists, they exhibit differences in their binding affinities and in vivo behavior that may influence experimental design and outcomes.

ParameterThis compoundPRX-08066
Target 5-HT2B Receptor Antagonist5-HT2B Receptor Antagonist
Binding Affinity pKi of 9.5[3]Ki of 3.4 nM[4]
Selectivity >1000-fold selective over other 5-HT receptors (5-HT2A, 5-HT2C) and numerous other receptors and ion channels.[3][5]High selectivity over the closely related 5-HT2A and 5-HT2C receptors.[2]
Administration Route Oral, Intraperitoneal, Intravenous[6]Oral[7]
Bioavailability (Rat) Oral: 14%, Intraperitoneal: 60% (at 5 mg/kg)[3][6]Orally active[4]
Terminal Half-life (Rat) ~1.7 hours[3][6]Not specified
Protein Binding >98% in blood and brain[3]Not specified

In Vivo Efficacy and Applications

Both this compound and PRX-08066 have demonstrated efficacy in various in vivo models, primarily through their ability to block 5-HT2B receptor-mediated signaling.

This compound:

This compound has been utilized in a range of in vivo studies to probe the function of the 5-HT2B receptor. Notably, it has been shown to dose-dependently reduce fecal output in rats, suggesting a role for the 5-HT2B receptor in regulating colonic motility.[3][8] In vivo electrophysiology studies in rats have also employed this compound to investigate the role of 5-HT2B receptors in the central nervous system, particularly in modulating dopamine and serotonin neuronal activity.[9]

PRX-08066:

PRX-08066 has been extensively studied in preclinical models of pulmonary arterial hypertension (PAH). In the monocrotaline (MCT)-induced PAH rat model, oral administration of PRX-08066 significantly reduced the elevation in pulmonary artery pressure and right ventricular hypertrophy.[7] Furthermore, it improved right ventricular ejection fraction, indicating a cardioprotective effect.[7] These findings highlight its potential as a therapeutic agent for PAH by targeting the vasoconstrictive and proliferative effects of serotonin in the pulmonary vasculature.[1][7] PRX-08066 has also been investigated for its anti-proliferative effects in neuroendocrine tumor models.[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated using Graphviz.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 5HT 5-HT 5HT2BR 5-HT2B Receptor 5HT->5HT2BR Binds Gq_11 Gq/11 5HT2BR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway Ca2->MAPK PKC->MAPK Activates Proliferation Cell Proliferation & Remodeling MAPK->Proliferation Leads to This compound This compound This compound->5HT2BR Blocks PRX-08066 PRX-08066 PRX-08066->5HT2BR Blocks

Caption: Simplified signaling pathway of the 5-HT2B receptor and points of antagonism by this compound and PRX-08066.

G cluster_setup Experimental Setup cluster_assessment In Vivo Assessment cluster_exvivo Ex Vivo Analysis Animals Rodent Model (e.g., Rat) Induction Disease Induction (e.g., Monocrotaline for PAH) Animals->Induction Treatment Treatment Groups: - Vehicle - this compound - PRX-08066 Induction->Treatment Hemodynamics Hemodynamic Monitoring (e.g., Pulmonary Artery Pressure) Treatment->Hemodynamics Function Organ Function Assessment (e.g., Echocardiography) Treatment->Function Behavior Behavioral Analysis (e.g., Motility Studies) Treatment->Behavior Biomarkers Biomarker Analysis (e.g., qPCR, Western Blot) Hemodynamics->Biomarkers Histology Histological Analysis (e.g., Tissue Staining) Function->Histology

Caption: General experimental workflow for in vivo studies comparing 5-HT2B receptor antagonists.

Experimental Protocols

Detailed below are representative experimental protocols for in vivo studies involving 5-HT2B receptor antagonists.

Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats (Adapted for PRX-08066 studies)
  • Animal Model: Male Sprague-Dawley rats are used.

  • Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (MCT; e.g., 40-60 mg/kg) is administered to induce PAH. Control animals receive a vehicle injection.

  • Treatment: Beginning on the day of MCT injection or after a specified period to allow for disease development, rats are randomly assigned to treatment groups. PRX-08066 is administered orally (e.g., 50 or 100 mg/kg, twice daily) for a duration of several weeks (e.g., 5 weeks).[7] A vehicle control group is included.

  • In Vivo Measurements:

    • Hemodynamics: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right jugular vein and advanced into the pulmonary artery to measure pulmonary artery pressure.[7]

    • Echocardiography: Right ventricular function and dimensions are assessed non-invasively via echocardiography at baseline and throughout the study.

  • Ex Vivo Analysis:

    • Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of RV weight to LV+S weight (Fulton's Index) and RV weight to body weight are calculated as indices of right ventricular hypertrophy.[7]

    • Histology: Lung tissues are collected, fixed, and sectioned for histological analysis of pulmonary vascular remodeling, including medial wall thickness and lumen occlusion.[7]

Assessment of Gastrointestinal Motility in Rats (Adapted for this compound studies)
  • Animal Model: Male Wistar rats are used.

  • Treatment: this compound is administered via oral gavage, intraperitoneal, or intravenous injection at various doses (e.g., 1-30 mg/kg).[3] A vehicle control group is included.

  • Measurement of Fecal Output: Following administration, rats are housed individually in cages with a wire mesh floor. Fecal pellets are collected and counted at specified time intervals to assess the effect of the compound on colonic transit.[3]

  • In Vitro Contractility Studies (Optional): To complement the in vivo findings, isolated sections of the rat stomach fundus or colon can be mounted in an organ bath. The effect of this compound on 5-HT-induced muscle contractions can be measured to determine its antagonist properties at the tissue level.[6]

Conclusion

Both this compound and PRX-08066 are valuable tools for the in vivo investigation of 5-HT2B receptor function. The choice between them may depend on the specific research question and experimental model. PRX-08066 has a well-documented profile in the context of pulmonary arterial hypertension, with demonstrated efficacy in a relevant disease model.[7] this compound offers flexibility in administration routes and has been characterized in studies of gastrointestinal and central nervous system function.[3][6][9] Researchers should consider the differences in their pharmacokinetic profiles and the existing body of literature when designing their in vivo studies.

References

A Comparative Guide to Selective 5-HT2B Receptor Antagonists: Alternatives to RS-127445

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of selective 5-hydroxytryptamine 2B (5-HT2B) receptor antagonists, offering viable alternatives to the widely used research compound, RS-127445. The 5-HT2B receptor, a G protein-coupled receptor (GPCR), is implicated in a range of physiological and pathological processes, including cardiovascular function, fibrosis, and irritable bowel syndrome (IBS). Consequently, the development of selective antagonists is of significant interest for both basic research and therapeutic applications. This document outlines the pharmacological profiles, experimental data, and key methodologies for a selection of notable 5-HT2B antagonists.

Comparative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/pA2/pKi) of several selective 5-HT2B receptor antagonists. Data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparisons are best made from studies employing identical experimental conditions.

Compound5-HT2B Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)Selectivity (5-HT2B vs. 5-HT2A/2C)Functional Potency (IC50/pA2/pKi)
This compound ~1>1000>1000>1000-foldpA2 = 9.5
PRX-08066 3.4[1]>1000>1000>294-foldIC50 = 12 nM (MAPK activation)[1]
Amisulpride 13[2]Weak affinity[3]Weak affinity[3]ModerateNot extensively characterized for 5-HT2B functional antagonism
EGIS-7625 pKi = 9.0 (approx. 0.1 nM)[4][5]pKi = 6.2 (approx. 631 nM)[4][5]pKi = 7.7 (approx. 20 nM)[4][5]High (approx. 6310-fold vs 5-HT2A; 200-fold vs 5-HT2C)Not specified in provided results
SB 204741 pKi = 7.1 (approx. 79 nM)[5][6]pKi < 5.2 (>6310 nM)[7]pKi = 5.82 (approx. 1514 nM)[7]High (>80-fold vs 5-HT2A; >19-fold vs 5-HT2C)pA2 = 7.95[7]
LY 272015 PotentModerateModerateModerateAntagonist at 5-HT2B[8]
VU0530244 Low nMHigh selectivityHigh selectivityHighPotent antagonist
VU0631019 Low nMHigh selectivityHigh selectivityHighPotent antagonist

Note: Ki values are indicative of binding affinity, where a lower value signifies higher affinity. Selectivity is calculated as the ratio of Ki values (Ki of off-target receptor / Ki of 5-HT2B receptor). pKi and pA2 are the negative logarithms of the Ki and A2 values, respectively, with higher values indicating greater potency.

Key Alternatives to this compound: A Closer Look

PRX-08066: This compound stands out as a highly selective and potent 5-HT2B antagonist with a Ki of 3.4 nM.[1] It has been investigated for its potential therapeutic effects in pulmonary arterial hypertension (PAH).[1] In vitro studies have demonstrated its ability to inhibit 5-HT-induced mitogen-activated protein kinase (MAPK) activation with an IC50 of 12 nM.[1]

Amisulpride: While primarily known as an atypical antipsychotic with high affinity for dopamine D2 and D3 receptors, amisulpride also exhibits a notable affinity for the 5-HT2B receptor with a Ki of 13 nM.[2] However, its affinity for other serotonin receptor subtypes, such as 5-HT2A and 5-HT7, is less characterized, and it is generally considered to have low affinity for most other serotonin receptors.[3][9]

EGIS-7625: This compound is a potent and selective 5-HT2B receptor antagonist with a pKi of 9.0.[4][5] It displays significantly lower affinity for the 5-HT2A and 5-HT2C receptors, with pKi values of 6.2 and 7.7, respectively, indicating a high degree of selectivity.[4][5]

SB 204741: A well-established and selective 5-HT2B antagonist, SB 204741 has a pKi of 7.1 for the human 5-HT2B receptor.[5][6] It exhibits over 135-fold selectivity over the 5-HT2C receptor and even greater selectivity over the 5-HT2A receptor.[3][7]

Novel Compounds: Recent high-throughput screening campaigns have identified novel and potent 5-HT2B antagonists, such as VU0530244 and VU0631019.[10] These compounds are reported to have low nanomolar potency and high selectivity, with the added benefit of being peripherally restricted, which could minimize central nervous system side effects.[10] Another novel pyridinylpiperazine derivative, MARY1, has been identified as a highly selective 5-HT2B antagonist with a Ki of 764 nM.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the canonical 5-HT2B receptor signaling pathway and a typical experimental workflow for screening 5-HT2B antagonists.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT2B 5-HT2B Receptor Gq Gq/11 Protein HT2B->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Proliferation, Contraction) Ca->Downstream MAPK MAPK Pathway PKC->MAPK Activates MAPK->Downstream Serotonin Serotonin (5-HT) Serotonin->HT2B Activates Antagonist 5-HT2B Antagonist Antagonist->HT2B Blocks

Canonical 5-HT2B Receptor Gq Signaling Pathway

G cluster_workflow GPCR Antagonist Screening Workflow start Start assay_dev Assay Development (e.g., Calcium Flux Assay) start->assay_dev hts High-Throughput Screening (HTS) of Compound Library assay_dev->hts hit_id Hit Identification (Compounds showing inhibitory activity) hts->hit_id hit_val Hit Validation (Confirmation of activity and dose-response) hit_id->hit_val secondary_assays Secondary Assays (e.g., Radioligand Binding for Affinity) hit_val->secondary_assays selectivity Selectivity Profiling (Testing against other receptors, e.g., 5-HT2A/2C) secondary_assays->selectivity lead_opt Lead Optimization (Structure-Activity Relationship studies) selectivity->lead_opt end End lead_opt->end

Typical Workflow for GPCR Antagonist Screening

Detailed Experimental Protocols

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound for the 5-HT2B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human 5-HT2B receptor (e.g., CHO-K1 or HEK293 cells).[12]

  • Radioligand: [3H]-Serotonin ([3H]-5-HT) or another suitable radiolabeled 5-HT2B ligand.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT2B ligand (e.g., unlabeled serotonin or a potent antagonist).

  • Test Compounds: Serial dilutions of the antagonist being tested.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[13]

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[13]

  • Filtration Apparatus (Cell Harvester).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell pellets on ice and homogenize in cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in assay buffer. Determine protein concentration.[13][14]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitor binding (radioligand + test compound at various concentrations).[14]

  • Incubation: Add cell membranes, radioligand, and either buffer, non-specific control, or test compound to the wells. Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C) to reach equilibrium.[13][14]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.[14]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[14]

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[14]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[13]

Calcium Flux Functional Assay (FLIPR)

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a 5-HT2B receptor agonist.

Materials:

  • Cells: A cell line stably expressing the human 5-HT2B receptor (e.g., HEK293 or CHO-K1).

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM, Fluo-8 AM, or a component of a commercial kit like the FLIPR Calcium Assay Kits.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES is commonly used.

  • 5-HT2B Agonist: Serotonin (5-HT) or another suitable agonist.

  • Test Compounds: Serial dilutions of the antagonist being tested.

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.[15]

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.[15]

  • Compound Pre-incubation: Add the test antagonist at various concentrations to the wells and incubate for a period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Measurement: Place the plate in the FLIPR instrument. The instrument will first measure the baseline fluorescence.

  • Agonist Addition: The instrument's integrated liquid handler adds a pre-determined concentration of the 5-HT2B agonist (typically the EC80 concentration to ensure a robust signal for inhibition).

  • Signal Detection: The instrument continues to measure the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis: The antagonist's potency is determined by measuring the reduction in the agonist-induced calcium signal. The data is plotted as the percentage of inhibition versus the log concentration of the antagonist to calculate the IC50 value.

Conclusion

While this compound remains a valuable tool for 5-HT2B receptor research, a growing number of potent and selective alternatives are now available. Compounds such as PRX-08066, EGIS-7625, and SB 204741 offer comparable or, in some cases, improved pharmacological profiles. The emergence of novel, peripherally restricted antagonists like VU0530244 and VU0631019 further expands the toolkit for investigating the physiological and pathological roles of the 5-HT2B receptor, particularly in peripheral tissues, without the confounding effects of central nervous system activity. The selection of an appropriate antagonist will depend on the specific requirements of the research, including the desired potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a foundation for the in vitro characterization and comparison of these valuable research compounds.

References

Validating the Antagonist Activity of RS-127445 in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the antagonist activity of RS-127445, a potent and selective 5-hydroxytryptamine 2B (5-HT2B) receptor antagonist, in a novel cell line. We offer a comparative analysis of this compound against other common 5-HT2B antagonists, supported by experimental data and detailed protocols to ensure robust and reproducible results.

Introduction to this compound and 5-HT2B Receptor Antagonism

This compound is a high-affinity, selective, and orally bioavailable antagonist of the 5-HT2B receptor, demonstrating a pKi of 9.5.[1] Its high selectivity, over 1000-fold compared to other serotonin receptor subtypes, makes it a valuable tool for investigating 5-HT2B receptor-mediated processes.[1][2] The 5-HT2B receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gq/11 pathway upon activation by serotonin (5-HT). This activation stimulates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger an increase in intracellular calcium ([Ca2+]) and activate protein kinase C (PKC), respectively.[3] Antagonists of the 5-HT2B receptor are of significant interest for their therapeutic potential in various disorders, including pulmonary arterial hypertension and valvular heart disease.

Comparative Analysis of 5-HT2B Receptor Antagonists

To effectively evaluate the antagonist activity of this compound, it is crucial to compare its performance against other established 5-HT2B antagonists. The following table summarizes key quantitative data for this compound and its alternatives.

CompoundpKipA2 / pKBpIC50 (Calcium Flux)Cell Line
This compound 9.5[1][2]9.5 (pA2, rat stomach fundus)[2] 9.5 (pKB, IP formation)[2]10.4[2][4]CHO-K1, HEK-293[2]
SB-204741 7.1 - 7.95[5][6]7.95 (pA2)[7]70 nM (IC50)CHO-K1
LY-272015 High Affinity---
Terguride ----
SB-206553 --5.4 nM (IC50)CHO-K1

Experimental Protocols

This section provides detailed methodologies for establishing a new 5-HT2B expressing cell line and subsequently validating the antagonist activity of this compound.

Part 1: Generation of a Stable Cell Line Expressing the 5-HT2B Receptor

A critical first step is the generation of a stable cell line that reliably expresses the human 5-HT2B receptor.

Workflow for Stable Cell Line Generation

G cluster_0 Plasmid Preparation cluster_1 Transfection and Selection cluster_2 Validation of Expression p1 Obtain human 5-HT2B receptor cDNA p2 Clone into a mammalian expression vector (containing a selectable marker, e.g., neomycin resistance) p1->p2 t1 Transfect the chosen host cell line (e.g., HEK-293, CHO-K1) p2->t1 t2 Apply selection pressure with the appropriate antibiotic (e.g., G418 for neomycin resistance) t1->t2 t3 Isolate and expand antibiotic-resistant colonies t2->t3 v1 Confirm receptor expression via Western Blot or qPCR t3->v1 v2 Assess functional receptor expression using a known agonist (e.g., 5-HT) in a calcium flux or IP1 accumulation assay v1->v2

Caption: Workflow for generating a stable cell line.

Detailed Protocol:

  • Vector Construction: Subclone the full-length human 5-HT2B receptor cDNA into a suitable mammalian expression vector that contains a selectable marker, such as neomycin (G418) or puromycin resistance.

  • Cell Culture and Transfection:

    • Culture a suitable host cell line (e.g., HEK-293 or CHO-K1) in the recommended growth medium.

    • Transfect the cells with the 5-HT2B receptor expression vector using a standard transfection reagent (e.g., Lipofectamine).

  • Selection of Stable Clones:

    • 48 hours post-transfection, begin the selection process by adding the appropriate antibiotic to the culture medium.

    • Determine the optimal antibiotic concentration by performing a kill curve on the untransfected parental cell line beforehand.

    • Replace the medium with fresh, antibiotic-containing medium every 3-4 days.

    • Monitor the cells for the formation of resistant colonies over 2-3 weeks.

  • Isolation and Expansion:

    • Once colonies are visible, isolate them using cloning cylinders or by limiting dilution.

    • Expand each clone in individual culture vessels.

  • Validation of Receptor Expression:

    • Western Blotting: Confirm the expression of the 5-HT2B receptor protein in the cell lysates of the expanded clones.

    • Quantitative PCR (qPCR): Verify the presence of 5-HT2B receptor mRNA.

    • Functional Validation: Perform a preliminary functional assay (calcium flux or inositol phosphate accumulation) using a known 5-HT2B agonist (e.g., serotonin) to confirm that the expressed receptor is functional.

Part 2: Functional Assays for Antagonist Validation

The following functional assays are essential for quantifying the antagonist activity of this compound.

This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, providing a robust measure of Gq-coupled receptor activation.

Experimental Workflow for IP1 Accumulation Assay

G s1 Seed 5-HT2B expressing cells in a 96-well plate s2 Pre-incubate cells with varying concentrations of this compound or other antagonists s1->s2 s3 Stimulate cells with a fixed concentration of 5-HT (EC80) s2->s3 s4 Lyse cells and add detection reagents (e.g., HTRF-based IP-One kit) s3->s4 s5 Measure the signal (e.g., HTRF ratio) s4->s5 s6 Plot the response against the antagonist concentration to determine the IC50 value s5->s6

Caption: IP1 accumulation assay workflow.

Detailed Protocol:

  • Cell Seeding: Seed the stably transfected cells into a 96-well, white, solid-bottom plate and culture overnight.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound and other test antagonists.

    • Remove the culture medium from the cells and add the antagonist dilutions.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of a 5-HT2B agonist (e.g., serotonin at its EC80 concentration) to all wells, except for the negative control.

    • Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.

  • Detection:

    • Lyse the cells and add the IP1 detection reagents according to the manufacturer's protocol (e.g., an HTRF-based IP-One assay kit).

    • Incubate to allow for the detection reaction to occur.

  • Data Analysis:

    • Measure the fluorescence signal using an HTRF-compatible plate reader.

    • Calculate the percent inhibition of the agonist response for each antagonist concentration.

    • Plot the percent inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay directly measures the increase in intracellular calcium concentration following receptor activation.

Experimental Workflow for Calcium Flux Assay

G c1 Seed 5-HT2B expressing cells in a 96-well, black-walled, clear-bottom plate c2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) c1->c2 c3 Pre-incubate with varying concentrations of This compound or other antagonists c2->c3 c4 Measure baseline fluorescence c3->c4 c5 Inject a fixed concentration of 5-HT (EC80) and immediately measure the kinetic fluorescence response c4->c5 c6 Determine the peak fluorescence response and calculate the IC50 value c5->c6

Caption: Calcium flux assay workflow.

Detailed Protocol:

  • Cell Seeding: Seed the stably transfected cells into a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Incubate for approximately 1 hour at 37°C.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound and other test antagonists.

    • Add the antagonist dilutions to the dye-loaded cells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Measurement:

    • Use a fluorescence plate reader with kinetic read capability and automated injectors (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence for a short period.

    • Inject a fixed concentration of a 5-HT2B agonist (e.g., serotonin at its EC80 concentration) into the wells and immediately begin measuring the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data to the response of the agonist alone.

    • Plot the normalized response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway of the 5-HT2B Receptor

Understanding the signaling cascade initiated by 5-HT2B receptor activation is fundamental to interpreting the results of antagonist validation assays.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol HT2BR 5-HT2B Receptor Gq Gq/11 HT2BR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream\nCellular Responses Downstream Cellular Responses Ca_release->Downstream\nCellular Responses PKC->Downstream\nCellular Responses Serotonin Serotonin (5-HT) Serotonin->HT2BR Activates RS127445 This compound (Antagonist) RS127445->HT2BR Blocks

Caption: 5-HT2B receptor signaling pathway.

This guide provides the necessary tools and information to confidently validate the antagonist activity of this compound in a new cell line. By following these detailed protocols and utilizing the comparative data, researchers can generate high-quality, reliable data to advance their drug discovery and development efforts.

References

RS-127445: A Comparative Analysis of Serotonin Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of RS-127445 across various serotonin (5-HT) receptor subtypes. The data presented herein demonstrates the high selectivity of this compound for the 5-HT2B receptor, a critical aspect for its use as a research tool and potential therapeutic agent.

Data Summary: Binding Affinity of this compound for Serotonin Receptors

The following table summarizes the binding affinities of this compound for a range of human and rodent serotonin receptors. The data, presented as pKi values, clearly illustrates the compound's selectivity. A higher pKi value indicates a stronger binding affinity.

Receptor SubtypeSpecies/Tissue SourcepKiSelectivity vs. 5-HT2BReference
5-HT2B Human recombinant (CHO-K1 cells)9.5 ± 0.1 -[1][2]
5-HT2AHuman recombinant~6.5~1000-fold lower[1][2]
5-HT2CHuman recombinant~6.5~1000-fold lower[1][2]
5-HT1ARat brain membranes<6.5>1000-fold lower[1][2]
5-HT1B/DBovine caudate<6.5>1000-fold lower[1][2]
5-HT5Human recombinant<6.5>1000-fold lower[1][2]
5-HT6Human recombinant<6.5>1000-fold lower[1][2]
5-HT7Human recombinant<6.5>1000-fold lower[1][2]

Key Finding: this compound exhibits a nanomolar affinity for the 5-HT2B receptor, with a pKi of 9.5.[1][2] It is approximately 1,000-fold more selective for the 5-HT2B receptor compared to other serotonin receptor subtypes, including the closely related 5-HT2A and 5-HT2C receptors.[1][2][3][4]

Experimental Protocols

The binding affinity data presented was primarily determined using radioligand binding assays.

Radioligand Competition Binding Assay

This technique is a robust method for determining the affinity (Ki) of an unlabeled compound (this compound) for a specific receptor.[5]

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the target receptor (IC50), which is then used to calculate the inhibition constant (Ki).

Materials:

  • Receptor Source: Membranes from cells expressing the specific human recombinant serotonin receptor subtype (e.g., CHO-K1 cells for 5-HT2B).[1][2]

  • Radioligand: A radioactively labeled ligand that binds to the target receptor (e.g., [3H]-5-HT).[1][2]

  • Test Compound: Unlabeled this compound at various concentrations.

  • Assay Buffer: A standard binding buffer, typically containing Tris-HCl, MgCl2, and EDTA at a physiological pH.[6]

  • Filtration Apparatus: To separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: A fixed amount of the receptor preparation is incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated, and the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of the 5-HT2B Receptor

The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4] Activation of this pathway leads to the stimulation of phospholipase Cβ (PLCβ), which in turn generates diacylglycerol (DAG) and inositol triphosphate (IP3).[4] These second messengers lead to the activation of Protein Kinase C (PKC) and an increase in intracellular calcium levels.[4] this compound acts as an antagonist, blocking the binding of serotonin (5-HT) and preventing the initiation of this signaling cascade.[1]

Gq_Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT2B Receptor g_protein Gq/11 receptor->g_protein Activates plc PLCβ g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes serotonin Serotonin (5-HT) serotonin->receptor Activates rs127445 This compound rs127445->receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation

Caption: 5-HT2B Receptor Gq Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of this compound.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis arrow arrow receptor_prep Receptor Membrane Preparation incubation Incubation of Receptor, Radioligand, and Competitor receptor_prep->incubation radioligand_prep Radioligand ([3H]-5-HT) radioligand_prep->incubation competitor_prep Unlabeled Competitor (this compound) Dilutions competitor_prep->incubation filtration Rapid Filtration to Separate Bound and Unbound Ligands incubation->filtration measurement Scintillation Counting of Bound Radioactivity filtration->measurement ic50_determination IC50 Determination from Competition Curve measurement->ic50_determination ki_calculation Ki Calculation (Cheng-Prusoff Equation) ic50_determination->ki_calculation

Caption: Competitive Radioligand Binding Assay Workflow.

References

A Comparative Analysis of RS-127445 Selectivity Against Other 5-HT2B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity profile of RS-127445 in comparison to other notable 5-HT2B receptor antagonists, supported by experimental data and detailed protocols.

The serotonin 5-HT2B receptor, a G protein-coupled receptor (GPCR), has emerged as a significant target in various physiological and pathological processes. Its role in cardiovascular function, and the adverse effects associated with off-target agonism, has spurred the development of selective antagonists. Among these, this compound has demonstrated high affinity and selectivity for the 5-HT2B receptor. This guide provides a comparative overview of the selectivity of this compound against other 5-HT2B antagonists, presenting key binding affinity data and the experimental methodologies used for their determination.

Quantitative Comparison of Antagonist Selectivity

The selectivity of a receptor antagonist is a critical determinant of its therapeutic potential and safety profile. The following table summarizes the binding affinities (expressed as pKi values, the negative logarithm of the inhibition constant, Ki) of this compound and other selected antagonists for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. A higher pKi value indicates a higher binding affinity. The selectivity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C subtypes is a key parameter for evaluating these compounds.

Compound5-HT2B pKi5-HT2A pKi5-HT2C pKiSelectivity (fold) 5-HT2B vs 5-HT2ASelectivity (fold) 5-HT2B vs 5-HT2C
This compound 9.5[1]~6.5~6.5~1000~1000
SB-2047417.1 - 7.95< 5.25.82[2]> 100> 20-135[2]
SB-2065537.7 - 8.9[3][4]5.6 - 5.8[3][4]7.8 - 7.9[3][4]~100~1
PRX-080668.47 (Ki=3.4nM)[5][6]----
AM-10306.48 (Ki=330nM)----

Note: pKi values are derived from various sources and experimental conditions may differ. The selectivity fold is an approximation based on the differences in Ki values.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of antagonist binding and the methods used to determine selectivity, the following diagrams illustrate the canonical 5-HT2B receptor signaling pathway and a general experimental workflow for antagonist profiling.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol R 5-HT2B Receptor Gq Gq/11 R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Response Cellular Response Ca->Response PKC->Response ER->Ca releases Serotonin Serotonin (5-HT) Serotonin->R binds & activates Antagonist Antagonist (e.g., this compound) Antagonist->R binds & blocks

5-HT2B Receptor Signaling Pathway.

G cluster_workflow Experimental Workflow for Antagonist Selectivity Profiling start Start: Candidate Antagonist primary_screen Primary Screen: Radioligand Binding Assay (Target: 5-HT2B Receptor) start->primary_screen determine_pKi Determine pKi for 5-HT2B primary_screen->determine_pKi secondary_screen Secondary Screen: Radioligand Binding Assays (Off-targets: e.g., 5-HT2A, 5-HT2C) determine_pKi->secondary_screen determine_off_target_pKi Determine pKi for Off-targets secondary_screen->determine_off_target_pKi calculate_selectivity Calculate Selectivity Ratios determine_off_target_pKi->calculate_selectivity functional_assays Functional Assays: - Inositol Phosphate Accumulation - Calcium Flux calculate_selectivity->functional_assays confirm_antagonism Confirm Antagonism (pA2/pKB) functional_assays->confirm_antagonism end End: Selectivity Profile confirm_antagonism->end

General experimental workflow.

Experimental Protocols

The determination of antagonist affinity and selectivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for the key assays cited in the characterization of this compound and its comparators.

Radioligand Binding Assay for 5-HT2 Receptors

This assay quantifies the affinity of an unlabeled antagonist by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

  • Cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method (e.g., BCA protein assay).

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

    • A fixed concentration of the appropriate radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]5-HT for 5-HT2B, [³H]mesulergine for 5-HT2C).

    • A range of concentrations of the unlabeled antagonist (e.g., this compound).

    • Cell membrane preparation.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM mianserin).

  • The plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Data Acquisition and Analysis:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an antagonist to block agonist-induced activation of the Gq/11 signaling pathway, which leads to the production of inositol phosphates.

1. Cell Culture and Labeling:

  • Cells expressing the 5-HT2B receptor are seeded in multi-well plates.

  • The cells are incubated overnight with a medium containing [³H]myo-inositol to label the cellular phosphoinositide pools.

2. Assay Procedure:

  • The cells are washed to remove unincorporated [³H]myo-inositol.

  • The cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) in a buffer containing LiCl (which inhibits the degradation of inositol monophosphate).

  • An agonist (e.g., serotonin) is then added at a concentration that elicits a submaximal response (e.g., EC80) to stimulate the production of inositol phosphates.

  • The incubation is continued for a specific time (e.g., 30-60 minutes) at 37°C.

3. Data Acquisition and Analysis:

  • The reaction is terminated by the addition of an acid (e.g., perchloric acid).

  • The total inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography.

  • The amount of [³H]-labeled inositol phosphates is quantified by scintillation counting.

  • The concentration of the antagonist that inhibits 50% of the agonist-stimulated IP accumulation (IC50) is determined.

  • The antagonist's functional affinity (pA2 or pKB) can be calculated using the Schild equation.

Calcium Flux Assay

This functional assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium, a downstream event of Gq/11 activation.

1. Cell Culture and Dye Loading:

  • Cells expressing the 5-HT2B receptor are seeded in black-walled, clear-bottom multi-well plates.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.

2. Assay Procedure:

  • The cells are pre-incubated with various concentrations of the antagonist.

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of an agonist.

  • An agonist (e.g., serotonin) is added to stimulate an increase in intracellular calcium.

  • The change in fluorescence intensity is monitored over time.

3. Data Acquisition and Analysis:

  • The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.

  • The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined from the dose-response curve.

  • This IC50 value provides a measure of the antagonist's potency in a cellular context.

References

A Comparative Guide to the In Vivo Efficacy of RS-127445 and SB-206553

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of serotonergic research, the 5-HT2B and 5-HT2C receptors are pivotal targets for investigating a range of physiological and pathological processes. This guide provides a detailed comparison of two prominent antagonists, RS-127445 and SB-206553, focusing on their in vivo efficacy, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two compounds for informed experimental design.

Mechanism of Action and Receptor Selectivity

This compound is a highly selective and potent 5-HT2B receptor antagonist with a pKi of 9.5.[1] It exhibits approximately 1000-fold greater selectivity for the 5-HT2B receptor over other serotonin receptors, including the closely related 5-HT2A and 5-HT2C subtypes.[1][2] Functionally, this compound acts as a "silent" antagonist, meaning it does not possess intrinsic activity.[1] Its mechanism of action involves blocking the downstream signaling pathways initiated by serotonin binding to the 5-HT2B receptor, such as the formation of inositol phosphates and subsequent increases in intracellular calcium concentrations.[1]

SB-206553 is characterized as a mixed 5-HT2B and 5-HT2C receptor antagonist.[3][4] Some studies also describe it as a 5-HT2C inverse agonist, suggesting it can reduce the basal activity of this receptor in the absence of an agonist.[5][6][7] Its affinity for the 5-HT2B receptor (pA2) is 8.9, and for the 5-HT2C receptor (pKi) is 7.9.[3][4] It demonstrates lower affinity for the 5-HT2A receptor.[3][4] The dual antagonism of SB-206553 makes it a tool for investigating processes where both 5-HT2B and 5-HT2C receptors are implicated.

In Vivo Efficacy and Pharmacokinetics

This compound has been characterized for its pharmacokinetic properties in rats. Following oral administration, it is rapidly absorbed, with peak plasma concentrations reached within 15 minutes.[1] The oral bioavailability is approximately 14%, while intraperitoneal administration results in a higher bioavailability of 62%.[1] An intraperitoneal dose of 5 mg/kg in rats is sufficient to achieve plasma concentrations predicted to fully saturate accessible 5-HT2B receptors for at least four hours.[1]

SB-206553 has demonstrated efficacy in various behavioral models in rodents. In models of anxiety, such as the Vogel drinking conflict test and the elevated plus-maze test in rats, SB-206553 exhibited anxiolytic-like effects at doses ranging from 3 to 30 mg/kg.[8] It also potently inhibits the hypolocomotor response induced by the 5-HT2C/2B receptor agonist m-chlorophenylpiperazine (mCPP), with an ID50 of 5.5 mg/kg (p.o.) in rats.[3][4] Furthermore, SB-206553 has been shown to attenuate methamphetamine-seeking behavior in rats at doses of 1.0, 5.0, and 10.0 mg/kg.[5][7]

Data Presentation

Table 1: In Vitro Receptor Binding Affinity and Potency
CompoundTarget(s)Affinity (pKi/pA2)SelectivityFunctional Activity
This compound 5-HT2B9.5 (pKi)[1]~1000-fold selective over 5-HT2A/2C[1][2]Silent Antagonist[1]
SB-206553 5-HT2B / 5-HT2C8.9 (pA2) / 7.9 (pKi)[3][4]Lower affinity for 5-HT2A[3][4]Antagonist / Inverse Agonist (5-HT2C)[5][6][7]
Table 2: In Vivo Efficacy and Dosing in Rodent Models
CompoundModelSpeciesRoute of AdministrationEffective Dose RangeObserved Effect
This compound PharmacokineticsRatOral, Intraperitoneal5 mg/kg (i.p.)Sufficient plasma concentration to saturate 5-HT2B receptors for at least 4 hours[1]
SB-206553 Vogel Drinking ConflictRatOral3-30 mg/kgAnxiolytic-like effect[8]
SB-206553 Elevated Plus-MazeRatOral3-10 mg/kgAnxiolytic-like effect[8]
SB-206553 mCPP-induced HypolocomotionRatOralID50: 5.5 mg/kgInhibition of hypolocomotion[3][4]
SB-206553 Methamphetamine SeekingRatIntraperitoneal1.0 - 10.0 mg/kgAttenuation of seeking behavior[5][7]

Experimental Protocols

This compound: Pharmacokinetic Study in Rats[1]
  • Animals: Male Sprague-Dawley rats.

  • Administration: this compound was administered via oral gavage, intraperitoneal injection, or intravenous injection at a dose of 5 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma concentrations of this compound were determined using a validated analytical method to calculate pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach Cmax (Tmax), and bioavailability.

SB-206553: Vogel Drinking Conflict Test in Rats[8]
  • Animals: Water-deprived male Wistar rats.

  • Apparatus: A test chamber equipped with a drinking spout.

  • Procedure:

    • Rats were trained to drink from the spout.

    • During the test session, every 20th lick resulted in the delivery of a mild electric shock to the tongue.

    • SB-206553 or vehicle was administered orally at various doses (e.g., 3, 10, 30 mg/kg) prior to the test session.

  • Measurement: The number of shocks received during a 3-minute session was recorded as a measure of anti-conflict (anxiolytic-like) activity.

SB-206553: Methamphetamine Self-Administration and Cue-Induced Reinstatement in Rats[5]
  • Animals: Male Sprague-Dawley rats.

  • Apparatus: Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous drug delivery.

  • Procedure:

    • Self-Administration Training: Rats were trained to press a lever to receive intravenous infusions of methamphetamine. Each infusion was paired with a cue light.

    • Extinction: Following stable self-administration, lever pressing no longer resulted in methamphetamine infusion or cue presentation.

    • Reinstatement Test: After extinction, rats were administered SB-206553 (1.0, 5.0, or 10.0 mg/kg, i.p.) prior to a test session where lever pressing resulted in the presentation of the cue light but no methamphetamine.

  • Measurement: The number of active lever presses during the reinstatement test was measured as an index of drug-seeking behavior.

Mandatory Visualization

5-HT2B Receptor Signaling Pathway 5-HT2B Receptor Signaling Pathway Serotonin (5-HT) Serotonin (5-HT) 5-HT2B Receptor 5-HT2B Receptor Serotonin (5-HT)->5-HT2B Receptor Binds to Gq/11 Gq/11 5-HT2B Receptor->Gq/11 Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) Activates Downstream Cellular Effects Downstream Cellular Effects Ca2+ Release->Downstream Cellular Effects Protein Kinase C (PKC)->Downstream Cellular Effects This compound This compound This compound->5-HT2B Receptor Blocks

Caption: 5-HT2B receptor signaling cascade and the antagonistic action of this compound.

In Vivo Behavioral Experiment Workflow General Workflow for In Vivo Behavioral Experiments cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Testing Phase cluster_3 Data Analysis Phase Animal Acclimation Animal Acclimation Habituation to Apparatus Habituation to Apparatus Animal Acclimation->Habituation to Apparatus Baseline Measurement Baseline Measurement Habituation to Apparatus->Baseline Measurement Drug Administration Administer This compound, SB-206553, or Vehicle Baseline Measurement->Drug Administration Behavioral Test Behavioral Test Drug Administration->Behavioral Test Data Collection Data Collection Behavioral Test->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Interpretation of Results Interpretation of Results Statistical Analysis->Interpretation of Results

Caption: A generalized workflow for conducting in vivo behavioral pharmacology studies.

References

The Decisive Advantage of Selectivity: Why RS-127445 Surpasses Less Selective 5-HT Antagonists in Research

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of serotonin research, the precision of pharmacological tools is paramount. The choice of a receptor antagonist can profoundly influence the validity and interpretability of experimental outcomes. This guide provides a comprehensive comparison between the highly selective 5-HT2B receptor antagonist, RS-127445, and other less selective serotonin antagonists. By examining key experimental data, we will elucidate why the high selectivity of this compound is a critical advantage for researchers aiming to unravel the specific physiological and pathological roles of the 5-HT2B receptor.

The central challenge in studying a single receptor subtype within a large family like the serotonin receptors is the potential for off-target effects. Less selective antagonists can bind to multiple receptor subtypes, leading to confounding results that are difficult to attribute to a single molecular target. This compound was developed to overcome this hurdle, offering researchers a tool to dissect the functions of the 5-HT2B receptor with greater confidence.[1]

Unparalleled Selectivity and Affinity: A Quantitative Look

The cornerstone of this compound's utility is its remarkable binding affinity and selectivity for the 5-HT2B receptor. The following tables present a quantitative comparison of this compound's binding profile against other serotonin receptor subtypes and a comparison with less selective antagonists.

Table 1: Binding Affinity Profile of this compound at Various Receptors

Receptor SubtypepKi
5-HT2B 9.5 ± 0.1
5-HT2A<6.5
5-HT2C<6.5
5-HT1A<6.5
5-HT1B/D<6.5
5-HT5<6.5
5-HT6<6.5
5-HT7<6.5
Monoamine Uptake Site<6.5

Data sourced from Bonhaus et al. (1999). pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating stronger binding affinity.[1]

Table 2: Selectivity Comparison: this compound vs. Less Selective 5-HT Antagonists

Compound5-HT2B pKi5-HT2A pKi5-HT2C pKiSelectivity for 5-HT2B over 5-HT2A/2C
This compound 9.5 <6.5 <6.5 ~1000-fold
Methysergide7.37.98.0Non-selective
Ritanserin7.59.38.7Non-selective
Ketanserin6.89.17.4Non-selective

Comparative data for less selective antagonists is compiled from various pharmacological sources.

Table 3: Functional Antagonist Activity of this compound

AssayParameterValue
5-HT-evoked Inositol Phosphate FormationpKB9.5 ± 0.1
5-HT-evoked Intracellular Calcium IncreasepIC5010.4 ± 0.1
Rat Stomach Fundus ContractionpA29.5 ± 1.1
Rat Jugular Vein RelaxationpA29.9 ± 0.3

Data sourced from Bonhaus et al. (1999). pKB, pIC50, and pA2 are measures of antagonist potency.[1]

The data clearly demonstrates that this compound possesses nanomolar affinity for the 5-HT2B receptor and is approximately 1,000-fold more selective for this receptor compared to other 5-HT subtypes.[1][2] In contrast, less selective antagonists like methysergide, ritanserin, and ketanserin exhibit high affinity for multiple 5-HT2 subtypes, making it impossible to attribute their effects solely to the blockade of 5-HT2B receptors.

Visualizing the Rationale for Selectivity

The following diagrams illustrate the 5-HT2B signaling pathway and the logical and experimental workflows that underscore the importance of using a selective antagonist like this compound.

5-HT2B_Signaling_Pathway cluster_membrane Cell Membrane 5HT2B 5-HT2B Receptor Gq Gq Protein 5HT2B->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Serotonin Serotonin (5-HT) Serotonin->5HT2B Activates RS127445 This compound RS127445->5HT2B Blocks IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., mitogenesis) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Experimental_Workflow start Start prep Prepare Cell Membranes Expressing 5-HT2B Receptors start->prep incubate Incubate Membranes with Radioligand ([³H]-5-HT) and Varying Concentrations of This compound or Test Compound prep->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate quantify Quantify Bound Radioactivity using Liquid Scintillation Counting separate->quantify analyze Analyze Data to Determine IC50 and Ki values quantify->analyze end End analyze->end Logic_of_Choice cluster_selective Selective Antagonist (this compound) cluster_nonselective Less Selective Antagonist goal Goal: Understand the Specific Function of the 5-HT2B Receptor choice Choice of Antagonist goal->choice selective_action Blocks ONLY 5-HT2B Receptor choice->selective_action Choose High Selectivity nonselective_action Blocks 5-HT2B, 5-HT2A, 5-HT2C, etc. choice->nonselective_action Choose Low Selectivity selective_result Observed Effect is Directly Attributable to 5-HT2B Blockade selective_action->selective_result selective_conclusion Reliable and Interpretable Data selective_result->selective_conclusion nonselective_result Observed Effect is a Mix of On-Target and Off-Target Actions nonselective_action->nonselective_result nonselective_conclusion Ambiguous and Confounded Data nonselective_result->nonselective_conclusion

References

Confirming 5-HT2B Receptor Knockdown: A Comparative Guide to Validation Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the knockdown of a target protein is a critical step in ensuring the accuracy and reliability of experimental findings. This guide provides a comprehensive comparison of methodologies for confirming the successful knockdown of the 5-hydroxytryptamine 2B (5-HT2B) receptor, with a focus on molecular techniques and functional assays involving the selective antagonist, RS-127445.

The 5-HT2B receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, making it a significant target in drug discovery. Genetic knockdown techniques, such as siRNA or shRNA, are powerful tools for investigating its function. However, confirming the efficacy of this knockdown is paramount. This guide compares direct molecular methods (Western Blot and qPCR) with indirect functional assays using this compound to provide a clear framework for experimental design and data interpretation.

Comparison of Validation Techniques

The confirmation of 5-HT2B receptor knockdown can be approached through direct measurement of receptor mRNA and protein levels or by assessing the functional consequences of reduced receptor expression. Each method provides a different layer of evidence, and a combination of these techniques offers the most robust validation.

Validation Method Principle Measures Typical Quantitative Readout Advantages Limitations
Quantitative PCR (qPCR) Measures the amount of specific mRNA transcripts.5-HT2B receptor mRNA levels.Percentage reduction in mRNA compared to control. For example, siRNA-mediated knockdown has been shown to result in an approximate 50% reduction in 5-HT2B receptor mRNA levels[1].Highly sensitive and specific for transcript levels; provides a direct measure of target gene silencing.Does not confirm a reduction in protein levels or functional activity, as post-transcriptional modifications or protein stability can be factors.
Western Blot Uses antibodies to detect and quantify specific proteins.5-HT2B receptor protein levels.Percentage reduction in protein band intensity compared to a loading control.Directly confirms a reduction in the target protein, providing evidence closer to the functional level than qPCR.Dependent on antibody specificity and sensitivity; can be less quantitative than qPCR.
Functional Assay with this compound Measures the downstream signaling of the 5-HT2B receptor (e.g., calcium influx or inositol phosphate production) in response to an agonist, and the ability of this compound to antagonize this response.Attenuation of agonist-induced signaling and a reduced effect of this compound.Shift in the IC50 or pA2 value of this compound; reduced maximal response to a 5-HT2B agonist.Confirms that the reduction in receptor protein leads to a loss of biological function; provides physiological relevance.Indirect measure of knockdown; can be influenced by off-target effects or compensatory signaling pathways.

Experimental Protocols

5-HT2B Receptor Knockdown using siRNA

Objective: To reduce the expression of the 5-HT2B receptor in a cell line of interest.

Methodology:

  • siRNA Design and Synthesis: Design and synthesize at least two to three different siRNA sequences targeting the 5-HT2B receptor mRNA to control for off-target effects. A non-targeting scrambled siRNA should be used as a negative control.

  • Cell Culture and Transfection: Culture cells to the appropriate confluency (typically 50-70%). Transfect the cells with the 5-HT2B-targeting siRNAs or the scrambled control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24-72 hours to allow for the degradation of the target mRNA and subsequent reduction in protein expression. The optimal time should be determined empirically.

Validation by Quantitative PCR (qPCR)

Objective: To quantify the reduction in 5-HT2B receptor mRNA levels following siRNA treatment.

Methodology:

  • RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA).

  • qPCR: Perform quantitative PCR using primers specific for the 5-HT2B receptor and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative expression of 5-HT2B mRNA in the siRNA-treated samples compared to the scrambled control using the ΔΔCt method.

Validation by Western Blot

Objective: To confirm the reduction of 5-HT2B receptor protein levels.

Methodology:

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the 5-HT2B receptor.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensity for the 5-HT2B receptor and a loading control (e.g., β-actin, GAPDH). Normalize the 5-HT2B receptor signal to the loading control and compare the levels between the siRNA-treated and control samples.

Functional Validation using this compound

Objective: To assess the functional consequences of 5-HT2B receptor knockdown by measuring the response to an agonist and its inhibition by this compound. This example describes an inositol monophosphate (IP1) accumulation assay.

Methodology:

  • Cell Treatment: After siRNA transfection and incubation, detach and seed the cells into an appropriate assay plate.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 30 minutes at 37°C)[2].

  • Agonist Stimulation: Add a 5-HT2B receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80) and incubate for the recommended time for the IP1 assay kit.

  • IP1 Detection: Lyse the cells and measure the accumulation of IP1 according to the manufacturer's protocol, typically using a TR-FRET-based detection method[2].

  • Data Analysis: Plot the IP1 signal against the concentration of this compound to generate a dose-response curve. A successful knockdown will result in a diminished response to the agonist, and consequently, the inhibitory effect of this compound may be less pronounced or the dose-response curve may be shifted.

Visualizing the Experimental Logic and Pathways

To further clarify the relationships between these validation methods and the underlying biological processes, the following diagrams are provided.

G cluster_knockdown Gene Silencing cluster_validation Validation Methods cluster_molecular Molecular Confirmation cluster_functional Functional Confirmation siRNA siRNA/shRNA HTR2B_mRNA 5-HT2B mRNA siRNA->HTR2B_mRNA Degradation qPCR qPCR WB Western Blot Func_Assay Functional Assay (e.g., Calcium Flux, IP1) RS127445 This compound Treatment HTR2B_Protein 5-HT2B Protein RS127445->HTR2B_Protein Antagonizes HTR2B_mRNA->qPCR Measures HTR2B_mRNA->HTR2B_Protein Translation HTR2B_Protein->WB Measures Signaling Downstream Signaling HTR2B_Protein->Signaling Functional Activity Signaling->Func_Assay Measures

Caption: Logical workflow for 5-HT2B receptor knockdown and validation.

G agonist 5-HT (Agonist) receptor 5-HT2B Receptor agonist->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc PKC Activation dag->pkc Activates ca2 Ca2+ Release er->ca2 ca2->pkc Activates response Cellular Response pkc->response rs127445 This compound rs127445->receptor Blocks

Caption: 5-HT2B receptor signaling pathway.

Conclusion

References

A Comparative Analysis of the Pharmacokinetics of 5-HT2B Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The serotonin 2B (5-HT2B) receptor, a G-protein coupled receptor, has emerged as a significant therapeutic target for a variety of conditions, including pulmonary arterial hypertension (PAH), valvular heart disease, and irritable bowel syndrome. Consequently, the development and characterization of 5-HT2B antagonists are of considerable interest. A thorough understanding of the pharmacokinetic profiles of these antagonists is crucial for predicting their efficacy, safety, and dosing regimens. This guide provides a comparative analysis of the available pharmacokinetic data for several key 5-HT2B antagonists, supported by detailed experimental methodologies.

Key 5-HT2B Antagonists: An Overview

This guide focuses on a selection of 5-HT2B antagonists, ranging from clinically used drugs to preclinical candidates:

  • Pizotifen: A non-selective 5-HT2B receptor antagonist used in the prophylactic treatment of migraine.

  • PRX-08066: A potent and selective 5-HT2B antagonist that has been investigated for the treatment of pulmonary arterial hypertension.

  • EGIS-7625: A selective and competitive 5-HT2B receptor antagonist.

  • SB-204741: An early, selective 5-HT2B receptor antagonist primarily used as a research tool.

  • VU0530244 & VU0631019: Potent and selective preclinical candidates designed for peripheral restriction to minimize central nervous system side effects.

Comparative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic data for the selected 5-HT2B antagonists. It is important to note that comprehensive human pharmacokinetic data is primarily available for clinically established drugs like pizotifen. Data for preclinical candidates are often derived from animal models and may not be fully predictive of human pharmacokinetics.

ParameterPizotifenPRX-08066EGIS-7625SB-204741VU0530244 & VU0631019
Bioavailability (%) 78% (oral)[1][2]Orally active (preclinical data in rats suggests good oral absorption)[3]Data not availableData not availablePredicted to have limited oral bioavailability due to P-gp efflux[4]
Protein Binding (%) 91%[1]Data not availableData not availableData not availableData not available
Metabolism Primarily via glucuronidation[1]Data not availableData not availableData not availableData not available
Elimination Half-life (t½) ~23 hours[1]Data not availableData not availableData not availableData not available
Volume of Distribution (Vd) 833 L for pizotifen; 70 L for N-glucuronide conjugateData not availableData not availableData not availableData not available
Clearance (CL) Data not availableData not availableData not availableData not availableData not available
Excretion 18% in feces, 55% in urine (as metabolites)[1]Data not availableData not availableData not availableData not available

Note: The lack of publicly available, detailed pharmacokinetic data for PRX-08066, EGIS-7625, SB-204741, and the preclinical candidates VU0530244 and VU0631019 highlights a significant gap in the literature. Further studies are required to fully characterize the ADME profiles of these promising compounds.

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on a series of well-defined experimental protocols. Below are detailed methodologies for key experiments typically employed in the preclinical and clinical evaluation of small molecule drug candidates like 5-HT2B antagonists.

In Vivo Pharmacokinetic Study in Rodents (Rat Model)

This protocol outlines a typical study to determine the pharmacokinetic profile of a 5-HT2B antagonist following oral and intravenous administration in rats.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (or other appropriate strain).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water. Animals are typically fasted overnight before dosing.

2. Drug Administration:

  • Oral (PO) Administration: The test compound is formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose). A single dose is administered via oral gavage using a gavage needle of appropriate size for the rat.

  • Intravenous (IV) Administration: The test compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO if necessary) and administered as a single bolus injection into the tail vein.

3. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.

  • Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation and Storage:

  • Blood samples are centrifuged to separate plasma.

  • Plasma samples are stored at -80°C until analysis.

5. Bioanalytical Method (LC-MS/MS):

  • Sample Preparation: Plasma samples are thawed, and proteins are precipitated using a solvent like acetonitrile or methanol. An internal standard is added to each sample to ensure accuracy. The supernatant is then separated and analyzed.

  • Chromatography: The prepared samples are injected into a liquid chromatography system coupled with tandem mass spectrometry (LC-MS/MS). The analytes are separated on a suitable column (e.g., C18).

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its metabolites.

6. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software.[1][2][5][6][7]

  • Key parameters calculated include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Half-life): The time it takes for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

    • F (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral).

Plasma Protein Binding Assay (Equilibrium Dialysis)

This protocol describes a common in vitro method to determine the extent to which a drug binds to plasma proteins.

1. Materials:

  • Equilibrium dialysis apparatus (e.g., RED device).

  • Semi-permeable membrane (typically with a molecular weight cutoff of 8-14 kDa).

  • Plasma from the species of interest (e.g., human, rat).

  • Phosphate-buffered saline (PBS).

  • Test compound.

2. Procedure:

  • The test compound is added to the plasma at a known concentration.

  • The plasma containing the drug is placed in one chamber of the dialysis unit, and PBS is placed in the other chamber, separated by the semi-permeable membrane.

  • The unit is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours). At equilibrium, the concentration of the unbound drug is the same in both chambers.

3. Analysis:

  • Samples are taken from both the plasma and buffer chambers.

  • The concentration of the drug in each sample is determined by LC-MS/MS.

4. Calculation:

  • The percentage of protein binding is calculated using the following formula:

    • % Bound = [ (Concentration in plasma - Concentration in buffer) / Concentration in plasma ] x 100

Visualizations

5-HT2B Receptor Signaling Pathway

G 5-HT2B Receptor Signaling Pathway cluster_cytoplasm Cytoplasm 5-HT Serotonin (5-HT) 5-HT2B-R 5-HT2B Receptor 5-HT->5-HT2B-R Binds Gq_alpha Gαq 5-HT2B-R->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, cell proliferation) Ca2_release->Cellular_Response PKC->Cellular_Response G Workflow for In Vivo Pharmacokinetic Study cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Animal_Prep Animal Preparation (Fasting, Acclimatization) Dosing Drug Administration (Oral or IV) Animal_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis (Non-Compartmental) Data_Processing->PK_Analysis Results Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½, etc.) PK_Analysis->Results

References

Safety Operating Guide

Navigating the Safe Disposal of RS-127445: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like RS-127445, a selective 5-HT2B receptor antagonist, are paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Hazard Profile and Safety Precautions

This compound hydrochloride is classified with significant health hazards that necessitate careful handling during disposal.[1] It is crucial to adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.[1]

  • Ingestion Hazard: this compound is toxic if swallowed.[1] Do not eat, drink, or smoke in areas where the compound is handled.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity - Oral Toxic if swallowed (Category 3)[1]☠️
Skin Irritation Causes skin irritation (Category 2)[1]
Eye Irritation Causes serious eye irritation (Category 2A)[1]
Specific Target Organ Toxicity May cause respiratory irritation (Single Exposure, Category 3)[1]

Proper Disposal Procedures for this compound

The following step-by-step instructions outline the recommended procedure for the disposal of this compound. This process is designed to mitigate risks and ensure that the compound is handled as hazardous waste in accordance with safety guidelines.

Experimental Protocol: Disposal of this compound Waste

  • Segregation of Waste:

    • Collect all waste materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Container Labeling:

    • Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound hydrochloride," and the associated hazard pictograms (skull and crossbones, exclamation mark).

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.

    • Provide the EHS or contractor with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the amount of this compound disposed of and the date of disposal in your laboratory's chemical inventory and waste logs.

Crucial Disposal "Don'ts":

  • Do not dispose of this compound down the drain. It should not be allowed to enter sewers or any surface or ground water.[1]

  • Do not dispose of this compound in regular trash.

  • Do not attempt to neutralize the chemical without specific instructions and proper safety measures in place, as no specific neutralization protocols are readily available.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.

A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Labeled Hazardous Waste Container B->C D Seal and Securely Store the Waste Container C->D E Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor D->E F Provide Safety Data Sheet (SDS) to Disposal Personnel E->F G Document Waste Disposal in Laboratory Records F->G H End: Proper Disposal of this compound G->H

This compound Disposal Workflow

References

Essential Safety and Handling Protocols for RS-127445

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal guidance for researchers, scientists, and drug development professionals handling RS-127445. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound (hydrochloride) is classified as a hazardous substance.[1] It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Hazard ClassificationGHS PictogramsRequired Personal Protective Equipment (PPE)
Acute Toxicity - Oral (Category 3)Skull and crossbonesHand Protection: Protective gloves (e.g., nitrile rubber).
Skin Irritation (Category 2)Exclamation markEye and Face Protection: Safety glasses with side-shields or goggles.
Eye Irritation (Category 2A)Exclamation markSkin and Body Protection: Laboratory coat.
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)Exclamation markRespiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid ingestion and inhalation.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a dry and well-ventilated place.

  • Recommended storage temperature is desiccate at +4°C.

  • For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operational procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Ventilated Enclosure B->C Proceed to handling D Prepare Stock Solution C->D E Perform Experimental Procedures D->E Use in experiment F Decontaminate Work Surfaces E->F Post-experiment cleanup G Dispose of Waste in Accordance with Regulations F->G H Remove and Dispose of PPE G->H

Caption: Workflow for safe handling of this compound.

Disposal Plan

Contaminated materials and waste containing this compound must be disposed of as hazardous waste.[1] Follow all federal, state, and local environmental regulations for chemical waste disposal. Do not allow the substance to enter sewers or surface water.[1] It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RS-127445
Reactant of Route 2
Reactant of Route 2
RS-127445

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。